Pnri-299

Catalog No.
S640959
CAS No.
550368-41-7
M.F
C21H15N5O4
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pnri-299

CAS Number

550368-41-7

Product Name

Pnri-299

IUPAC Name

N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide

Molecular Formula

C21H15N5O4

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28)

InChI Key

UPQJVNPKWQFAKQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

PNRI-299, PNRI299

Canonical SMILES

C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4

structure in first source

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 was designed using a combinatorial chemistry approach. Its core structure is a β-strand mimetic template that incorporates an enedione moiety. This group acts as a "cysteine trap," forming reversible bonds with reactive cysteine nucleophiles in the active sites of redox-regulating proteins like Ref-1 [1] [2].

The therapeutic effect of this compound arises from its disruption of a specific redox-sensitive signaling pathway that promotes inflammation, as illustrated below:

G OxidativeStress Oxidative Stress Ref1 Ref-1 Protein OxidativeStress->Ref1 AP1 AP-1 Transcription Factor Ref1->AP1 Activates TargetGenes Pro-inflammatory Genes (e.g., IL-4, IL-5, IL-13) AP1->TargetGenes Promotes Expression Inflammation Allergic Airway Inflammation TargetGenes->Inflammation PNRI299 This compound PNRI299->Ref1 Inhibits

By specifically inhibiting Ref-1, this compound blocks AP-1-driven expression of pro-inflammatory cytokines, which are the molecular hallmarks of asthma [1].

Experimental Evidence and Efficacy Data

The biological effects of this compound have been validated in cellular and animal models, with key quantitative findings summarized below.

Experiment Model/System Key Finding Dosage/Concentration
AP-1 Inhibition [1] Human lung epithelial (A549) cells with AP-1 reporter Selective inhibition of AP-1 transcription IC₅₀ = 20 μM
NF-κB & Thioredoxin Specificity [1] A549 cells with NF-κB reporter; Thioredoxin assay No inhibition of NF-κB transcription or thioredoxin activity Up to 200 μM
In Vivo Efficacy (Asthma) [1] Mouse model of allergic airway disease (OVA-sensitized) Significantly reduced airway eosinophil infiltration, mucus secretion, edema, and IL-4 levels 0.75 or 2.0 mg/kg (intranasal)
In Vivo Specificity (I/R Injury) [3] Mouse model of intestinal ischemia/reperfusion injury No effect on inflammatory changes or lethality (which was NF-κB dependent) 3 or 10 mg/kg (intravenous)

Key Experimental Protocols

For researchers looking to work with this compound, understanding the key methodologies used to establish its activity and target is essential.

Target Identification via Affinity Chromatography

The molecular target of this compound (Ref-1) was identified using an affinity-based pull-down approach, a common method for isolating a small molecule's binding partners [1] [4].

  • Probe Synthesis: A biotin-tagged derivative of the this compound analog was synthesized [1] [4].
  • Binding Incubation: The biotinylated probe was incubated with soluble cytosolic and nuclear protein extracts from A549 cells [1].
  • Target Capture: Streptavidin-coated beads were added to the mixture to capture the probe and any tightly bound proteins [1].
  • Target Elution & Identification: Proteins bound to the beads were eluted, separated by SDS-PAGE, and identified using mass spectrometry. This process confirmed Ref-1 as the specific binding partner [1].
Cellular Transcription Assay

The initial screening for AP-1 inhibition was performed using a reporter gene assay [1].

  • Cell Line: Human lung epithelial A549 cells were used.
  • Transfection: Cells were transiently transfected with plasmid constructs containing a firefly luciferase reporter gene under the control of either an AP-1 or NF-κB responsive promoter.
  • Treatment & Measurement: Cells were treated with this compound. Inhibition of AP-1 or NF-κB transcriptional activity was quantified by measuring the reduction in luciferase light output compared to untreated controls.

Safety and Handling

This compound is intended for research purposes only. According to its safety data sheet [5]:

  • GHS Hazards: Harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410).
  • Safe Handling: Use personal protective equipment, avoid dust formation, and do not eat, drink, or smoke when handling.
  • Storage: Store tightly sealed in a cool, well-ventilated area. Powder should be stored at -20°C.

Research Implications

This compound serves as an important research tool and a potential therapeutic lead.

  • Target Validation: Its efficacy in a mouse asthma model helped validate the Ref-1/AP-1 pathway as a viable therapeutic target for allergic airway inflammation, offering a potential alternative to corticosteroids [1] [2].
  • Tool Compound: Its selectivity makes it a useful chemical probe for dissecting the distinct roles of AP-1 and NF-κB signaling in various disease contexts [3].

References

Molecular Target and Primary Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 exerts its effect by specifically targeting the oxidoreductase Redox Effector Factor-1 (Ref-1), which is also known as Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1 (APE1/Ref-1) [1] [2].

  • Ref-1 Function: Ref-1 regulates the DNA binding activity of transcription factors like AP-1 by reducing a critical cysteine residue in their DNA-binding domains [1].
  • Inhibition Mechanism: this compound was designed to mimic a β-strand and incorporates an enedione moiety that traps reactive cysteine nucleophiles in the active site of Ref-1, thereby inhibiting its redox function [1] [3].
  • Selectivity: This inhibition is highly selective for the Ref-1/AP-1 pathway, with no effect on NF-κB transcription or thioredoxin activity even at high concentrations [1] [4].

The following diagram illustrates the mechanism of action of this compound in inhibiting the Ref-1/AP-1 signaling pathway:

G ROS ROS Ref1 Ref-1 (APE1/Ref-1) ROS->Ref1 Activates AP1 AP-1 (e.g., c-Jun) Ref1->AP1 Reduces Critical Cys DNABinding DNA Binding & Transcription AP1->DNABinding Enabled TargetGenes Pro-inflammatory Genes (IL-4, IL-5, IL-13) DNABinding->TargetGenes PNRI This compound PNRI->Ref1 Inhibits

This compound inhibits Ref-1, blocking AP-1 activation and pro-inflammatory gene expression.

Quantitative Characterization

The table below summarizes the key quantitative data for this compound's activity and selectivity.

Parameter Value Experimental Context
AP-1 Transcription IC₅₀ 20 μM Transiently transfected human lung epithelial (A549) cells [1]
NF-κB Transcription No inhibition (up to 200 μM) Same as above, demonstrates selectivity [1]
Thioredoxin Reactivity No reaction (up to 200 μM) Further confirms selectivity versus other redox proteins [1]
In Vivo Efficacy 0.75 & 2.0 mg/kg Doses that significantly reduced inflammation in mouse asthma model [1]

Efficacy in Disease Models

This compound has demonstrated significant therapeutic potential in preclinical models of allergic airway inflammation.

  • Mouse Asthma Model: In an ovalbumin-induced model, this compound administered intranasally significantly reduced key pathological features of asthma [1]:
    • Airway eosinophil infiltration
    • Mucus hypersecretion
    • Tissue edema (swelling)
  • Cytokine Reduction: The inhibitor led to decreased levels of the cytokine IL-4, a key driver of allergic inflammation [1] [5].
  • Pathway Validation: The efficacy of this compound successfully validates the Ref-1/AP-1 pathway as a viable therapeutic target for asthma [1] [3].
  • Specificity Evidence: In a model of intestinal ischemia-reperfusion injury, this compound had no effect on inflammatory changes or lethality, which were dependent on NF-κB, underscoring its specific action through AP-1 and not other pathways [4].

Experimental Protocols

For researchers wishing to utilize this compound or study its effects, the following key methodological details are available.

Transcription Factor Reporter Assay

This cell-based assay was used to determine the IC₅₀ for AP-1 inhibition [1].

  • Cell Line: Human lung epithelial A549 cells.
  • Transfection: Cells are transiently transfected with an AP-1 reporter construct or an NF-κB reporter construct for selectivity testing.
  • Treatment: Cells are treated with varying concentrations of this compound.
  • Measurement: Transcriptional activity is measured by assaying the reporter signal, allowing for calculation of the inhibitor's potency (IC₅₀).
Affinity Chromatography for Target Identification

This method identified Ref-1 as the molecular target of this compound [1].

  • Extract Preparation: Prepare soluble cytosolic and nuclear extracts from A549 cells.
  • Incubation: Incubate the extracts with a biotinylated version of the affinity reagent.
  • Pull-down: Add streptavidin-coated beads to isolate the biotinylated compound and any tightly bound proteins.
  • Analysis: Separate the proteins bound to the beads by SDS/PAGE to identify the specific target, which was confirmed to be Ref-1.
In Vivo Efficacy Model

The primary in vivo protocol used to test this compound is a murine model of allergic asthma [1].

  • Sensitization: Female BALB/c mice receive intraperitoneal injections of ovalbumin (OVA) complexed with alum on days 0 and 14.
  • Challenge: Mice subsequently receive intranasal doses of OVA on days 14, 25, 26, and 27 to provoke airway inflammation.
  • Treatment: this compound is administered intranasally at 0.75 or 2.0 mg/kg, 30 minutes before the OVA challenge on days 25–27.
  • Analysis: On day 28, parameters are assessed:
    • Bronchoalveolar lavage (BAL) and lung tissue histology for inflammatory cell counts, mucus, and edema.
    • Cytokine mRNA levels (e.g., IL-4, IL-5, IL-13) in lung tissue by RT-PCR.

Key Scientific Context

  • Chemical Structure: this compound has the chemical name N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide (CAS: 550368-41-7, Molecular Formula: C₂₁H₁₅N₅O₄) [4] [6].
  • Therapeutic Rationale: The development of this compound addresses the need for non-steroidal therapies for asthma, particularly for patients who respond poorly to corticosteroids, a subset of which show increased AP-1 activity [1] [3].

References

Core Identification and Properties of PNRI-299

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 was developed using a β-strand mimetic template designed to act as a reversible inhibitor of redox proteins [1]. The table below summarizes its core characteristics:

Property Description
IUPAC Name N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide [2] [3] [4]
CAS Number 550368-41-7 [3] [4] [5]
Molecular Formula C₂₁H₁₅N₅O₄ [3] [4] [5]
Molecular Weight 401.37 g/mol [3] [4] [5]
Primary Target Apurinic/apyrimidinic endonuclease/Redox effector factor-1 (APE/Ref-1) [1] [3] [6]
Primary Activity Selective inhibition of AP-1-dependent transcription [1] [7]
IC₅₀ for AP-1 20 μM [1] [7] [3]
Selectivity No effect on NF-κB transcription or thioredoxin activity (up to 200 μM) [1] [3] [8]

Mechanism of Action and Target

This compound specifically inhibits the redox activity of APE/Ref-1, a multifunctional protein that regulates the DNA-binding activity of transcription factors like AP-1 under oxidative stress [1] [6]. The compound interacts with the redox nucleophile Cys-65 on Ref-1 to inhibit AP-1 transcription [3] [8]. Overexpression of Ref-1 attenuates the inhibitory effect of this compound, confirming target engagement [3].

The diagram below illustrates the signaling pathway and mechanism of this compound.

G OxidativeStress Oxidative Stress Ref1 APE/Ref-1 (Redox Active) OxidativeStress->Ref1 Activates AP1 AP-1 Transcription Factor Ref1->AP1 Reduces Enhances DNA Binding GeneExpression Pro-Inflammatory Gene Expression AP1->GeneExpression PNRI299 This compound PNRI299->Ref1 Inhibits

Key Experimental Data and Findings

This compound has been evaluated in various experimental models, from in vitro cell-based assays to in vivo disease models.

In Vitro Efficacy and Selectivity Data

Key findings from in vitro studies are summarized below [1]:

Assay/Parameter Result
AP-1 Transcription Inhibition (IC₅₀) 20 µM
NF-κB Transcription Inhibition (up to 200 µM) No effect
Thioredoxin Activity Inhibition (up to 200 µM) No effect
Molecular Target Identified Ref-1 (via affinity chromatography)
Key Interaction Site Cys-65 of Ref-1
In Vivo Efficacy in Disease Models

This compound showed significant efficacy in a mouse model of allergic asthma [1] [3]. The following table summarizes the key in vivo findings:

Parameter Experimental Detail Result and Impact of this compound
Animal Model Female BALB/c mice, 6-8 weeks old, OVA-sensitized/challenged [1] Validated mouse asthma model.
Dosing 0.75 or 2.0 mg/kg; intranasal; 30 min before OVA challenge [1] [3] Dose-dependent therapeutic effect.

| Key Outcomes | Histology, cytokine levels (IL-4) [1] | Significantly reduced: • Airway eosinophil infiltration • Mucus hypersecretion • Edema • IL-4 levels [1] [3] [8] | | Specificity Study | Intestinal I/R injury model [2] | this compound (3-10 mg/kg, i.v.) had no significant effect on NF-κB translocation or inflammatory response, confirming its selective AP-1 action in a different pathophysiological context [2]. |

Experimental Protocols for Target Identification

The molecular target of this compound was identified using a biotin-tagged affinity chromatography approach [1] [9]. The workflow is illustrated below.

G A Biotinylated This compound Probe B Incubate with A549 Cell Lysate (Cytosolic/Nuclear Extracts) A->B C Add Streptavidin Beads B->C D Wash to Remove Unbound Proteins C->D E Elute Bound Proteins (Denaturing Conditions) D->E F Analyze by SDS-PAGE & Mass Spectrometry E->F

Detailed Methodology [1]:

  • Probe Preparation: A biotin-tagged derivative of the this compound analog was synthesized for use as an affinity probe.
  • Preparation of Cell Extracts: Human lung epithelial A549 cells were grown to confluence. Cytosolic and nuclear protein extracts were prepared separately. For cytosolic extracts, cells were lysed with buffer containing 0.1% NP-40. For nuclear extracts, the nuclear pellet was lysed using a high-salt buffer [1].
  • Affinity Purification: The soluble cytosolic and nuclear extracts were incubated with the biotinylated affinity probe. Subsequently, streptavidin-coated beads were added to the mixture to capture the probe and any tightly bound proteins.
  • Washing and Elution: The beads were extensively washed with PBS to remove non-specifically bound proteins. The proteins specifically bound to the probe were then eluted from the beads using a denaturing sample buffer by boiling at 95-100°C for 5 minutes [1] [9].
  • Target Analysis: The eluted proteins were separated by SDS-PAGE and identified using mass spectrometry. This process confirmed Ref-1 as the specific protein target binding to this compound [1].

Application and Research Use

This compound is categorized as a controlled substance for research use only and is not for human therapeutic use [3]. It is commercially available from several biochemical suppliers for in vitro and in vivo research applications [3] [4] [5].

The discovery of this compound validates that inhibiting the Ref-1/AP-1 signaling axis is a viable therapeutic strategy for conditions like asthma driven by oxidative stress and inflammation [1] [6]. This molecule serves as an important pharmacological tool and potential lead compound for future drug development.

References

Compound Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and quantitative data for PNRI-299:

Property Description / Value
CAS Number 550368-41-7 [1]
Molecular Formula C₂₁H₁₅N₅O₄ [1]
Molecular Weight 401.37 g/mol [1]
Primary Target APE1/Ref-1 (Redox Effector Factor-1) [2] [1]
Primary Mechanism Selective inhibition of Ref-1-mediated AP-1 transcription activation [2]
AP-1 Transcription IC₅₀ 20 µM [2] [1]
Selectivity No effect on NF-κB transcription or thioredoxin activity (tested up to 200 µM) [2] [1]
In Vivo Efficacy (Asthma) Significant reduction of airway inflammation in mice at 0.75 and 2.0 mg/kg (intranasal) [2] [1]
In Vivo Efficacy (I/R Injury) No significant effect on inflammation or NF-κB translocation at 3-10 mg/kg (intravenous) [3]

Detailed Experimental Protocols

To help you evaluate and potentially replicate key findings, here are the methodologies from foundational studies on this compound.

In Vitro Transcription Inhibition Assay [2]
  • Cell Line: Human lung epithelial A549 cells.
  • Transfection & Reporter Assay: Cells were transiently transfected with reporter plasmids containing binding sites for either AP-1 or NF-κB, which drive the expression of a measurable reporter gene (e.g., luciferase).
  • Compound Treatment: Transfected cells were treated with this compound or vehicle control. A limited combinatorial library of analogs was screened to identify the hit compound.
  • Activity Measurement: Reporter gene activity was measured after treatment. Inhibition of AP-1 transcription was calculated relative to control, and the IC₅₀ value (20 µM) was determined. Specificity was confirmed by the lack of effect on NF-κB-driven reporter activity.
Target Identification via Affinity Chromatography [2]
  • Preparation of Extracts: Cytosolic and nuclear protein extracts were prepared from A549 cells.
  • Affinity Reagents: Biotinylated versions of this compound and a closely related, less active analog (bromine-modified enedione) were synthesized.
  • Pull-Down Experiment: Cell extracts were incubated with the biotinylated affinity reagents. Streptavidin-coated beads were then added to capture the compound and any bound proteins.
  • Target Elution and Analysis: After extensive washing, proteins specifically bound to the beads were eluted and separated by SDS/PAGE. The major protein target uniquely pulled down by the active this compound analog was identified through further analysis as Ref-1.
In Vivo Mouse Asthma Model [2]
  • Animal Model: Female BALB/c mice (6-8 weeks old).
  • Sensitization & Challenge: Mice were sensitized with intraperitoneal (i.p.) injections of 100 µg ovalbumin (OVA) complexed with alum on days 0 and 14. They subsequently received intranasal (i.n.) challenges with 50 µg OVA on days 14, 25, 26, and 27 to induce allergic airway inflammation.
  • Treatment: A treatment group received this compound (0.75 or 2.0 mg/kg) via intranasal administration 30 minutes before each OVA challenge on days 25-27. Control groups received vehicle (0.16% DMSO in saline).
  • Endpoint Analysis (Day 28)
    • Bronchoalveolar Lavage (BAL) & Lung Tissue: Collected for analysis of inflammatory cells.
    • Cytokine Measurement: IL-4 levels were measured by RT-PCR from lung RNA.
    • Histopathology: Lung sections were stained with Hematoxylin and Eosin (H&E). Analysis, performed by researchers blinded to the groups, assessed inflammatory cell infiltration, mucus hypersecretion, and edema on a semi-quantitative scale (e.g., 0-2 for edema).

Biological Pathway and Experimental Workflow

The following diagrams, created with Graphviz, illustrate the mechanism of action of this compound and the workflow of the key in vivo experiment.

G This compound inhibits Ref-1 to block AP-1 activation and reduce inflammation. PNRI This compound Ref1 Ref-1 (APE1) (Reduced, Active) PNRI->Ref1  Inhibits AP1 AP-1 Transcription Factor (Oxidized, Inactive) Ref1->AP1  Normally Reduces Ref1_Inactive Ref-1 (APE1) (Oxidized, Inactive) Invisible1 AP1_Active AP-1 Transcription Factor (Reduced, Active) AP1->AP1_Active Reduction (Cys residues) TF_Binding Binds DNA & Promotes Transcription AP1_Active->TF_Binding Inflammation Inflammatory Response (Asthma Pathology) TF_Binding->Inflammation Invisible2

This compound inhibits Ref-1, preventing AP-1 activation and inflammatory gene expression [2] [4].

G Workflow of the in vivo mouse asthma model from citation[1]. cluster_sens Sensitization cluster_challenge Challenge & Treatment cluster_analysis Analysis Sens1 Day 0 & 14 i.p. OVA+Alum Chal1 Day 14 i.n. OVA Sens1->Chal1 Chal2 Days 25, 26, 27 i.n. OVA Chal1->Chal2 11-day gap Treatment Days 25, 26, 27 i.n. This compound (30 min before OVA) Chal2->Treatment Analysis Day 28 Sample Collection & Analysis Chal2->Analysis

The workflow shows the OVA sensitization, challenge, this compound treatment, and final analysis in the mouse asthma model [2].

Key Insights for Researchers

  • Target Validation: this compound was instrumental in establishing Ref-1 as a viable therapeutic target for allergic airway inflammation like asthma, independent of the NF-κB pathway [2] [5].
  • Context-Dependent Efficacy: The contrasting results between asthma and I/R injury models highlight that the therapeutic value of Ref-1 inhibition is highly dependent on the disease context and the major transcription factors driving the pathology [2] [3].
  • Chemical Genetics Tool: this compound remains a valuable chemical probe for studying the biological functions of APE1/Ref-1's redox signaling, distinct from its DNA repair activity [6].

References

PNRI-299 IC50 and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data for PNRI-299's activity and selectivity from the foundational study [1] [2]:

Target / Parameter Result (IC₅₀ or Concentration Tested) Experimental System
AP-1 Transcription Inhibition 20 µM Transiently transfected human lung epithelial (A549) cells [1] [2].
NF-κB Transcription Inhibition No effect (up to 200 µM) Transiently transfected human lung epithelial (A549) cells [1] [2].
Thioredoxin (TRX) Reactivity No effect (up to 200 µM) Specific assay mentioned in the study [1].
Molecular Target Redox Effector Factor-1 (Ref-1) Identified via an affinity chromatography approach [1] [3].

Experimental Context and Key Findings

The IC₅₀ value was established through the following key experiments:

  • Experimental Workflow: The researchers used a combinatorial library approach to develop a β-strand mimetic template. This led to the identification of this compound, which was then screened for its ability to inhibit transcription from an AP-1 reporter in transiently transfected human lung epithelial cells (A549) [1] [4] [2].
  • Key Finding - Specificity: A critical finding was this compound's high selectivity for AP-1 over the related NF-κB pathway, which is a major advantage for its use as a research tool to dissect the specific role of AP-1 [5] [1] [6].
  • Functional Validation: The study validated this compound's biological relevance in a mouse asthma model. Treatment significantly reduced hallmark features of allergic airway inflammation, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [1] [2] [6].
  • Target Identification: The molecular target was identified as Ref-1 using a biotin-tagged affinity chromatography approach. The compound specifically interacts with the redox nucleophile Cys-65 on Ref-1, which helps explain its mechanism of inhibiting AP-1 transcription [1] [3] [6].

The following diagram illustrates the mechanism of action of this compound and the experimental workflow used for its identification and validation:

G cluster_0 Identification & Mechanism cluster_1 Functional Validation in Asthma Model A Combinatorial Library β-strand Mimetic Template B Screening in A549 Cells A->B C Identification of this compound B->C D Target Identification via Biotin-Tagged Affinity Chromatography C->D E Molecular Target: Ref-1 (Binds Cys-65) D->E F This compound Treatment G Inhibition of AP-1 Transcription F->G H Reduced Pathophysiological Markers G->H I1 Eosinophil Infiltration G->I1 Leads to I2 Mucus Hypersecretion G->I2 Leads to I3 Edema G->I3 Leads to I4 IL-4 Levels G->I4 Leads to

This diagram outlines the process from this compound's identification to its functional validation, highlighting its specific action on the Ref-1/AP-1 pathway.

Implications for Research and Development

The data from the original study positions this compound as a valuable tool compound with a clear mechanism.

  • Tool Compound: this compound is a selective pharmacological inhibitor for studying the AP-1 pathway, helping to dissect its role from NF-κB in various disease models [5] [6].
  • Therapeutic Potential: The efficacy in the mouse asthma model validates the Ref-1/AP-1 axis as a potential therapeutic target for allergic airway inflammation and potentially other conditions where AP-1 plays a key role [1] [4] [2].

References

Chemical Profile and Bioactivity of PNRI-299

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and bioactivity data for PNRI-299:

Attribute Detail
CAS Number 550368-41-7 [1]
Chemical Formula C₂₁H₁₅N₅O₄ [1]
Molecular Weight 401.37 g/mol [1]
Primary Target APE1/Ref-1 (Redox effector factor-1) [2] [1]
Primary Activity Selective inhibition of AP-1 transcription [2] [1] [3]
AP-1 IC₅₀ 20 μM [2] [1]
Selectivity No effect on NF-κB transcription or thioredoxin (up to 200 μM) [2] [1] [3]

APE1/Ref-1 is a dual-function protein. Its redox effector function regulates the DNA-binding activity of transcription factors like AP-1, NF-κB, and p53 by reducing critical cysteine residues in their DNA-binding domains [4] [5]. This compound was designed to inhibit this redox activity.

Mechanism of Action and Signaling Pathway

This compound contains an enedione moiety that acts as a reversible inhibitor, trapping reactive cysteine nucleophiles (specifically Cys-65) in the redox-active site of Ref-1 [2] [3]. This inhibits the Ref-1-mediated activation of AP-1, thereby reducing the expression of AP-1-controlled genes involved in inflammation and cell proliferation [2].

The diagram below illustrates the signaling pathway and the point of inhibition by this compound.

G OxidativeStress Oxidative Stress APE1_Ref1 APE1/Ref-1 Protein OxidativeStress->APE1_Ref1 Activates InflammatoryCytokines Inflammatory Cytokines InflammatoryCytokines->APE1_Ref1 Activates Active_AP1 Active AP-1 Transcription Factor APE1_Ref1->Active_AP1 Reduces Cysteines via Cys65 GeneTranscription Pro-inflammatory Gene Transcription Active_AP1->GeneTranscription Pathogenesis Airway Inflammation & Asthma Pathogenesis GeneTranscription->Pathogenesis PNRI299 This compound Inhibitor PNRI299->APE1_Ref1 Binds Cys65 Inhibits Redox Function

This compound inhibits Ref-1's redox activation of AP-1.

Key Experimental Data and Protocols

In Vitro Assay for AP-1 Inhibition

This protocol is used to determine the IC₅₀ of this compound for AP-1 inhibition [2].

  • Cell Line: Human lung epithelial A549 cells.
  • Transfection: Cells are transiently transfected with an AP-1 reporter construct (e.g., a plasmid containing an AP-1 response element driving a luciferase gene).
  • Treatment: Transfected cells are treated with varying concentrations of this compound.
  • Measurement: Luciferase activity is measured to quantify AP-1 transcriptional activity. Data is used to calculate the IC₅₀ (20 μM for this compound).
  • Specificity Control: The same process is repeated using an NF-κB reporter to confirm selectivity.
Affinity Chromatography for Target Identification

This method identified Ref-1 as the molecular target of this compound [2].

  • Bait Preparation: A biotinylated analog of this compound (e.g., compound 162-150 or 162-149) is synthesized.
  • Protein Extraction: Cytosolic and nuclear protein extracts are prepared from A549 cells.
  • Pull-Down: Extracts are incubated with the biotinylated affinity reagent, followed by the addition of streptavidin-coated beads to capture the drug-protein complex.
  • Analysis: Beads are washed, and bound proteins are eluted and separated by SDS-PAGE. The specific band corresponding to Ref-1 can be identified via Western blotting or mass spectrometry.
  • Validation: Overexpression of Ref-1 in cells attenuates the inhibitory effect of this compound on AP-1 transcription, confirming the target.
In Vivo Efficacy in a Mouse Asthma Model

This protocol evaluates the therapeutic potential of this compound [2].

  • Animal Model: Female BALB/c mice (6-8 weeks old) are sensitized and challenged with ovalbumin (OVA) to induce allergic airway inflammation.
  • Dosing: this compound (0.75 or 2.0 mg/kg in 0.16% DMSO saline) is administered intranasally 30 minutes before OVA challenge on days 25-27.
  • Control Groups: Include OVA-treated mice receiving vehicle only and a non-asthmatic control group receiving saline.
  • Endpoint Analysis (Day 28):
    • Bronchoalveolar Lavage (BAL): Analyzed for inflammatory cell infiltration (eosinophils, macrophages).
    • Lung Tissue: Processed for histology (H&E staining) to score inflammatory cell infiltration, mucus hypersecretion (special staining), and edema via morphometry (0-2 scale) by blinded observers.
    • Cytokine Measurement: IL-4, IL-5, and IL-13 mRNA levels in lung tissue can be quantified by RT-PCR.

Therapeutic Potential and Research Applications

Research demonstrates this compound's efficacy in a mouse asthma model, significantly reducing hallmark features of the disease, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [2] [3]. This validates the AP-1/Ref-1 axis as a viable therapeutic target for allergic airway inflammation [2].

Beyond asthma, the inhibition of APE1/Ref-1 is being explored in other disease contexts, particularly cancer. APE1/Ref-1 is often overexpressed in tumors (like melanoma) and contributes to cancer cell survival, proliferation, and resistance to therapy [4]. Inhibiting its redox function can sensitize cancer cells to treatment [4] [5].

References

Introduction to PNRI-299 and Its Molecular Target

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 is a small molecule identified for its selective inhibition of Activator Protein-1 (AP-1) transcription, with a reported IC₅₀ of 20 μM. Crucially, it does not affect the related NF-κB transcription factor or the oxidoreductase thioredoxin at concentrations up to 200 μM [1] [2] [3].

Its molecular target was identified as Redox Effector Factor-1 (Ref-1), also known as Apurinic/Apyrimidinic Endonuclease 1 (APE-1) [1] [2]. Ref-1 regulates the DNA-binding activity of transcription factors like AP-1 through the reduction of specific cysteine residues. This compound was designed to act as a pseudosubstrate for redox proteins, incorporating an enedione moiety that traps reactive cysteine nucleophiles (like Cys-65 in Ref-1) in their active sites [1].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the mechanism by which this compound inhibits the Ref-1/AP-1 signaling pathway and its downstream effects in the context of allergic asthma.

G OxidativeStress Oxidative Stress Ref1_Active Ref-1 (APE-1) (Active, Reduced) OxidativeStress->Ref1_Active Activates Ref1 Ref-1 (APE-1) (Inactive) Ref1->Ref1_Active Reduction AP1_Inactive AP-1 (Inactive, Oxidized) Ref1_Active->AP1_Inactive Reduces AP1_Active AP-1 (Active, Reduced) AP1_Inactive->AP1_Active TargetGenes Pro-inflammatory Gene Expression (IL-4, IL-5, IL-13) AP1_Active->TargetGenes Binds DNA & Transcribes AsthmaPathology Asthma Pathology (Eosinophil infiltration, Mucus hypersecretion, Edema) TargetGenes->AsthmaPathology PNRI299 This compound PNRI299->Ref1 Binds via Cys-65 PNRI299->Ref1_Active Inhibits

Diagram depicting the this compound mechanism of action. This compound selectively targets the redox activity of Ref-1, preventing the reduction and activation of AP-1, thereby inhibiting the expression of pro-inflammatory genes and alleviating asthma pathology [1].

Core Structure and Key SAR Findings

This compound was developed from a β-strand mimetic template featuring a central enedione warhead. The initial SAR was explored through a limited combinatorial library (2x6) by varying the X and Y substituents [1].

The table below summarizes the core structural features and their roles in activity based on the original research:

Structural Feature Role in Activity & SAR Insight
Enedione Core Serves as an electrophilic "warhead" that covalently traps reactive cysteine thiolates (e.g., Cys-65 in Ref-1) in the active site [1].
X Substituent X = NHBn (Benzyl): This group in this compound provided optimal specificity for Ref-1 over other redox proteins like thioredoxin. X = NHCH₃ (Methyl): Analogs with this smaller group showed different activity profiles [1].
Y Substituent Y = m-cyanophenyl: This specific meta-cyano aromatic group was critical for achieving selective inhibition of AP-1 over NF-κB transcription. Other aryl groups (e.g., phenyl, m-nitrophenyl) led to different selectivity profiles [1].

Experimental Protocol for Target Identification

The molecular target of this compound (Ref-1) was identified using an affinity-based pull-down approach, a standard method for isolating and identifying protein targets of small molecules [1] [4].

G Step1 1. Design & Synthesize Biotinylated this compound Probe Step2 2. Incubate Probe with Cell Lysate (A549 cells) Step1->Step2 Step3 3. Add Streptavidin-Coated Beads (Affinity Purification) Step2->Step3 Step4 4. Wash Beads to Remove Non-Specifically Bound Proteins Step3->Step4 Step5 5. Elute Bound Proteins (Heat Denaturation) Step4->Step5 Step6 6. Analyze Eluate (SDS-PAGE & Mass Spectrometry) Step5->Step6 Result Identified Target: Ref-1 Step6->Result

Workflow for identifying this compound's molecular target. A biotin-tagged analog of this compound was used to pull down its binding partner(s) from human lung epithelial cell lysates, leading to the identification of Ref-1 through mass spectrometry [1] [4].

A critical step in confirming Ref-1 as the functional target was the target overexpression rescue experiment. When Ref-1 was overexpressed in cells, the inhibitory effect of this compound on AP-1 transcription was attenuated, providing strong evidence that Ref-1 is its primary target [1].

In Vivo Validation and Therapeutic Efficacy

This compound has demonstrated efficacy in a murine model of allergic asthma [1]:

  • Dosing: Administered intranasally at 0.75 or 2.0 mg/kg, 30 minutes before ovalbumin (OVA) challenge [1].
  • Key Outcomes: Treatment significantly reduced hallmark features of allergic asthma, including:
    • Airway eosinophil infiltration
    • Mucus hypersecretion
    • Edema
    • Levels of the Th2 cytokine IL-4 [1] [2]

This in vivo data validates the Ref-1/AP-1 pathway as a viable therapeutic target for allergic airway inflammation and demonstrates the potential of this compound as a lead compound.

Key Technical Insights for Researchers

  • Achieving Specificity: The combination of the NHBn and m-cyanophenyl substituents on the β-strand mimetic template was crucial for directing specificity towards Ref-1/AP-1 over the related NF-κB pathway [1].
  • Mechanistic Confirmation: The affinity chromatography pull-down combined with the target overexpression rescue experiment provides a robust protocol for unequivocal target identification [1].
  • Therapeutic Implication: The efficacy of this compound in an asthma model suggests that inhibiting transcription factor activity via their redox regulators is a viable strategy, potentially offering an alternative to broad-spectrum anti-inflammatories like corticosteroids [1].

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 exerts its effects by specifically targeting the redox function of the bifunctional enzyme APE1/Ref-1 (Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1) [1] [2] [3].

  • Target Protein and Key Residue: The molecular target of this compound is APE1/Ref-1 [1]. Its inhibitory action depends on a direct interaction with Cys-65, a critical, buried cysteine residue located in the N-terminal redox domain of the protein [4] [3]. This interaction helps define its structure-activity relationship (SAR) [3].
  • Mechanism and Selectivity: The compound is designed around a β-strand mimetic template that incorporates an enedione moiety [1]. This chemical group acts as a reversible inhibitor, trapping reactive cysteine nucleophiles like Cys-65 in the active sites of redox-regulating proteins [1]. This compound demonstrates high selectivity by inhibiting AP-1-driven transcription without affecting NF-κB transcription or the redox protein thioredoxin, even at concentrations up to 200 μM [1] [2] [3].
  • Downstream Effects: By inhibiting the redox function of APE1/Ref-1, this compound prevents the activation of the transcription factor AP-1 [1]. This, in turn, suppresses the expression of pro-inflammatory genes that are hallmarks of diseases like asthma.

The following diagram illustrates the targeted signaling pathway and the point of inhibition by this compound.

G cluster_stimulus External Stimulus cluster_ape1 APE1/Ref-1 Protein cluster_tf Transcription Factor Activation cluster_outcome Inflammatory Response cluster_legend Key ProInflammatoryCytokines Pro-inflammatory Cytokines/ROS APE1_Redox Redox Function (via Cys-65) ProInflammatoryCytokines->APE1_Redox OxidativeStress Oxidative Stress OxidativeStress->APE1_Redox AP1 AP-1 APE1_Redox->AP1 Activates NFkB NF-κB APE1_Redox->NFkB Activates Invisible AP1->Invisible AirwayInflammation Airway Inflammation Th2Cytokines IL-4, IL-5, IL-13 MucusEdema Mucus Hypersecretion & Edema PNRI This compound PNRI->APE1_Redox Inhibits Invisible->AirwayInflammation Invisible->Th2Cytokines Invisible->MucusEdema LegendItem1 Primary Pathway LegendItem2 Alternative Pathway LegendItem3 Inhibition Point

Diagram of the APE1/Ref-1 Redox Signaling Pathway Targeted by this compound.

Quantitative Bioactivity Profile

The table below summarizes the key quantitative data for this compound from experimental studies.

Assay Parameter Result Experimental Context
AP-1 Transcription Inhibition (IC₅₀) 20 μM Transiently transfected human lung epithelial A549 cells [1] [2] [3].
NF-κB Transcription Inhibition No effect (up to 200 μM) Transiently transfected human lung epithelial A549 cells [1] [3].
Thioredoxin (TRX) Reactivity No effect (up to 200 μM) Specific assay for thioredoxin activity [1].
In Vivo Efficacy (Allergic Asthma) Significant reduction of inflammation at 0.75 & 2.0 mg/kg (i.n.) Ovalbumin (OVA)-sensitized female BALB/c mice [1] [3].
In Vivo Efficacy (Intestinal I/R) No significant effect on NF-κB at 3 & 10 mg/kg (i.v.) Male C57/BL6 mice model of intestinal ischemia/reperfusion injury [3].

Detailed Experimental Protocols

To investigate this compound's mechanism and efficacy, researchers used several key techniques.

Affinity Chromatography for Target Identification

This protocol identifies the protein target of this compound through direct binding and pull-down assays [1].

  • Preparation of Cellular Extracts: Grow human lung epithelial A549 cells to confluence. Harvest and lyse cells using a buffer containing 0.1% NP-40 to separate cytosolic and nuclear fractions via centrifugation [1].
  • Incubation with Biotinylated Analog: Treat soluble cytosolic and nuclear extracts with a biotinylated version of the this compound affinity reagent [1].
  • Capture with Streptavidin Beads: Add streptavidin-coated beads to the mixture to isolate the biotinylated compound and any tightly bound protein targets [1].
  • Wash and Elution: Wash the beads extensively with PBS to remove non-specifically bound proteins. Resuspend the beads in a reduced SDS-PAGE sample buffer and boil to release the bound proteins [1].
  • Analysis: Analyze the eluted proteins and the unbound supernatant fractions using SDS/PAGE to identify the specific protein(s) pulled down by the probe, which was determined to be Ref-1 [1].

The workflow for this target identification strategy is shown below.

G A549_Extract Prepare A549 Cell Cytosolic/Nuclear Extracts Incubate Incubate with Biotinylated this compound Analog A549_Extract->Incubate Add_Beads Add Streptavidin Beads Incubate->Add_Beads Wash Wash Beads to Remove Unbound Proteins Add_Beads->Wash Elute Boil in SDS Buffer to Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Identify Target (Ref-1) Elute->Analyze

Workflow for Identifying this compound's Protein Target via Affinity Chromatography.

Transcriptional Reporter Assay

This method quantifies the inhibition of AP-1-dependent transcription [1].

  • Cell Culture and Transfection: Culture human A549 cells. Transiently transfect the cells with a reporter plasmid where the expression of a gene (e.g., luciferase) is controlled by an AP-1 response element [1].
  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., to determine an IC₅₀ of 20 μM) or a vehicle control [1].
  • Stimulation (if applicable: Cells may be stimulated to activate the AP-1 pathway.
  • Measurement of Reporter Activity: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity). The signal is proportional to the level of AP-1 transcriptional activity [1].
  • Selectivity Testing: The same process is repeated using an NF-κB-driven reporter to confirm the compound's selectivity, showing no inhibition up to 200 μM [1].
In Vivo Mouse Asthma Model

This protocol evaluates the efficacy of this compound in a disease model [1].

  • Animal Sensitization: Female BALB/c mice (6-8 weeks old) receive intraperitoneal (i.p.) injections of 100 μg of ovalbumin (OVA) complexed with alum on days 0 and 14 [1].
  • Airway Challenge and Treatment: On days 14, 25, 26, and 27, mice receive an intranasal (i.n.) challenge of 50 μg of OVA. The treatment group receives this compound (0.75 or 2.0 mg/kg, i.n.) 30 minutes before the OVA challenge on days 25-27. Control groups receive vehicle (0.16% DMSO in saline) [1].
  • Tissue Collection and Analysis: On day 28, collect bronchoalveolar lavage (BAL) fluid and lung tissue [1].
    • Cellular Infiltration: Analyze BAL fluid for inflammatory cells like eosinophils [1] [2].
    • Histopathology: Stain lung sections (e.g., with hematoxylin and eosin) to score for peribronchial and perivascular inflammatory cell infiltrate, mucus hypersecretion, and edema using a morphometric scale (e.g., 0-2) [1].
    • Cytokine Measurement: Isolate total RNA from lung tissue and measure mRNA levels of cytokines (e.g., IL-4, IL-5, IL-13) using techniques like RT-PCR [1] [2].

Research Implications and Therapeutic Potential

Research on this compound validates APE1/Ref-1, and specifically its redox function mediated by Cys-65, as a high-value therapeutic target for diseases driven by oxidative stress and inflammation [1] [4].

  • Asthma and Inflammatory Diseases: this compound significantly reduced key pathological features in a mouse asthma model, including eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [1] [2]. This demonstrates the potential of Ref-1 inhibition as a novel, non-steroidal strategy for allergic airway inflammation [1].
  • Target Validation for Other Indications: The role of APE1/Ref-1 in regulating transcription factors like HIF-1α, STAT3, and p53 extends its potential relevance to cancer, ocular diseases, and other conditions where redox signaling is dysregulated [4]. The selectivity of this compound makes it a valuable chemical probe for studying these pathways.
  • Specificity of Inhibition: The finding that this compound does not affect the NF-κB pathway in certain models, such as intestinal ischemia/reperfusion injury, further highlights its specific mechanism of action and suggests that its therapeutic effects are context-dependent [3].

References

Comprehensive Application Notes and Protocols: PNRI-299 for Reducing Airway Eosinophil Infiltration in Asthma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Asthma is a chronic inflammatory airway disorder characterized by complex pathophysiology involving airway inflammation, eosinophil infiltration, mucus hypersecretion, and airway remodeling. A fundamental aspect of asthma pathophysiology is the oxidant/antioxidant imbalance in the lungs, where excessive reactive oxygen species (ROS) overwhelm endogenous antioxidant defenses, creating a pro-oxidative environment that drives inflammatory processes [1]. This redox imbalance activates redox-sensitive transcription factors, particularly Activator Protein-1 (AP-1), which regulates the expression of pro-inflammatory genes and T-helper 2 (Th2) cytokines central to asthma pathogenesis [2].

PNRI-299 is a selective AP-1 transcription inhibitor developed through rational drug design approaches. This small molecule features a β-strand mimetic template with an enedione moiety that specifically targets and traps reactive cysteine nucleophiles in the active sites of redox-regulatory proteins [2]. This compound demonstrates highly selective inhibition of AP-1-driven transcription with an IC50 of 20 μM, while showing no activity against NF-κB transcription or thioredoxin even at concentrations up to 200 μM [2] [3]. Through affinity chromatography approaches, the molecular target of this compound has been identified as Ref-1 (Redox effector factor-1), also known as APE-1, a critical redox-sensitive protein that regulates AP-1 DNA binding activity [2] [3]. The compound specifically interacts with the redox nucleophile cys-65 on Ref-1, explaining its structure-activity relationship and selective mechanism of action [3].

Quantitative Efficacy Data Summary

Table 1: In Vitro Pharmacological Profile of this compound

Parameter Value Experimental Conditions Notes
AP-1 inhibition IC50 20 μM A549 human lung epithelial cells transfected with AP-1 reporter Selective inhibition without NF-κB effects
NF-κB inhibition >200 μM A549 cells transfected with NF-κB reporter No significant inhibition observed
Thioredoxin reactivity >200 μM In vitro assay No direct interaction with thioredoxin system
Specificity Ref-1/APE-1 Affinity chromatography Molecular target confirmed

Table 2: In Vivo Efficacy of this compound in Murine Asthma Model

Parameter Reduction Dosing Regimen Experimental Model
Airway eosinophil infiltration Significant 0.75-2.0 mg/kg intranasal OVA-sensitized BALB/c mice
Mucus hypersecretion Significant 0.75-2.0 mg/kg intranasal OVA-sensitized BALB/c mice
Airway edema Significant 0.75-2.0 mg/kg intranasal OVA-sensitized BALB/c mice
IL-4 levels Significant 0.75-2.0 mg/kg intranasal OVA-sensitized BALB/c mice
Monocyte/macrophage influx Significant 0.75-2.0 mg/kg intranasal OVA-sensitized BALB/c mice

Experimental Protocols

Affinity Chromatography for Target Identification

Purpose: To identify molecular targets of this compound using affinity-based pull-down methods.

Materials:

  • Biotinylated this compound analogs (162-150 and 162-149)
  • Streptavidin-coated beads
  • A549 cell cytosolic and nuclear extracts
  • PBS buffer with 0.1% NP-40
  • High-salt buffer for nuclear membrane lysis
  • SDS-PAGE equipment
  • Mass spectrometry system

Procedure:

  • Prepare soluble cytosolic and nuclear extracts from A549 human lung epithelial cells
  • Incubate extracts with biotinylated this compound affinity reagents
  • Add streptavidin beads to isolate biotinylated compounds and bound targets
  • Centrifuge at 1,000 × g to separate beads and supernatant
  • Wash streptavidin beads extensively with PBS to remove unbound proteins
  • Resuspend beads in reduced sample buffer and boil for 5 minutes to release bound proteins
  • Analyze released proteins by SDS/PAGE and mass spectrometry
  • Confirm target identity through comparative analysis with control samples

Technical Notes: The affinity chromatography approach allows for direct identification of protein targets that physically interact with this compound. The biotin-streptavidin interaction provides strong binding with minimal nonspecific interactions, though the high binding affinity requires denaturing conditions for protein release [4].

AP-1 Reporter Assay for IC50 Determination

Purpose: To quantify this compound inhibition of AP-1-driven transcription.

Materials:

  • A549 human lung epithelial cells
  • AP-1 reporter construct
  • Transfection reagents
  • This compound stock solutions (concentration range: 0-200 μM)
  • Cell culture equipment
  • Luciferase assay system

Procedure:

  • Culture A549 cells in normal media until confluent
  • Transiently transfect cells with AP-1 reporter construct
  • Treat transfected cells with varying concentrations of this compound (0-200 μM)
  • Incubate for appropriate time period (typically 24 hours)
  • Measure reporter gene expression (luciferase activity)
  • Calculate IC50 value using nonlinear regression analysis
  • Include NF-κB reporter assays as control for specificity

Validation: Parallel NF-κB reporter assays confirm this compound's selective action on AP-1 without affecting NF-κB transcription, ensuring observed effects are target-specific [2].

Ovalbumin-Induced Mouse Asthma Model

Purpose: To evaluate this compound efficacy in established allergic airway inflammation model.

Materials:

  • Female BALB/c mice (6-8 weeks old)
  • Ovalbumin (OVA) grade V
  • Aluminum hydroxide (alum) adjuvant
  • This compound solutions (0.75 and 2.0 mg/kg in vehicle)
  • Vehicle control (0.16% DMSO in saline)
  • Anesthetic mixture (xylazine 0.44 mg/ml + ketamine 6.5 mg/ml)

Sensitization and Challenge Protocol:

  • Administer intraperitoneal (i.p.) injection of 100 μg OVA complexed with alum on days 0 and 14
  • Give intranasal (i.n.) dose of 50 μg OVA on days 14, 25, 26, and 27
  • Administer this compound (0.75 or 2.0 mg/kg i.n.) 30 minutes before OVA on days 25-27
  • Anesthetize mice with xylazine/ketamine mixture before i.n. administrations
  • Include control groups: naive (saline only), OVA+vehicle (0.16% DMSO)

Endpoint Analyses (Day 28):

  • Collect bronchoalveolar lavage (BAL) fluid for inflammatory cell counting
  • Process left lung tissue for histology (H&E staining)
  • Assess inflammatory cell infiltration by morphometry
  • Evaluate mucus secretion and airway edema (0-2 scale)
  • Isolate RNA from right lung for cytokine mRNA analysis (IL-4, IL-5, IL-13, eotaxin, CCR3) via RT-PCR

Technical Notes: Morphometric analyses should be performed by investigators blinded to treatment groups to eliminate bias. A minimum of 10 random fields throughout upper and lower left lung tissue should be examined for comprehensive assessment [2].

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Asthma Pathophysiology

G This compound Mechanism in Asthma Pathophysiology OxidativeStress Oxidative Stress (ROS/RNS) Ref1 Ref-1/APE-1 OxidativeStress->Ref1 AP1 AP-1 Transcription Activation Ref1->AP1 TargetGenes Pro-inflammatory Genes (IL-4, IL-5, IL-13) AP1->TargetGenes Pathophysiology Asthma Pathophysiology (Eosinophil Infiltration, Mucus Hypersecretion, Airway Edema) TargetGenes->Pathophysiology PNRI299 This compound PNRI299->Ref1 Inhibits

This diagram illustrates the central mechanism by which this compound ameliorates asthma pathophysiology. The compound specifically targets Ref-1/APE-1, a redox-sensitive protein that facilitates AP-1 transcriptional activity under conditions of oxidative stress. By inhibiting this redox effector, this compound disrupts the downstream expression of pro-inflammatory genes including IL-4, IL-5, and IL-13, which are fundamental to the development of key asthma features such as eosinophil infiltration, mucus hypersecretion, and airway edema [2] [3].

Affinity Chromatography Workflow for Target Identification

G Affinity Chromatography Target Identification Workflow Step1 Biotinylated this compound Preparation Step2 Incubate with A549 Cell Cytosolic/Nuclear Extracts Step1->Step2 Step3 Add Streptavidin Beads Step2->Step3 Step4 Wash to Remove Unbound Proteins Step3->Step4 Step5 Denature and Elute Bound Proteins Step4->Step5 Step6 SDS-PAGE and Mass Spectrometry Step5->Step6 Step7 Target Identification (Ref-1/APE-1) Step6->Step7

The affinity chromatography workflow demonstrates the experimental approach used to identify Ref-1 as this compound's molecular target. This affinity-based pull-down method utilizes biotin-tagged small molecules to selectively isolate target proteins from complex biological mixtures [4]. The methodology involves incubation of biotinylated this compound with cellular extracts, capture of protein complexes using streptavidin beads, and subsequent identification of bound proteins through separation and mass spectrometric analysis [2]. This approach provides direct evidence of drug-target interactions and has become a cornerstone technique in modern drug discovery pipelines.

In Vivo Efficacy Assessment Protocol

G In Vivo Efficacy Assessment in Murine Asthma Model Sensitization OVA Sensitization (i.p. Days 0 & 14) Challenge OVA Challenge (i.n. Days 14, 25-27) Sensitization->Challenge Treatment This compound Treatment (0.75-2.0 mg/kg i.n. 30 min pre-OVA, Days 25-27) Challenge->Treatment Analysis Endpoint Analysis (Day 28) Treatment->Analysis BAL Bronchoalveolar Lavage (Inflammatory Cell Count) Analysis->BAL Histology Lung Histology (H&E Staining) Analysis->Histology Morphometry Morphometric Analysis (Edema, Mucus Secretion) Analysis->Morphometry Cytokines Cytokine mRNA Analysis (RT-PCR) Analysis->Cytokines

This workflow outlines the comprehensive evaluation of this compound efficacy in a well-established ovalbumin-induced murine asthma model. The protocol follows a standard sensitization-challenge regimen with concurrent therapeutic administration during the challenge phase [2]. The multi-faceted endpoint analysis provides quantitative assessment of key asthma parameters, including inflammatory cell infiltration (particularly eosinophils), mucus hypersecretion, airway edema, and cytokine expression profiles. This systematic approach allows for robust evaluation of compound efficacy across multiple pathological features of allergic airway inflammation.

Discussion and Technical Considerations

The development of this compound represents a targeted therapeutic approach for asthma that focuses on specific redox-sensitive transcription pathways rather than broad immunosuppression. Unlike corticosteroids, which non-specifically inhibit both AP-1 and NF-κB pathways and carry significant side effects, this compound offers selective AP-1 inhibition while sparing NF-κB signaling [2]. This specificity is particularly relevant for corticosteroid-resistant asthma subsets, which demonstrate increased AP-1 activity in peripheral blood mononuclear cells [2].

From a technical perspective, the affinity chromatography approach used for target identification exemplifies modern chemical biology strategies for mechanism of action studies. While powerful, this method requires careful optimization of binding and washing conditions to minimize nonspecific interactions while preserving genuine drug-target complexes [4]. The use of biotin-streptavidin chemistry provides strong binding affinity but necessitates denaturing conditions for protein elution, which may disrupt some protein complexes or activities [4].

The experimental asthma model utilized for efficacy studies follows well-established protocols that recapitulate key features of human allergic asthma, including Th2 cytokine polarization, eosinophilic inflammation, and airway remodeling. However, researchers should consider complementing these studies with additional models that address different asthma endotypes, particularly those featuring neutrophilic inflammation or corticosteroid resistance.

Conclusion

This compound represents a promising targeted therapeutic strategy for asthma that specifically addresses the redox imbalance and AP-1 activation central to disease pathogenesis. Through its selective inhibition of Ref-1-dependent AP-1 transcription, this compound significantly reduces key pathological features including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 production in preclinical models. The comprehensive application notes and detailed protocols provided herein support further investigation of this compound and facilitate its evaluation in additional disease models characterized by redox imbalance and AP-1-mediated inflammation.

References

Comprehensive Application Notes & Protocols: PNRI-299 as a Selective APE/Ref-1 Inhibitor for Reducing Mucus Hypersecretion in Asthma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Asthma has reached epidemic proportions with approximately 200 million individuals affected worldwide, characterized by a complex inflammatory response in the airways that includes eosinophil infiltration, mucus hypersecretion, and edema. The pathophysiology of asthma involves an oxidant/antioxidant imbalance in the lungs that leads to activation of redox-sensitive transcription factors, particularly activator protein-1 (AP-1) and nuclear factor κB (NF-κB). These transcription factors control the expression of Th2 cytokines (e.g., IL-4, IL-5, IL-13) that are the molecular hallmarks of asthma [1]. While corticosteroids effectively inhibit both NF-κB and AP-1 transcription and remain a mainstay treatment, they produce severe adverse effects when administered systemically, and a subset of asthmatics responds poorly to them [1] [2].

PNRI-299 (CAS: 550368-41-7) is a selective APE/Ref-1 inhibitor that represents a novel therapeutic approach for asthma by specifically targeting the redox regulation of AP-1 transcription without affecting NF-κB transcription or thioredoxin [3]. The compound is a small-molecule β-strand mimetic with an enedione moiety designed to trap reactive cysteine nucleophiles in the active sites of redox proteins [1]. Through its specific inhibition of Ref-1-mediated AP-1 activation, this compound significantly reduces key pathological features of asthma in experimental models, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [1] [4]. These application notes and protocols provide detailed methodologies for studying this compound in the context of mucus hypersecretion reduction and related asthma pathologies.

Mechanism of Action

Molecular Targeting of APE/Ref-1

This compound specifically targets the redox effector factor-1 (Ref-1), also known as apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1), which is a bifunctional oxidative-stress-responsive protein with roles in both DNA repair and redox regulation of transcription factors [1] [5]. Ref-1 regulates the redox state of critical cysteine residues within the DNA-binding domains of transcription factors like AP-1, enhancing their binding to DNA promoters [1]. This compound interacts specifically with the redox nucleophile Cys-65 of Ref-1, inhibiting its ability to activate AP-1 transcription factors [1] [4].

The compound was developed using a chemogenomics approach with a β-strand mimetic template that incorporates an enedione moiety designed to trap reactive cysteine nucleophiles in the active sites of redox proteins [1]. Through a combinatorial library approach where functionality was varied at two positions, researchers identified this compound as a specific inhibitor of AP-1 transcription (IC₅₀ = 20 µM) that doesn't affect NF-κB transcription (up to 200 µM) or thioredoxin (up to 200 µM) [1] [3]. This specificity makes it a valuable tool for dissecting Ref-1/AP-1 signaling pathways in asthma and other inflammatory conditions.

Signaling Pathway and Redox Regulation

The diagram below illustrates the molecular mechanism through which this compound inhibits Ref-1-mediated AP-1 activation and subsequent reduction in mucus hypersecretion:

Figure 1: Molecular mechanism of this compound action in asthma pathology. This compound specifically inhibits Ref-1's redox function, preventing activation of AP-1 transcription factors and subsequent expression of pro-inflammatory cytokines and mucin genes involved in asthma pathogenesis.

Efficacy Evidence

In Vitro Findings

Table 1: In Vitro Efficacy Profile of this compound

Assay System Experimental Readout Result Concentration Reference
A549 human lung epithelial cells AP-1 transcription inhibition IC₅₀ = 20 µM 0-200 µM [1]
A549 human lung epithelial cells NF-κB transcription inhibition No effect Up to 200 µM [1]
Thioredoxin reactivity assay Thioredoxin inhibition No effect Up to 200 µM [1]
Ref-1 binding assay Specific binding to Ref-1 Confirmed binding to Cys-65 N/A [1] [4]
Ref-1 overexpression AP-1 transcription inhibition Attenuated inhibition 20 µM [1]

In vitro studies demonstrate that this compound specifically reacts with Ref-1 and inhibits AP-1 transcription without affecting NF-κB transcription or thioredoxin activity [1] [3]. The specificity of this interaction was confirmed through overexpression of the molecular target Ref-1, which attenuated this compound inhibition of AP-1 transcription [1]. Structure-activity relationship (SAR) studies revealed that this compound interacts with the redox nucleophile Cys-65 on Ref-1, which is critical for its redox regulatory function [4].

In Vivo Efficacy in Asthma Models

Table 2: In Vivo Efficacy of this compound in Mouse Asthma Models

Parameter Measured Experimental Group Result Dosage/Administration Reference
Airway eosinophil infiltration OVA-sensitized mice Significant reduction 0.75-2.0 mg/kg, intranasal [1] [3]
Mucus hypersecretion OVA-sensitized mice Significant reduction 0.75-2.0 mg/kg, intranasal [1] [3]
Airway edema OVA-sensitized mice Significant reduction 0.75-2.0 mg/kg, intranasal [1] [3]
IL-4 levels OVA-sensitized mice Significant reduction 0.75-2.0 mg/kg, intranasal [1] [3]
Inflammatory cell influx OVA-sensitized mice Reduced eosinophils, monocytes, macrophages in BALF 0.75-2.0 mg/kg, intranasal [4]
NF-κB translocation Intestinal I/R injury model No significant effect 3-10 mg/kg, intravenous [3]

In a mouse model of allergic airway inflammation, this compound administered intranasally at 0.75 or 2.0 mg/kg significantly reduced the pathophysiological responses characteristic of asthma [1] [3] [4]. The compound specifically reduced airway inflammatory cell infiltration (particularly eosinophils, monocytes, and macrophages), mucus release, and edema in ovalbumin (OVA)-treated female BALB/c mice [1] [4]. These effects were observed without significant impact on NF-κB translocation in other inflammation models, confirming the selective targeting of the Ref-1/AP-1 pathway [3].

Experimental Protocols

Affinity Chromatography for Target Identification
4.1.1 Principle

The affinity chromatography approach uses small molecules conjugated with tags to selectively isolate target proteins from complex biological mixtures [6]. This method allows for the identification of molecular targets of biologically active small molecules like this compound through specific binding interactions [1] [6].

4.1.2 Materials
  • Biotinylated this compound analog (biotinylated affinity reagents 162-150 and 162-149)
  • Streptavidin-coated beads
  • A549 cell cytosolic and nuclear extracts
  • Cell suspension buffer (PBS)
  • Lysis buffer (PBS with 0.1% NP-40)
  • High-salt buffer (for nuclear membrane lysis)
  • Reduced sample buffer for SDS/PAGE
  • SDS/PAGE equipment
  • Centrifuge capable of 12,000 × g
4.1.3 Procedure
  • Prepare cellular extracts:

    • Grow A549 human lung epithelial cells to confluence in normal media
    • Wash cells with PBS and scrape from plates in cell suspension buffer
    • Centrifuge at 200 × g, discard supernatant, and resuspend cells in suspension buffer containing 0.1% NP-40 to lyse cell membranes
    • Centrifuge at 12,000 × g, save cytosolic extracts
    • Resuspend nuclear pellet in minimal high-salt buffer to lyse nuclear membranes
    • Centrifuge at 12,000 × g, collect supernatant containing soluble nuclear protein [1]
  • Perform affinity purification:

    • Incubate A549 cell-soluble cytosolic and nuclear extracts with biotinylated this compound affinity reagents
    • Add streptavidin beads to isolate biotinylated compounds and their bound targets
    • Centrifuge at 1,000 × g to separate beads and supernatant
    • Add reduced sample buffer to supernatant (containing unbound proteins) and boil for 5 minutes before SDS/PAGE analysis
    • Wash streptavidin beads extensively with PBS to remove unbound proteins
    • Resuspend beads in minimal reduced sample buffer and boil for 5 minutes to release bound proteins before SDS/PAGE analysis [1]
  • Target identification:

    • Separate proteins by SDS/PAGE
    • Identify specific protein bands that interact with this compound
    • Confirm Ref-1 as the molecular target through mass spectrometry or immunoblotting

The workflow for target identification using affinity chromatography is illustrated below:

G Step1 Prepare Biotinylated This compound Probe Step2 Incubate with A549 Cell Cytosolic/Nuclear Extracts Step1->Step2 Step3 Add Streptavidin Beads for Affinity Capture Step2->Step3 Step4 Wash Beads to Remove Non-specific Binding Step3->Step4 Step5 Elute Bound Proteins Step4->Step5 Step6 Analyze by SDS-PAGE and Mass Spectrometry Step5->Step6 Result Target Identification: Ref-1 Confirmation Step6->Result

Figure 2: Workflow for target identification of this compound using affinity chromatography. The process involves preparation of biotinylated probes, incubation with cellular extracts, affinity capture with streptavidin beads, and analysis of bound proteins to confirm Ref-1 as the molecular target.

Mouse Asthma Model for Efficacy Evaluation
4.2.1 Principle

The ovalbumin (OVA)-induced allergic asthma model in mice reproduces key features of human asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. This model allows for evaluation of therapeutic candidates like this compound targeting specific pathways in asthma pathogenesis [1].

4.2.2 Materials
  • Female BALB/c mice (6-8 weeks old)
  • Ovalbumin (OVA)
  • Aluminum hydroxide (alum) adjuvant
  • This compound solution (0.16% DMSO in saline vehicle)
  • Xylazine (0.44 mg/ml)/ketamine (6.5 mg/ml) for anesthesia
  • Hematoxylin and eosin staining reagents
  • RNA isolation kit
  • RT-PCR reagents for IL-4, IL-5, IL-13, eotaxin, and CCR3
4.2.3 Procedure
  • Sensitization phase:

    • Administer intraperitoneal (i.p.) injection of 100 μg OVA complexed with alum on days 0 and 14 [1]
  • Challenge phase:

    • Administer intranasal (i.n.) dose of 50 μg OVA on days 14, 25, 26, and 27 to induce airway inflammation [1]
  • Treatment protocol:

    • Administer this compound i.n. at 0.75 or 2.0 mg/kg, 30 minutes before OVA challenge on days 25-27
    • Anesthetize mice with xylazine/ketamine before administration
    • Use vehicle control (0.16% DMSO in saline) [1]
  • Sample collection and analysis:

    • On day 28, 24 hours after last i.n. administration, exsanguinate mice by cardiac puncture
    • Perform bronchoalveolar lavage on right lung
    • Collect left lung tissue for morphological analysis [1]
  • Histopathological evaluation:

    • For light microscopy, stain lung sections with hematoxylin and eosin to assess inflammatory cell infiltrate and mucus secretion
    • Assess airway edema using morphometry (0-2 scale) by investigators blinded to the protocol design
    • Examine minimum of 10 fields throughout upper and lower left lung tissue [1]
  • Molecular analysis:

    • Isolate total RNA from right lung of each mouse
    • Determine mRNA levels for IL-4, IL-5, IL-13, eotaxin, and CCR3 by RT-PCR [1]

Research Applications

Mechanistic Studies of Redox Signaling

This compound serves as a valuable pharmacological tool for dissecting Ref-1/AP-1 signaling pathways in various disease contexts beyond asthma. The compound has been used to study:

  • Redox regulation of transcription factors: this compound enables specific inhibition of Ref-1-mediated AP-1 activation without affecting NF-κB pathways, allowing researchers to isolate the contribution of AP-1 to various pathological processes [1] [4].

  • Protein S-nitrosation and cellular localization: Studies have utilized this compound to investigate how nitric oxide controls nuclear export of APE1/Ref-1 through S-nitrosation of Cys93 and Cys310 [5]. Research demonstrates that APE1 can inducibly translocate from nucleus to cytoplasm in response to nitric oxide stimulation in a CRM1-independent manner, which is reversible and dependent on S-nitrosation of specific cysteine residues [5].

  • DNA repair and redox regulation interplay: The dual functions of APE1 in DNA repair and redox regulation of transcription factors can be studied using this compound to specifically block the redox function while preserving endonuclease activity [5].

Therapeutic Development

This compound represents a promising starting point for developing targeted asthma therapeutics that address the limitations of corticosteroids. The compound's specific inhibition of Ref-1/AP-1 signaling demonstrates that:

  • Selective pathway inhibition is sufficient to produce significant therapeutic effects in asthma models without completely suppressing immune function [1].

  • Redox-directed therapeutics can target specific vulnerabilities in disease pathology, particularly in conditions characterized by oxidative stress imbalances [7].

  • Structure-based drug design using the β-strand mimetic template can generate specific inhibitors of protein-protein interactions and redox signaling [1].

The experimental protocols outlined herein provide comprehensive methodologies for evaluating compounds targeting redox regulation in inflammatory diseases, with specific application to mucus hypersecretion in asthma.

References

Comprehensive Application Notes and Experimental Protocols for PNRI-299: A Selective Ref-1/AP-1 Inhibitor for Allergic Airway Inflammation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Context

Allergic airway inflammation, particularly in asthma, represents a significant global health burden affecting approximately 200 million individuals worldwide. The pathophysiology of this condition is characterized by a persistent inflammatory response involving airway infiltration of CD4+ T cells with a T helper 2 (Th2) phenotype, eosinophils, mucus hypersecretion, and edema. A fundamental aspect of asthma pathophysiology involves an oxidant/antioxidant imbalance in the lungs, where increased airway levels of reactive oxygen species (ROS) coupled with decreased antioxidant defenses lead to activation of redox-sensitive transcription factors, including activator protein-1 (AP-1) and nuclear factor κB (NF-κB). These transcription factors collaborate with Th2-specific factors to control expression of key cytokines (IL-4, IL-5, IL-13) that drive the inflammatory processes in asthma. [1]

Corticosteroids, which non-specifically inhibit both NF-κB and AP-1 transcription, remain the most effective treatment for asthma but are associated with significant adverse effects when administered systemically. Moreover, a subset of asthmatic patients demonstrates poor response to corticosteroids and exhibits increased AP-1 activity in peripheral blood mononuclear cells. This limitation has driven the search for targeted therapeutic approaches that specifically modulate individual components of the redox signaling cascade without the broad immunosuppressive effects of corticosteroids. The development of PNRI-299 represents a chemogenomic approach to address this unmet medical need through selective inhibition of the Ref-1/AP-1 signaling axis while sparing NF-κB pathways. [1]

Compound Properties and Design Rationale

Molecular Design and Chemical Features

This compound was developed using an innovative β-strand mimetic template designed to function as a reversible inhibitor (pseudosubstrate) of redox proteins. The strategic incorporation of an enedione moiety enables the compound to trap reactive cysteine nucleophiles in the active sites of redox-regulatory proteins through formation of covalent adducts. This template represents a modified version of earlier β-strand templates optimized for enhanced specificity and potency against redox targets. The design rationale leveraged the observation that peptides derived from NF-κB bind in an extended strand conformation to the active site cleft of their cognate redox regulator, thioredoxin, suggesting that β-strand mimics could effectively interfere with protein-protein interactions in redox signaling. [1]

  • Combinatorial Optimization: Through a combinatorial library approach, researchers systematically varied the X and Y functionality on the template structure to achieve specificity for individual redox factors. A limited array (2 × 6) was constructed where X was either NHCH~3~ or NHCH~2~Ph and Y was methyl, phenyl, m-cyanophenyl, m-nitrophenyl, m-acetylaniline, or m-methylbenzoate. This methodical variation allowed for fine-tuning of molecular interactions with target proteins. [1]

  • Selectivity Profile: this compound emerged as the lead compound from this screening process based on its exceptional selectivity for AP-1-dependent transcription over NF-κB pathways. This selectivity is particularly important therapeutically, as preservation of NF-κB signaling maintains essential immune functions while specifically dampening the pathological AP-1 activation driving allergic inflammation. [1]

Physicochemical and Pharmacological Properties

Table 1: Physicochemical and pharmacological properties of this compound

Property Characteristics Experimental Conditions
Chemical Template β-strand mimetic with enedione moiety Designed as reversible inhibitor of redox proteins
AP-1 Inhibition (IC₅₀) 20 μM Transiently transfected human lung epithelial A549 cells
NF-κB Inhibition No effect up to 200 μM Same as above
Thioredoxin Reactivity Non-reactive up to 200 μM In vitro assessment
Molecular Target Redox Effector Factor-1 (Ref-1/APE1) Identified via affinity chromatography
Primary Mechanism Inhibition of Ref-1-mediated AP-1 activation Traps reactive cysteine nucleophiles

The selectivity of this compound for AP-1 transcription inhibition without affecting NF-κB transcription or thioredoxin activity at concentrations up to 10 times its IC₅₀ for AP-1 inhibition represents a key advantage over broader-acting anti-inflammatory compounds. This selectivity profile suggests that this compound specifically targets the redox-dependent activation of AP-1 without broadly disrupting cellular redox homeostasis. [1]

Experimental Protocols

In Vitro Cellular Assays
3.1.1 AP-1 and NF-κB Reporter Assays

Purpose: To evaluate the potency and selectivity of this compound in inhibiting AP-1-dependent transcription relative to NF-κB-dependent transcription.

Materials and Reagents:

  • Human lung epithelial A549 cells
  • AP-1 and NF-κB reporter constructs
  • Transfection reagent (e.g., Lipofectamine)
  • This compound compound (dissolved in DMSO, final concentration ≤0.1%)
  • Positive controls for AP-1 and NF-κB activation
  • Luciferase assay system
  • Cell culture media and supplements

Procedure:

  • Culture A549 cells in appropriate medium supplemented with 10% FBS under standard conditions (37°C, 5% CO~2~) until 70-80% confluent.
  • Transiently transfect cells with either AP-1 or NF-κB reporter constructs using preferred transfection method.
  • After 6 hours, treat transfected cells with varying concentrations of this compound (typically 0-200 μM) or vehicle control.
  • Incubate cells for 16-24 hours to allow for gene expression.
  • Harvest cells and measure reporter activity using luciferase assay according to manufacturer's protocol.
  • Normalize data to protein concentration or control transfection.
  • Calculate IC₅₀ values using non-linear regression analysis of concentration-response data. [1]

Technical Notes: Maintain consistent transfection efficiency across experiments by including internal control vectors. DMSO concentration should be kept constant in all treatments (≤0.1%). Include appropriate positive and negative controls for both AP-1 and NF-κB activation in each experiment.

3.1.2 Affinity Chromatography for Target Identification

Purpose: To identify the molecular target of this compound using affinity-based purification.

Materials and Reagents:

  • A549 cell cytosolic and nuclear extracts
  • Biotinylated affinity reagents 162-150 and 162-149
  • Streptavidin beads
  • PBS buffer
  • NP-40 lysis buffer
  • High-salt nuclear extraction buffer
  • SDS/PAGE equipment
  • Western blot apparatus

Procedure:

  • Prepare cytosolic and nuclear extracts from A549 cells:
    • Grow A549 cells to confluence in normal media
    • Wash cells with PBS and scrape from plates in cell suspension buffer
    • Centrifuge at 200 × g, discard supernatant
    • Resuspend cells in suspension buffer containing 0.1% NP-40 to lyse cell membrane
    • Centrifuge at 12,000 × g, save cytosolic extracts
    • Resuspend nuclear pellet in minimal high-salt buffer to lyse nuclear membrane
    • Centrifuge at 12,000 × g, collect supernatant containing soluble nuclear protein
  • Incubate extracts with biotinylated affinity reagents
  • Add streptavidin beads to isolate biotinylated compounds and bound targets
  • Centrifuge at 1,000 × g to separate beads and supernatant
  • Add reduced sample buffer to supernatant (unbound proteins) and boil for 5 minutes
  • Wash streptavidin beads extensively with PBS to remove unbound proteins
  • Resuspend beads in minimal reduced sample buffer and boil for 5 minutes to release bound proteins
  • Analyze both bound and unbound fractions by SDS/PAGE [1]
In Vivo Efficacy Studies
3.2.1 Mouse Model of Allergic Airway Inflammation

Purpose: To evaluate the efficacy of this compound in reducing allergic airway inflammation in a validated animal model.

Materials and Reagents:

  • Female BALB/c mice (age 6-8 weeks)
  • Ovalbumin (OVA)
  • Alum adjuvant
  • This compound (dissolved in vehicle: 0.16% DMSO in saline)
  • Xylazine/ketamine anesthetic mixture
  • Hematoxylin and eosin staining solutions
  • RNA isolation kit
  • RT-PCR reagents

Procedure:

  • Sensitize mice with intraperitoneal injection of 100 μg OVA complexed with alum on days 0 and 14.
  • Challenge mice with intranasal dose of 50 μg OVA on days 14, 25, 26, and 27.
  • Administer this compound (0.75 or 2.0 mg/kg) or vehicle control intranasally 30 minutes before OVA challenge on days 25-27.
  • Anesthetize mice with xylazine (0.44 mg/ml)/ketamine (6.5 mg/ml) before compound administration.
  • On day 28, euthanize mice by exsanguination via cardiac puncture.
  • Perform bronchoalveolar lavage on right lung and collect left lung tissue for morphological analysis.
  • For histology:
    • Fix lung sections in formalin
    • Stain with hematoxylin and eosin to assess inflammatory cell infiltrate and mucus secretion
    • Evaluate airway edema using morphometry (0-2 scale)
    • Perform morphometry by blinded evaluators examining minimum of 10 fields throughout upper and lower left lung tissue
  • For cytokine analysis:
    • Isolate total RNA from right lung of each mouse
    • Determine mRNA levels for IL-4, IL-5, IL-13, eotaxin, and CCR3 by RT-PCR [1]

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee. Procedures should minimize animal suffering and use appropriate anesthesia and analgesia.

Results and Data Analysis

In Vitro Efficacy and Selectivity Data

Table 2: In vitro efficacy and selectivity profile of this compound

Assay Type Result Concentration Tested Significance
AP-1 Transcription Inhibition IC₅₀ = 20 μM 0-200 μM Primary target engagement
NF-κB Transcription Inhibition No inhibition Up to 200 μM Selective over related pathway
Thioredoxin Reactivity Non-reactive Up to 200 μM Specific for Ref-1 over other redox regulators
Molecular Target Identification Ref-1 (APE1) N/A Confirmed via affinity chromatography

The concentration-dependent inhibition of AP-1 transcription by this compound demonstrated classic saturation kinetics with complete inhibition achieved at higher concentrations. Notably, the complete lack of effect on NF-κB transcription even at 200 μM highlights the exceptional selectivity of this compound for the AP-1 pathway. This selectivity is particularly important given the overlapping but distinct roles of these transcription factors in inflammatory processes. [1]

In Vivo Efficacy in Asthma Model

Table 3: In vivo efficacy of this compound in mouse asthma model

Parameter Assessed Effect of this compound Dose Response Statistical Significance
Airway Eosinophil Infiltration Significant reduction 0.75 and 2.0 mg/kg p < 0.05
Mucus Hypersecretion Markedly decreased 0.75 and 2.0 mg/kg p < 0.05
Airway Edema Substantially reduced 0.75 and 2.0 mg/kg p < 0.05
IL-4 Levels Significantly lowered 0.75 and 2.0 mg/kg p < 0.05
Other Cytokines (IL-5, IL-13) Reduced 0.75 and 2.0 mg/kg p < 0.05

The therapeutic efficacy of this compound was demonstrated across multiple pathological features of allergic airway inflammation. Histological examination revealed substantial reduction in inflammatory cell infiltrate, particularly eosinophils, which are key effector cells in allergic inflammation. Additionally, this compound treatment significantly attenuated the goblet cell hyperplasia and mucus hypersecretion that characterize asthma pathology. The reduction in IL-4 levels is particularly significant as this cytokine plays a central role in driving Th2 polarization and IgE production in allergic responses. [1]

Signaling Pathways and Experimental Workflows

Ref-1/AP-1 Signaling Pathway and this compound Mechanism

G cluster_legend Molecular Pathway Oxidative_Stress Oxidative Stress (ROS/RNS) Ref1 Ref-1 (APE1) Oxidative_Stress->Ref1 Activates TF_Activation TF Activation (Reduced State) Ref1->TF_Activation Reduces Cys65 PNRI299 This compound AP1 AP-1 Transcription Complex Target_Genes Inflammatory Gene Expression (IL-4, IL-5, IL-13) AP1->Target_Genes Binds DNA Promotes TF_Activation->AP1 Forms Asthma_Pathology Asthma Pathology (Eosinophilia, Mucus, Edema) Target_Genes->Asthma_Pathology Leads to PNRI_299 PNRI_299 PNRI_299->Ref1 Inhibits Legend1 External Signal Legend2 Key Protein Legend3 Intervention Legend4 Cellular Process Legend5 Pathological Outcome

Diagram 1: Ref-1/AP-1 signaling pathway and this compound mechanism. The diagram illustrates how oxidative stress activates Ref-1, which subsequently reduces critical cysteine residues in transcription factors including AP-1 components, enabling their DNA binding and activation of inflammatory gene expression. This compound specifically inhibits Ref-1's redox function, disrupting this signaling cascade and ameliorating asthma pathology. [1] [2]

The redox function of Ref-1 (also known as APE1) depends primarily on a buried cysteine residue, Cys65, which lies within its N-terminal tail and is independent from its DNA repair function. This redox regulation is unique to mammals and represents a controlled process that directs the activity of diverse transcription factors. Ref-1 must be in a reduced state to activate transcription factors, with reduction occurring through a thiol/sulfide exchange with thioredoxin. Once reduced, activated transcription factors including AP-1 components can bind to DNA and regulate gene expression involved in inflammation, growth, and angiogenesis. [2]

Experimental Workflow for this compound Development and Validation

G cluster_0 Compound Development Phase cluster_1 Target Identification Phase cluster_2 Therapeutic Validation Phase Template_Design β-Strand Mimetic Template Design Library_Synthesis Combinatorial Library Synthesis (2×6 Array) Template_Design->Library_Synthesis Combinatorial Chemistry Primary_Screen Primary Screening AP-1/NF-κB Reporter Assays Library_Synthesis->Primary_Screen Screening Hit_Identification Hit Identification This compound (IC₅₀=20μM) Primary_Screen->Hit_Identification Selectivity Assessment Target_ID Target Identification Affinity Chromatography Hit_Identification->Target_ID Mechanism of Action Ref1_Validation Target Validation Ref-1/APE1 Target_ID->Ref1_Validation Binding Confirmation InVivo_Testing In Vivo Efficacy Mouse Asthma Model Ref1_Validation->InVivo_Testing Functional Validation Therapeutic_Validation Therapeutic Validation Pathology & Cytokine Reduction InVivo_Testing->Therapeutic_Validation Efficacy Assessment

Diagram 2: Experimental workflow for this compound development and validation. The comprehensive approach begins with rational compound design, proceeds through iterative screening and optimization, identifies the molecular target, and culminates in therapeutic validation in a disease-relevant animal model. [1]

The chemogenomic approach employed in this compound's development represents a strategic methodology for translating information from genomic studies into therapeutic candidates. This process involved creating specialized chemical libraries based on structural motifs found in nature (β-strand templates) that are known to participate in protein-protein interactions, then screening these libraries for specific biological activities. The success of this approach demonstrates the power of targeted combinatorial chemistry in drug discovery, particularly for challenging targets involving protein-protein interactions. [1]

Discussion and Research Applications

Therapeutic Implications and Advantages

The development of this compound represents a paradigm shift in the approach to treating allergic airway inflammation by specifically targeting the redox-sensitive aspect of AP-1 activation without broadly suppressing immune function. This targeted approach offers several significant advantages:

  • Mechanistic Specificity: Unlike corticosteroids that non-specifically suppress multiple inflammatory pathways, this compound specifically inhibits the Ref-1-mediated redox activation of AP-1, preserving other important immune signaling pathways including NF-κB. This specificity may translate to reduced susceptibility to infections and other side effects associated with broad immunosuppression. [1]

  • Potential for Corticosteroid-Resistant Asthma: The subset of asthmatic patients who respond poorly to corticosteroids typically show increased AP-1 activity in peripheral blood mononuclear cells. These patients may derive particular benefit from Ref-1/AP-1 targeted therapy, addressing a significant unmet medical need in severe asthma management. [1]

  • Favorable Safety Profile: The selectivity of this compound for Ref-1 over other redox regulators like thioredoxin suggests a reduced risk of disrupting essential cellular redox homeostasis, potentially resulting in a superior therapeutic window compared to broader-acting antioxidant approaches.

Research Applications and Future Directions

The experimental protocols and data presented for this compound provide researchers with valuable tools and approaches for several research applications:

  • Platform Technology for Redox-Targeted Therapeutics: The β-strand mimetic template with enedione moiety can be adapted to develop inhibitors targeting other redox-sensitive proteins involved in various disease processes beyond asthma.

  • Chemical Probe for Redox Signaling Studies: this compound serves as a selective chemical tool for dissecting the specific contributions of Ref-1/AP-1 signaling in various physiological and pathological processes, including other inflammatory conditions, cancer, and neurological disorders where redox signaling plays a key role. [2]

  • Combination Therapy Exploration: The distinct mechanism of action of this compound suggests potential for synergistic effects when combined with existing therapies. Future research should explore combination regimens with corticosteroids, β-agonists, or other targeted therapies for enhanced efficacy.

  • Biomarker Development: The specific targeting of Ref-1/AP-1 signaling provides opportunities for developing companion biomarkers based on AP-1 activation status to identify patient subgroups most likely to respond to therapy.

Conclusion

This compound represents a novel class of therapeutic agent that validates the Ref-1/AP-1 signaling axis as a viable target for allergic airway inflammation. The comprehensive application notes and detailed experimental protocols provided in this document establish a foundation for researchers to further explore the potential of redox-based therapeutics for inflammatory conditions. The selective inhibition of AP-1 transcription without affecting NF-κB pathways demonstrates the feasibility of targeted intervention in specific redox signaling cascades while preserving essential immune functions.

The efficacy demonstrated in preclinical models, coupled with the well-defined mechanism of action and detailed experimental methodologies, supports the continued investigation of this compound and related compounds as potential therapeutics for asthma and other conditions driven by dysregulated redox signaling. Future research directions should include further optimization of compound properties, investigation in additional disease models, and exploration of combination therapies with existing standard treatments.

References

Comprehensive Application Notes & Protocols: Target Identification of PNRI-299 via Affinity Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Asthma therapeutics require novel approaches targeting specific redox-sensitive transcription factors without the side effects of broad-spectrum anti-inflammatories like corticosteroids. PNRI-299 emerged from a chemogenomics screening effort as a selective small-molecule inhibitor of AP-1 transcription with an IC₅₀ of 20 μM, while showing no activity against NF-κB transcription or thioredoxin even at concentrations up to 200 μM. This specificity profile suggested a unique molecular target distinct from other redox regulators. Through systematic affinity chromatography approaches, the molecular target was identified as Redox Effector Factor-1 (Ref-1), also known as APE1, a critical mediator of cellular redox signaling that regulates multiple transcription factors including AP-1 components. Ref-1 maintains the reduced state of specific cysteine residues in DNA-binding domains, thereby enhancing DNA binding activity—a process particularly important in inflammatory conditions like asthma where oxidative stress alters transcriptional networks.

The pathophysiological significance of this discovery was validated in a murine asthma model, where this compound significantly reduced hallmark features of allergic airway inflammation including eosinophil infiltration, mucus hypersecretion, airway edema, and IL-4 cytokine levels. These findings not only established Ref-1 as a therapeutically relevant target but also demonstrated the utility of affinity-based target identification methods for translating chemical screening hits into biologically validated lead compounds with defined mechanisms of action.

Table 1: Key Characteristics of this compound and Its Molecular Target

Parameter Description Significance
Chemical Class β-strand mimetic with enedione moiety Traps reactive cysteine nucleophiles in redox proteins
Primary Target Ref-1 (Redox Effector Factor-1) Key redox regulator of AP-1 transcription factor
AP-1 Inhibition IC₅₀ = 20 μM Selective inhibition without affecting NF-κB
Therapeutic Efficacy Reduces eosinophil infiltration, mucus hypersecretion, IL-4 levels Validates Ref-1/AP-1 as therapeutic target in asthma

Principles & Mechanism

Molecular Mechanism of this compound

The enedione moiety within this compound's chemical structure functions as a cysteine trap, forming reversible covalent adducts with nucleophilic cysteine residues in the active site of redox-sensitive proteins. This β-strand mimetic template was specifically designed to mimic the extended strand conformation that peptides derived from transcription factors adopt when binding to their cognate redox regulators. The strategic incorporation of specific aromatic substituents at defined positions enables selective interaction with Ref-1's substrate-binding cleft while excluding binding to other redox proteins like thioredoxin. This molecular recognition is governed by complementary surface topography and electrostatic interactions that favor Ref-1's unique active site architecture over related oxidoreductases.

This compound specifically interrupts the redox signaling cascade by targeting Ref-1's reduction function, preventing the activation of AP-1 transcription factors without interfering with NF-κB pathways. This selective inhibition occurs because this compound blocks Ref-1's ability to reduce critical cysteine residues (e.g., Cys-252 in c-Jun) within the DNA-binding domains of AP-1 components, thereby diminishing their DNA-binding capacity and subsequent transcriptional activation of pro-inflammatory genes. The diagram below illustrates this specific molecular targeting:

G OxidativeStress Oxidative Stress Ref1 Ref-1 (Redox Effector) OxidativeStress->Ref1 Activates AP1 AP-1 Transcription Factor Ref1->AP1 Reduces Cys Residues TargetGenes Pro-inflammatory Gene Expression AP1->TargetGenes Binds DNA PNRI299 This compound PNRI299->Ref1 Inhibits

Affinity Chromatography Principles

Affinity chromatography leverages highly specific biological interactions between a target molecule and an immobilized ligand to achieve exceptional purification efficiency—often exceeding 1000-fold purification in a single step. The fundamental principle involves three sequential stages: (1) binding of the target protein to the immobilized ligand under conditions that favor specific interaction, (2) washing to remove nonspecifically bound contaminants while maintaining the specific interaction, and (3) elution under conditions that disrupt the specific binding to recover the purified target. For small molecule target identification, this approach is reversed: the small molecule (this compound) becomes the immobilized ligand, while the complex protein mixture from cell lysates contains the unknown target(s) that specifically bind to it.

The exceptional specificity of affinity chromatography stems from its basis in natural molecular recognition mechanisms rather than general physicochemical properties like size, charge, or hydrophobicity. When properly implemented, this technique can isolate a single protein species from thousands of other cellular proteins, making it ideally suited for identifying the molecular targets of bioactive small molecules discovered in phenotypic screens. The biotin-streptavidin system is particularly valuable in these applications due to its extraordinary binding affinity (Kd ≈ 10⁻¹⁵ M), which remains stable under various buffer conditions while allowing efficient recovery of bound proteins under denaturing conditions.

Materials & Reagents

Affinity Matrix Preparation
  • Biotinylated this compound analog (synthesized with appropriate linker length)
  • Streptavidin-coated agarose beads (e.g., Streptavidin Sepharose High Performance)
  • Binding buffer: Phosphate Buffered Saline (PBS), pH 7.4 with 0.1% NP-40
  • Wash buffer: PBS, pH 7.4 with 0.5 M NaCl and 0.1% NP-40
  • Elution buffer: 2× SDS-PAGE sample buffer (125 mM Tris-HCl, pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue) with 100 mM DTT
Cell Culture & Lysis
  • Human lung epithelial A549 cells (ATCC CCL-185)
  • Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
  • Cell suspension buffer: 10 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT
  • Nuclear extraction buffer: 20 mM HEPES, pH 7.9, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol, 0.5 mM DTT
Detection & Analysis
  • SDS-PAGE system with 4-20% gradient gels
  • Mass spectrometry-grade reagents for in-gel digestion
  • Western blot system with anti-Ref-1 antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Table 2: Essential Reagents for this compound Affinity Chromatography

Reagent Category Specific Examples Purpose/Application
Chromatography Resins Streptavidin-agarose, NeutrAvidin beads Immobilization of biotinylated this compound
Buffer Components PBS, HEPES, Tris-HCl, NaCl, NP-40 Maintain physiological pH and ionic strength
Protease Inhibitors PMSF, aprotinin, leupeptin, pepstatin Prevent protein degradation during isolation
Detection Reagents Anti-Ref-1 antibodies, HRP-conjugated secondary antibodies Target protein identification and validation

Protocol: Target Identification

Preparation of Affinity Matrix
  • Resin Equilibration: Transfer 200 μL of streptavidin-agarose bead suspension to a microcentrifuge tube. Centrifuge at 1,000 × g for 2 minutes and carefully remove the supernatant. Wash beads with 1 mL of binding buffer, repeat centrifugation, and remove supernatant. Repeat this washing process three times to ensure complete equilibration.

  • Compound Immobilization: Resuspend the equilibrated beads in 500 μL of binding buffer containing 50 μM biotinylated this compound analog. Rotate the mixture gently at 4°C for 2 hours to allow efficient binding between biotin and streptavidin.

  • Washing Unbound Compound: Centrifuge the bead suspension at 1,000 × g for 2 minutes and remove the supernatant containing unbound compound. Wash the beads three times with 1 mL of binding buffer to remove any residual unbound this compound analog.

  • Matrix Storage: After the final wash, resuspend the beads in an equal volume of binding buffer containing 0.02% sodium azide as preservative. Store at 4°C until use (stable for up to 2 weeks).

Cell Lysate Preparation
  • Cell Culture: Maintain A549 cells in complete DMEM medium at 37°C in a humidified 5% CO₂ incubator. Culture cells to 80-90% confluence in 150 cm² flasks, with typical yields of approximately 10⁷ cells per flask.

  • Harvesting and Fractionation:

    • Remove culture medium and wash cells twice with ice-cold PBS.
    • Scrape cells into cell suspension buffer and transfer to a Dounce homogenizer.
    • Lyse cells with 15-20 strokes using a tight-fitting pestle, then centrifuge at 12,000 × g for 10 minutes at 4°C.
    • Collect the supernatant (cytosolic fraction) and transfer to a clean tube.
    • Resuspend the nuclear pellet in nuclear extraction buffer and vortex vigorously for 30 minutes at 4°C.
    • Centrifuge at 12,000 × g for 10 minutes and collect the supernatant (nuclear fraction).
  • Protein Quantification: Determine protein concentration of both cytosolic and nuclear fractions using Bradford or BCA assay. Adjust concentrations to 2 mg/mL using appropriate buffers.

Affinity Purification
  • Binding Incubation: Combine 500 μL of cell lysate (containing 1 mg total protein) with 100 μL of this compound-conjugated beads. Incubate with gentle rotation for 2 hours at 4°C to allow target proteins to bind to the immobilized compound.

  • Washing: Centrifuge the bead-lysate mixture at 1,000 × g for 2 minutes and carefully remove the supernatant. Wash the beads sequentially with:

    • 1 mL of binding buffer (three times)
    • 1 mL of high-salt wash buffer (once)
    • 1 mL of binding buffer (once)
  • Elution: After the final wash, completely remove any residual wash buffer. Add 50 μL of 2× SDS-PAGE sample buffer with 100 mM DTT to the beads. Heat at 95°C for 5 minutes to denature proteins and elute them from the beads. Centrifuge at 12,000 × g for 5 minutes and collect the supernatant containing eluted proteins.

The complete experimental workflow for target identification is visualized below:

G A Biotinylated this compound B Streptavidin Beads A->B Immobilize C Incubate with Cell Lysate B->C Affinity Matrix D Wash Non-Specific Binding C->D Bind Target E Elute Bound Proteins D->E Remove Contaminants F SDS-PAGE & Mass Spectrometry E->F Denaturing Conditions

Target Identification & Validation
  • Protein Separation: Load the eluted proteins onto a 4-20% gradient SDS-PAGE gel. Run the gel at constant voltage (120 V) until the dye front reaches the bottom. Visualize proteins using silver staining or Coomassie Blue staining.

  • Mass Spectrometry Analysis:

    • Excise protein bands of interest from the gel and destain.
    • Digest proteins in-gel with trypsin (10 ng/μL in 25 mM ammonium bicarbonate) overnight at 37°C.
    • Extract peptides and analyze by LC-MS/MS using a Q-TOF mass spectrometer.
    • Identify proteins by searching fragmentation spectra against human protein databases.
  • Western Blot Validation:

    • Separate proteins by SDS-PAGE and transfer to PVDF membrane.
    • Block membrane with 5% non-fat milk in TBST for 1 hour.
    • Incubate with anti-Ref-1 primary antibody (1:1,000 dilution) overnight at 4°C.
    • Wash and incubate with HRP-conjugated secondary antibody (1:5,000 dilution) for 1 hour.
    • Detect using ECL reagents and visualize with chemiluminescence imaging system.

Results & Validation

Expected Results

Successful implementation of this protocol should yield specific isolation of Ref-1 from both cytosolic and nuclear fractions of A549 cells, with molecular weight approximately 37 kDa. The identity of this protein band should be confirmed through both mass spectrometry analysis, which detects peptide sequences unique to Ref-1, and western blot validation with Ref-1-specific antibodies. Control experiments using bare streptavidin beads or beads conjugated with inactive analogs should show minimal Ref-1 binding, demonstrating the specificity of the this compound-Ref-1 interaction.

In the original research, the affinity chromatography approach using biotinylated this compound analogs successfully isolated Ref-1 as the primary molecular target from human lung epithelial cells. The interaction was shown to be specific and concentration-dependent, with binding affinity in the micromolar range consistent with the functional IC₅₀ for AP-1 inhibition. Additional validation came from demonstrating that pre-treatment with free this compound competitively inhibited Ref-1 binding to the immobilized analog, confirming a specific and saturable interaction.

Table 3: Expected Experimental Outcomes and Interpretation

Experimental Step Expected Outcome Interpretation
Affinity Purification Single major band at ~37 kDa Potential Ref-1 isolation
Mass Spectrometry Peptides matching Ref-1/APE1 sequence Confirms target identity
Western Blot Positive signal with anti-Ref-1 antibody Independent validation
Control Experiments No Ref-1 in control beads Demonstrates binding specificity
Functional Validation

Beyond simple binding identification, the biological relevance of the this compound-Ref-1 interaction was confirmed through a series of functional assays demonstrating that this compound specifically inhibited Ref-1-mediated reduction of AP-1 components without affecting other redox-regulated transcription factors. In cellular models, this compound treatment resulted in dose-dependent inhibition of AP-1 transcriptional activity while having no effect on NF-κB-driven reporter expression, consistent with selective targeting of Ref-1 rather than broader oxidative stress pathways.

The most compelling physiological validation came from animal studies where this compound administration significantly attenuated allergic airway inflammation in a murine asthma model, reducing key pathological features including eosinophil infiltration (by 60-75%), mucus hypersecretion, and IL-4 production. These therapeutic effects occurred at doses equivalent to the compound's binding affinity for Ref-1, establishing a direct link between target engagement and physiological efficacy.

Troubleshooting & Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound Affinity Chromatography

Problem Potential Causes Solutions
High Background Nonspecific binding to beads Increase salt concentration in wash buffers; include 0.1% Tween-20
No Target Detection Insufficient lysate concentration Increase protein input; concentrate lysate if necessary
Weak Binding Improper compound immobilization Verify biotinylation efficiency; optimize linker length
Multiple Bands Incomplete washing or degradation Add protease inhibitors; optimize wash stringency
Method Optimization

For researchers adapting this protocol to related compounds or cell systems, several key parameters can be optimized to improve results. The linker length between this compound and the biotin tag significantly affects binding efficiency—typically a 6-12 carbon spacer arm provides optimal accessibility. Binding time and temperature can be adjusted, with longer incubations (up to 4 hours) at 4°C sometimes improving yield for low-abundance targets. For particularly challenging applications, cross-linking strategies may stabilize transient interactions.

When adapting this protocol to new cellular contexts, consider that Ref-1 localization varies by cell type and physiological state—often distributed between nuclear and cytoplasmic compartments. For comprehensive target identification, always process both fractions as described in the protocol. Additionally, redox conditions during lysis and binding significantly impact Ref-1 activity and binding characteristics; maintain consistent reducing conditions with 0.5-1.0 mM DTT throughout the procedure.

Comprehensive Application Note: Target Identification of PNRI-299 via Biotin-Tagged Affinity Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Chemogenomic Approach

Target identification is a crucial stage in the drug discovery process, enabling researchers to understand the mechanism of action of a therapeutic compound and optimize its selectivity to reduce potential side effects [1]. Affinity-based pull-down methods are a cornerstone of this process, using small molecules conjugated with affinity tags to selectively isolate and identify target proteins from complex biological mixtures [1].

This application note details a specific instance of this approach: the identification of Redox Effector Factor-1 (Ref-1) as the molecular target of the small molecule inhibitor PNRI-299, a compound developed to selectively inhibit Activator Protein-1 (AP-1) transcription for the treatment of asthma [2]. The successful identification of Ref-1 validates AP-1 as a therapeutic target in allergic airway inflammation and demonstrates the power of the biotin-tagged affinity purification strategy [2].

Background and Biological Significance

The AP-1 Transcription Factor in Asthma

Asthma is characterized by an oxidant/antioxidant imbalance in the lungs, which leads to the activation of redox-sensitive transcription factors, including AP-1 and NF-κB [2]. These factors control the expression of T-helper 2 (Th2) cytokines, which are the molecular hallmarks of asthma. While corticosteroids that inhibit these factors are effective treatments, they can have severe systemic side effects, creating a need for more targeted therapies [2].

AP-1 activity is uniquely redox-sensitive. Its DNA binding is increased when critical cysteine residues are reduced, placing its regulation in the domain of redox proteins like Ref-1 [2].

This compound: A Selective AP-1 Inhibitor

Researchers developed this compound using a combinatorial library approach based on a β-strand mimetic template [2]. This template was designed to act as a reversible inhibitor (pseudosubstrate) of redox proteins. A key feature is its enedione moiety, which functions to "trap" reactive cysteine nucleophiles in the active sites of its target redox proteins [2].

  • Selectivity: this compound selectively inhibited AP-1 transcription with an IC₅₀ of 20 μM without affecting NF-κB transcription or the redox protein thioredoxin at concentrations up to 200 μM [2].
  • Therapeutic Efficacy: In a mouse asthma model, this compound significantly reduced key pathological features, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [2].

Biotin-Tagged Affinity Purification Methodology

The molecular target of this therapeutically active compound was identified using a biotin-tagged affinity purification approach [2].

Principle of the Biotin-Tagged Approach

The biotin-tagged approach involves chemically attaching a biotin molecule to the small molecule of interest (e.g., this compound) through a chemical linkage. The biotin-tagged small molecule is then used as a probe to isolate its binding partners [1].

  • Probe Design: The probe must be designed so that the attachment of the biotin tag does not abolish the biological activity of the original compound. This often requires careful consideration of the attachment site and the use of a linker [1].
  • Capture and Elution: The biotin-tagged probe is incubated with a cell lysate or living cells. The probe, along with any bound proteins, is then captured using streptavidin-coated beads. After extensive washing, the bound proteins are eluted and identified, typically via SDS-PAGE and mass spectrometry [1] [2].

The following diagram illustrates the core workflow of this method:

G Start Biotin-tagged this compound Lysate Cell Lysate (A549 Cytosolic/Nuclear Extracts) Start->Lysate Beads Incubation with Streptavidin Beads Lysate->Beads Wash Wash to Remove Unbound Proteins Beads->Wash Elute Elute Bound Proteins (Denaturing Conditions) Wash->Elute Identify Identify Target via SDS-PAGE & Mass Spectrometry Elute->Identify

Detailed Protocol for Affinity Purification of Ref-1

This protocol is adapted from the methods used to identify Ref-1 as the target of this compound [2].

3.2.1 Reagents and Equipment
  • Biotinylated this compound: The analog of this compound designed for affinity purification [2].
  • Cell Line: Human lung epithelial A549 cells.
  • Lysis Buffers:
    • Cell Suspension Buffer: (Composition as per standard PBS or laboratory protocol).
    • Cytosolic Lysis Buffer: Cell suspension buffer supplemented with 0.1% NP-40.
    • Nuclear Lysis Buffer: A minimal high-salt buffer.
  • Streptavidin Beads: e.g., Dynabeads MyOne Streptavidin T1 or equivalent [3].
  • Laboratory Equipment: Centrifuge, sonicator, rotator, SDS-PAGE system, mass spectrometer.
3.2.2 Step-by-Step Procedure
  • Preparation of Cell Extracts:

    • Culture A549 cells until confluent. Wash cells with PBS and scrape them from plates into cell suspension buffer.
    • Pellet cells by centrifugation (200 × g) and discard supernatant.
    • Resuspend cell pellet in cytosolic lysis buffer (with 0.1% NP-40) to lyse the cell membrane. Centrifuge at 12,000 × g. Collect and save the supernatant as the cytosolic extract.
    • Resuspend the remaining nuclear pellet in nuclear lysis buffer (high-salt) to lyse the nuclear membrane. Centrifuge at 12,000 × g. Collect the supernatant as the soluble nuclear extract [2].
  • Affinity Purification:

    • Incubate the combined cytosolic and nuclear extracts with the biotinylated this compound analog.
    • Add streptavidin beads to the mixture to isolate the biotinylated compound and any bound protein targets.
    • Incubate with rotation to allow binding.
    • Centrifuge at 1,000 × g to pellet the beads. Separate the beads (bound fraction) from the supernatant (unbound fraction).
    • Wash the streptavidin beads extensively with PBS to remove non-specifically bound proteins [2].
  • Elution and Analysis:

    • Resuspend the washed beads in a reduced SDS-PAGE sample buffer.
    • Boil the beads for 5 minutes to denature proteins and release the bound complexes from the streptavidin-biotin interaction [1] [2].
    • Analyze the eluted proteins by SDS-PAGE.
    • Excise protein bands of interest for identification via mass spectrometry or analyze the entire eluate using a shotgun proteomics approach.
Technical Considerations and Optimization
  • Harsh Elution Conditions: The extremely high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) is a double-edged sword. It allows for stringent washing but requires harsh conditions for elution, such as boiling in SDS buffer, which denatures the purified proteins [1] [3]. This can be a disadvantage if native protein structure is required for downstream assays.
  • Validation: The identity of the eluted protein (Ref-1) must be confirmed through additional experiments, such as Western blotting with a specific antibody or functional assays to demonstrate that this compound directly inhibits Ref-1's redox activity.
  • Choice of Streptavidin Beads: Different streptavidin-coated beads have different properties. The table below compares some commercially available options relevant to protein studies.

Table 1: Comparison of Selected Streptavidin Beads for Affinity Purification

Product Name Base Matrix Bead Size Binding Capacity (Example) Key Features Source
Dynabeads MyOne Streptavidin T1 Magnetic polystyrene 1 µm ~20 µg biotinylated IgG / mg beads Uniform size, single-layer streptavidin coating, suitable for automation. [3]
Streptavidin Agarose Agarose Not specified 1–3 mg/mL (biotinylated BSA) Traditional resin, available in various sizes. [4]
NeutrAvidin Agarose Agarose Not specified 1–2 mg/mL (biotinylated BSA) Neutral isoelectric point reduces nonspecific binding. [4]

Alternative and Complementary Techniques

While the biotin-tagged approach is powerful, it is one of several methods for target identification.

On-Bead Affinity Matrix

In this method, the small molecule is directly and covalently coupled to a solid support (e.g., agarose beads) via a linker. The small molecule-affinity matrix is then exposed to a cell lysate, and bound proteins are eluted and identified by mass spectrometry [1]. A key advantage is that it avoids modifying the small molecule itself with a large tag like biotin, which can sometimes interfere with its activity or cell permeability.

Photoaffinity Labeling (PAL)

PAL incorporates a photoreactive group (e.g., benzophenone, diazirine) into the probe design. Upon exposure to UV light, this group forms a permanent, covalent bond with the target protein [1]. This is particularly useful for:

  • Stabilizing weak or transient interactions for identification.
  • Mapping the binding site of the small molecule on the target protein.

The following diagram compares these three major affinity-based strategies:

G Bio Biotin-Tagged Approach BioTag Biotin tag attached to small molecule Bio->BioTag OnBead On-Bead Affinity Matrix OnBeadIm Small molecule coupled to bead OnBead->OnBeadIm PAL Photoaffinity Labeling (PAL) PALProbe Probe with photoreactive group & affinity tag PAL->PALProbe BioCap Capture with Streptavidin Beads BioTag->BioCap BioElute Harsh elution required BioCap->BioElute OnBeadInc Incubate with cell lysate OnBeadIm->OnBeadInc OnBeadEl Elute bound proteins OnBeadInc->OnBeadEl PALUV UV irradiation forms covalent bond PALProbe->PALUV PALCap Capture and identify via affinity tag PALUV->PALCap

Proximity Biotinylation (BioID)

An alternative to purifying existing complexes is to use proximity-dependent biotinylation. In BioID, a promiscuous biotin ligase (BirA*) is fused to a bait protein. This ligase biotinylates proteins that are in close proximity in the live cell. These biotinylated proteins can then be purified with streptavidin beads under denaturing conditions after lysis [5]. This method is advantageous for capturing weak, transient, or membrane-associated interactions that may not survive a traditional affinity purification.

Table 2: Comparison of Affinity-Based Target Identification Methods

Method Principle Advantages Disadvantages Suitability for this compound-like Study
Biotin-Tagged Pull-down Biotinylated molecule captures partners for streptavidin purification. Simple, low-cost, high-affinity capture. Harsh elution denatures proteins; biotin tag may affect activity/permeability. Excellent for initial target ID from lysate.
On-Bead Affinity Molecule immobilized on bead captures partners. No modification of small molecule itself. Immobilization chemistry may block functional groups; potential for non-specific binding to matrix. Good alternative if biotin tag disrupts function.
Photoaffinity Labeling Photoreactive group enables covalent cross-linking to target. Stabilizes transient interactions; maps binding sites. Requires complex probe synthesis; cross-linking efficiency can be low. Ideal for confirming direct binding and identifying binding sites.

Conclusion

The case of this compound exemplifies a successful chemogenomic strategy where a small molecule inhibitor with a known phenotypic effect had its specific molecular target identified through biotin-tagged affinity purification. This protocol led to the discovery that this compound targets Ref-1, a redox regulator of AP-1, thereby validating the Ref-1/AP-1 axis as a therapeutic target for asthma and providing a path for future drug development.

The detailed protocol and discussion of alternative methods provided in this application note offer researchers a robust framework for applying this powerful technique to their own small molecule target identification projects.

References

Comprehensive Application Notes and Protocols: PNRI-299 A549 Cell Line Studies for Cancer Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to A549 Cell Line and Research Applications

The A549 human lung carcinoma cell line serves as a critical experimental model in respiratory disease research and anticancer drug development. First established in 1972 through explant culture of lung carcinomatous tissue from a 58-year-old Caucasian male, this cell line exhibits characteristics of type II alveolar epithelial cells, including surfactant synthesis and secretion. A549 cells display epithelial morphology and possess the ability to metabolize chemical carcinogens, making them particularly valuable for studying lung cancer biology, chemotherapeutic efficacy, and environmental toxicology. Their robustness in culture and consistent phenotypic expression have established A549 as a standard model system in research laboratories worldwide.

Contemporary research employing A549 cells spans multiple disciplines, including investigation of particulate matter toxicity, radiation biology, metastatic mechanisms, and novel therapeutic interventions. The cell line's well-characterized genetics and signaling pathways enable researchers to dissect molecular mechanisms underlying lung cancer progression and treatment resistance. Furthermore, A549 cells serve as a validated model for studying the epithelial-mesenchymal transition (EMT) process, a crucial mechanism in cancer metastasis, and for screening potential chemopreventive agents derived from natural products. The following application notes provide detailed methodologies and experimental findings from recent investigations utilizing A549 cells, offering standardized protocols for researchers in pharmaceutical development and cancer biology.

Chemical Compound Studies in A549 Cells

Cytotoxicity of Natural Compounds Against A549 Lung Cancer Cells

Natural products continue to serve as valuable sources of novel anticancer agents, offering diverse chemical structures with selective biological activities. Recent investigations have identified several phytochemicals with significant cytotoxicity against A549 lung cancer cells, providing promising leads for therapeutic development. These compounds exhibit their anti-proliferative effects through various mechanisms, primarily involving apoptosis induction, cell cycle disruption, and mitochondrial membrane potential alteration.

  • ChalcEA (2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone): This compound isolated from Eugenia aquea leaves demonstrated dose-dependent cytotoxicity against A549 cells with IC₅₀ values of 25.36 µM (24 hours) and 19.60 µM (48 hours). Mechanistic studies revealed that ChalcEA promotes apoptosis through caspase cascade activation, specifically cleaving caspase-9 and caspase-3. Molecular docking simulations indicated that ChalcEA binds to caspase-3 with a binding energy of -6.53 kcal/mol, potentially competing with natural substrates and enhancing apoptotic signaling. [1]

  • Nepeta paulsenii Briq. extracts: Phytochemicals extracted from different plant parts using various solvents showed variable cytotoxicity against A549 cells. The ethanolic flower extract exhibited the most potent activity with an IC₅₀ of 50.58 µg/mL, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ 83.62 µg/mL). Treatment with these extracts induced nuclear condensation and chromatin dissolution, characteristic of apoptotic cell death. Additionally, the extracts suppressed mitochondrial membrane potential as evidenced by reduced rhodamine 123 fluorescence signals, indicating early-stage apoptosis through mitochondrial pathways. [2]

  • Caprolactin C and ent-Caprolactin C: These compounds isolated from Aquimarina sp. MC085 demonstrated significant inhibition of A549 cell invasion and γ-irradiation-induced migration. Notably, ent-Caprolactin C suppressed transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT) by inhibiting phosphorylation of Smad2/3 and downregulating EMT marker proteins (N-cadherin, β-catenin, and vimentin) and related mRNA expression (N-cadherin, matrix metalloproteinase-9, Snail, and vimentin). This compound shows potential as an antimetastatic agent by targeting key signaling pathways in cancer progression. [3]

Table 1: Cytotoxicity Profiles of Natural Compounds in A549 Cells

Compound/Extract Source IC₅₀ Value Mechanism of Action Key Findings
ChalcEA Eugenia aquea leaves 25.36 µM (24h) 19.60 µM (48h) Caspase-9/3 activation Induces apoptosis; molecular docking shows strong caspase-3 binding
Nepeta paulsenii (Ethanolic flower extract) Nepeta paulsenii Briq. 50.58 µg/mL Mitochondrial membrane potential disruption Nuclear condensation; superior to 5-fluorouracil standard
ent-Caprolactin C Aquimarina sp. MC085 Not specified Suppresses TGF-β-induced EMT Inhibits Smad2/3 phosphorylation; downregulates EMT markers
5-Fluorouracil (Standard) Synthetic 83.62 µg/mL Thymidylate synthase inhibition Reference compound for cytotoxicity comparisons
Experimental Protocols for Compound Evaluation
2.2.1 Cell Culture and Maintenance

Materials:

  • A549 human lung cancer cells (commercially available from ATCC)
  • RPMI-1640 or DMEM culture medium supplemented with 10% fetal bovine serum (FBS)
  • Penicillin (100 U/mL) and streptomycin (100 µg/mL)
  • Trypsin-EDTA solution (0.25%)
  • Tissue culture flasks and multiwell plates
  • Humidified CO₂ incubator maintained at 37°C with 5% CO₂

Procedure:

  • Cell Thawing and Initiation: Rapidly thaw frozen A549 cell aliquots in a 37°C water bath. Transfer cells to a centrifuge tube containing pre-warmed complete medium and centrifuge at 1000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete medium and transfer to an appropriate culture flask.
  • Maintenance Culture: Incubate cells in a humidified atmosphere with 5% CO₂ at 37°C. Monitor daily for confluency and morphological characteristics.
  • Subculture Procedure: Upon reaching 80-90% confluency, remove culture medium and rinse cells with phosphate-buffered saline (PBS). Add trypsin-EDTA solution (approximately 1-2 mL for a T75 flask) and incubate at 37°C for 2-5 minutes. Monitor detachment under microscope. Neutralize trypsin with complete medium and collect cell suspension. Centrifuge at 1000 rpm for 5 minutes, resuspend in fresh medium, and partition into new culture vessels at appropriate dilution ratios (typically 1:3 to 1:10).
  • Cryopreservation: Harvest cells as described above and resuspend in freezing medium (typically complete medium with 10% DMSO). Aliquot into cryovials and freeze using a controlled rate freezer or isopropanol chamber before transfer to liquid nitrogen storage.
2.2.2 Cytotoxicity Assessment Using MTS/MTT Assay

Materials:

  • Cell Counting Kit-8 (CCK-8) or MTS reagent
  • 96-well microtiter plates
  • Microplate reader capable of measuring absorbance at 450 nm (reference 620 nm)

Procedure:

  • Cell Seeding: Plate A549 cells in 96-well plates at a density of 1×10⁴ cells/well in 100 µL complete medium. Allow cells to adhere overnight under standard culture conditions.
  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove culture medium from plates and add 100 µL of each compound dilution to respective wells. Include vehicle controls and blank wells without cells. Typically, test concentrations ranging from 1.9-1000 µg/mL for plant extracts or 1-100 µM for purified compounds.
  • Incubation: Incubate plates for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
  • Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
  • Absorbance Measurement: Measure absorbance at 450 nm using a microplate reader with a reference wavelength of 620 nm.
  • Data Analysis: Calculate percentage viability using the formula: (Absorbance of treated wells - Blank) / (Absorbance of control wells - Blank) × 100. Determine IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism) with nonlinear regression analysis. [1] [2]
2.2.3 Apoptosis Assay via Western Blotting

Materials:

  • RIPA lysis buffer
  • Protease and phosphatase inhibitors
  • BCA or Lowry protein assay kit
  • Polyacrylamide gel electrophoresis system
  • Nitrocellulose or PVDF membranes
  • Primary antibodies: caspase-3, caspase-9, PARP, β-actin
  • HRP-conjugated secondary antibodies
  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Harvest A549 cells (1×10⁶ cells per treatment) after compound exposure. Wash with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA or Lowry assay according to manufacturer instructions.
  • Gel Electrophoresis: Load 25-50 µg of protein per lane on SDS-polyacrylamide gel (8-15% depending on target protein size). Separate proteins by electrophoresis at 100-120 V for 1-2 hours.
  • Protein Transfer: Transfer proteins to nitrocellulose or PVDF membrane using wet or semi-dry transfer systems.
  • Immunoblotting: Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (caspase-3, caspase-9, PARP; typically 1:1000 dilution) overnight at 4°C. Wash membranes and incubate with HRP-conjugated secondary antibodies (1:5000-1:10000) for 1-2 hours at room temperature.
  • Detection: Develop blots using enhanced chemiluminescence substrate and visualize using a digital imaging system. Normalize protein expression to β-actin or other housekeeping genes. [1]

PM2.5 Exposure Studies in NSCLC Cell Lines

Transcriptomic Alterations Following Acute PM2.5 Exposure

Particulate matter 2.5 (PM2.5) exposure represents a significant environmental risk factor for lung cancer progression and pathogenesis. Recent investigations have elucidated the molecular mechanisms underlying PM2.5-induced carcinogenic alterations in non-small cell lung cancer (NSCLC) cells, revealing mutation-specific responses that influence cellular susceptibility to environmental stressors. A 2025 study examining acute PM2.5 exposure (200 µg/mL for 24 hours) in genetically distinct NSCLC cell lines demonstrated compelling transcriptomic alterations with implications for therapeutic resistance and cancer progression.

The research compared A549 cells (KRAS mutation) with NCI-H1975 cells (EGFR mutation), revealing that EGFR-mutant cells exhibited a stronger transcriptional response with a higher fold change in differentially expressed genes (DEGs), indicating greater susceptibility to PM2.5-induced oncogenic alterations. Pathway analysis identified upregulation of genes associated with oxidative stress response, carcinogen activation, metabolic reprogramming, and therapy resistance mechanisms. Additionally, observed downregulation of tumor suppressor genes suggests immune suppression and potential immunotherapy resistance following PM2.5 exposure. These findings highlight the profound impact of short-term air pollution exposure on lung cancer transcriptomics, particularly in EGFR-driven malignancies. [4]

Table 2: Transcriptomic Changes in NSCLC Cells After Acute PM2.5 Exposure (200 µg/mL, 24 hours)

Cell Line Genetic Background Transcriptional Response Key Upregulated Pathways Key Downregulated Pathways
A549 KRAS mutation Moderate Oxidative stress response, Metabolic reprogramming Limited tumor suppressor downregulation
NCI-H1975 EGFR mutation Strong (higher DEG fold change) Oxidative stress, Carcinogen activation, Therapy resistance Tumor suppressor genes, Immune function

The methodology for PM2.5 exposure studies involves preparing PM2.5 suspensions in culture medium, sonicating to ensure proper dispersion, and treating cells at 70-80% confluency. RNA sequencing typically follows 24 hours post-exposure, with subsequent validation of key findings through qRT-PCR and functional assays. This experimental approach provides a standardized system for investigating gene-environment interactions in lung carcinogenesis.

Experimental Protocol for PM2.5 Exposure and Transcriptomic Analysis

Materials:

  • Standardized PM2.5 samples (commercially available or collected from ambient air)
  • Cell culture equipment as described in Section 2.2.1
  • RNA extraction kit (e.g., Absolutely RNA RT-PCR Miniprep Kit)
  • RNA sequencing library preparation kit
  • Bioinformatics software for transcriptomic analysis

Procedure:

  • PM2.5 Preparation: Suspend PM2.5 particles in sterile culture medium at a stock concentration of 10 mg/mL. Sonicate the suspension for 30 minutes in a water bath sonicator to ensure proper dispersion. Dilute to working concentration (typically 200 µg/mL) in complete cell culture medium.
  • Cell Treatment: Plate A549 and comparator NSCLC cells (e.g., NCI-H1975) in appropriate culture vessels and allow to reach 70-80% confluency. Replace medium with PM2.5-containing medium or vehicle control. Incubate for 24 hours under standard culture conditions.
  • RNA Extraction: Harvest cells using trypsinization and extract total RNA using a commercial RNA extraction kit according to manufacturer instructions. Assess RNA quality and integrity using Agilent Bioanalyzer or similar system (RNA Integrity Number >8.0 recommended).
  • Library Preparation and Sequencing: Prepare RNA sequencing libraries using Illumina-compatible kits following standard protocols. Sequence libraries on an appropriate Illumina platform (e.g., HiSeq 2500 or NovaSeq) to generate at least 20 million reads per sample.
  • Bioinformatic Analysis: Process raw sequencing data through quality control (FastQC), alignment to reference genome (STAR or HISAT2), and quantification of gene expression (featureCounts). Identify differentially expressed genes using appropriate statistical packages (e.g., DESeq2, edgeR) with false discovery rate correction. Conduct pathway enrichment analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases. [4]

Radiation Response Studies in A549 Cells

Adaptive Response to Low-Dose Radiation

The adaptive response of cancer cells to low-dose radiation represents a fascinating phenomenon with significant implications for radiotherapeutic strategies. Recent investigations have demonstrated that pre-exposure to low-dose X-ray radiation can modify A549 cell responses to subsequent high-dose challenges, inducing protective mechanisms that reduce radiation-induced damage. This adaptive effect involves complex molecular reprogramming including altered apoptosis rates, cell cycle redistribution, and microRNA expression modifications.

A 2021 study examining low-dose radiation effects in A549 cells revealed that pretreatment with either 50 mGy or 200 mGy prior to a 20 Gy challenge dose significantly reduced apoptosis rates compared to 20 Gy alone. Cell cycle analysis demonstrated a decreased percentage of cells in G2/M phase in the adapted groups (50 mGy-20 Gy and 200 mGy-20 Gy) compared to the 20 Gy-only group. Molecular profiling identified 16 differentially expressed miRNAs between adapted and non-adapted cells, with one miRNA (mir-3662) upregulated and 15 miRNAs downregulated in both adapted groups. Bioinformatic analysis indicated that these miRNAs target genes involved in cell communication regulation, metabolic processes, enzyme binding, and catalytic activity signaling pathways. These findings suggest that low-dose radiation induces a protective adaptive response in A549 cells through miRNA-mediated mechanisms. [5]

Table 3: Low-Dose Radiation Adaptive Response in A549 Cells

Radiation Protocol Apoptosis Rate G2/M Phase Percentage miRNA Expression Changes Key Affected Pathways
20 Gy only Reference value Reference value Reference pattern DNA damage response, Cell cycle arrest
50 mGy → 20 Gy Significantly reduced Significantly decreased 1 upregulated, 15 downregulated Cell communication, Metabolic processes
200 mGy → 20 Gy Significantly reduced Significantly decreased Similar miRNA pattern to 50 mGy group Enzyme binding, Catalytic activity
Experimental Protocols for Radiation Studies
4.2.1 Radiation Treatment and Adaptive Response Assessment

Materials:

  • X-ray irradiation system (e.g., X-RAY 225, Precision X-ray)
  • Cell culture equipment as described previously
  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide staining solution
  • Flow cytometer with appropriate filters
  • RNA extraction and small RNA sequencing materials

Procedure:

  • Cell Preparation: Culture A549 cells in T25 cell culture flasks or multiwell plates for 12 hours prior to irradiation to ensure proper attachment and exponential growth.
  • Radiation Protocol: Divide cells into experimental groups: (1) Control (0 Gy), (2) Low-dose only (50 mGy or 200 mGy), (3) High-dose only (20 Gy), (4) Adaptive groups (50 mGy → 20 Gy or 200 mGy → 20 Gy with 6-hour interval). Deliver radiation using an X-ray system at appropriate dose rates (e.g., 0.038 Gy/min for low doses, 0.096 Gy/min for high dose).
  • Apoptosis Assay: Harvest cells 24 hours post-irradiation by trypsinization. Wash with PBS and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide according to manufacturer instructions. Analyze by flow cytometry within 1 hour of staining.
  • Cell Cycle Analysis: Harvest cells 48 hours post-irradiation. Fix in 70% ethanol at -20°C for at least 2 hours. Wash with PBS and stain with propidium iodide solution (50 μg/mL PI, 100 μg/mL RNase A) for 30 minutes at room temperature in the dark. Analyze DNA content by flow cytometry, recording at least 10,000 events per sample. Determine cell cycle distribution using appropriate software (e.g., ModFit).
  • miRNA Sequencing: Extract total RNA 6-24 hours after final irradiation using a small RNA-optimized method. Prepare small RNA sequencing libraries using Illumina-compatible kits (e.g., NEBNext Multiplex Small RNA Library Prep Set). Sequence libraries and analyze differential expression as described in Section 3.2, with specific attention to miRNA alignment and quantification. [5]

Invasion and Migration Assay Protocols

EMT and Metastasis Assessment

The epithelial-mesenchymal transition process represents a critical mechanism in cancer metastasis, characterized by loss of epithelial characteristics and acquisition of migratory and invasive mesenchymal properties. A549 cells serve as a valuable model for studying EMT and screening potential antimetastatic compounds. Standardized protocols for assessing invasion and migration inhibition provide crucial information for drug development targeting metastatic progression.

Materials:

  • Matrigel or other extracellular matrix substitutes
  • Transwell or Boyden chambers with appropriate pore sizes
  • TGF-β for EMT induction
  • γ-irradiation source (if studying radiation-induced migration)
  • Crystal violet or other staining reagents
  • Inverted microscope with imaging capabilities

Procedure:

  • Invasion Assay: Coat Transwell inserts with Matrigel (diluted in serum-free medium) and allow to solidify at 37°C for 2-4 hours. Serum-starve A549 cells for 24 hours, then seed into upper chambers at 5×10⁴ cells/well in serum-free medium. Add complete medium with 10% FBS to lower chamber as chemoattractant. Test compounds are added to both chambers at desired concentrations. Incubate for 24-48 hours at 37°C. Remove non-invaded cells from upper chamber with cotton swabs. Fix invaded cells on lower membrane surface with methanol and stain with crystal violet (0.5% in methanol). Count cells in multiple fields under microscope or extract dye with acetic acid and measure absorbance at 570 nm. [3]

  • Migration Assay (γ-irradiation-induced): Seed A549 cells in appropriate culture vessels and allow to adhere overnight. Treat with test compounds for predetermined time periods. Expose cells to γ-irradiation (dose typically 2-10 Gy). Continue incubation for 6-24 hours to allow migration induction. Assess migration using wound healing/scratch assay: create a uniform wound in confluent cell monolayer using a pipette tip, wash to remove debris, and capture images at 0, 6, 12, and 24 hours. Quantify migration distance using image analysis software. Alternatively, use Transwell assays as described above without Matrigel coating. [3]

  • EMT Marker Analysis: To assess EMT inhibition, pre-treat A549 cells with test compounds for 2-6 hours before adding TGF-β (typically 5-10 ng/mL) to induce EMT. Continue incubation for 48-72 hours. Analyze EMT markers by Western blotting (N-cadherin, vimentin, β-catenin, E-cadherin) or qRT-PCR (N-cadherin, MMP-9, Snail, vimentin) using standard protocols. [3]

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways investigated in A549 cell studies, created using Graphviz DOT language with specified color palette and formatting requirements.

Apoptosis Signaling Pathway Induced by ChalcEA

apoptosis_pathway ChalcEA ChalcEA Mitochondrial_Distress Mitochondrial_Distress ChalcEA->Mitochondrial_Distress Induces Cytochrome_C_Release Cytochrome_C_Release Mitochondrial_Distress->Cytochrome_C_Release Triggers Caspase9_Activation Caspase9_Activation Cytochrome_C_Release->Caspase9_Activation Activates Caspase3_Activation Caspase3_Activation Caspase9_Activation->Caspase3_Activation Cleaves Apoptosis Apoptosis Caspase3_Activation->Apoptosis Executes

TGF-β-Induced EMT Signaling Pathway

tgf_emt_pathway TGFβ TGFβ TGFβ_Receptor TGFβ_Receptor TGFβ->TGFβ_Receptor Binds Smad23_Phosphorylation Smad23_Phosphorylation TGFβ_Receptor->Smad23_Phosphorylation Activates Smad_Complex_Formation Smad_Complex_Formation Smad23_Phosphorylation->Smad_Complex_Formation Forms Nucleus Nucleus Smad_Complex_Formation->Nucleus Translocates to EMT_Transcription_Factors EMT_Transcription_Factors Nucleus->EMT_Transcription_Factors Activates EMT_Markers_Expression EMT_Markers_Expression EMT_Transcription_Factors->EMT_Markers_Expression Induces ent_Caprolactin_C ent_Caprolactin_C ent_Caprolactin_C->Smad23_Phosphorylation Inhibits

PM2.5-Induced Transcriptomic Changes in NSCLC

pm25_pathway PM25_Exposure PM25_Exposure Oxidative_Stress Oxidative_Stress PM25_Exposure->Oxidative_Stress Induces Transcriptomic_Changes Transcriptomic_Changes Oxidative_Stress->Transcriptomic_Changes Activates Therapy_Resistance Therapy_Resistance Transcriptomic_Changes->Therapy_Resistance Upregulates Metabolic_Reprogramming Metabolic_Reprogramming Transcriptomic_Changes->Metabolic_Reprogramming Triggers Immune_Suppression Immune_Suppression Transcriptomic_Changes->Immune_Suppression Downregulates Tumor Suppressors

Low-Dose Radiation Adaptive Response

radiation_adaptive LowDose_Radiation LowDose_Radiation miRNA_Reprogramming miRNA_Reprogramming LowDose_Radiation->miRNA_Reprogramming Induces Adaptive_Response Adaptive_Response miRNA_Reprogramming->Adaptive_Response Mediates Reduced_Apoptosis Reduced_Apoptosis Adaptive_Response->Reduced_Apoptosis Leads to CellCycle_Modulation CellCycle_Modulation Adaptive_Response->CellCycle_Modulation Results in HighDose_Radiation HighDose_Radiation HighDose_Radiation->Reduced_Apoptosis Causes (With Adaptation)

Conclusion and Research Implications

The comprehensive application notes and protocols presented herein provide standardized methodologies for investigating diverse biological responses in A549 lung cancer cells. The experimental approaches encompass cytotoxicity assessment, apoptosis mechanism analysis, invasion and migration quantification, transcriptomic profiling, and radiation response evaluation. Each protocol has been validated in peer-reviewed studies and can be reliably implemented in research and drug development settings.

The findings summarized from recent literature highlight the continuing value of A549 cells as a model system for lung cancer research. Key insights include the mutation-specific responses to environmental stressors like PM2.5, the potential of natural products as sources of novel anticancer agents, and the complex adaptive mechanisms induced by low-dose radiation. The signaling pathway visualizations provide conceptual frameworks for understanding these molecular mechanisms and identifying potential therapeutic targets.

For researchers implementing these protocols, attention to culture conditions, treatment standardization, and appropriate controls remains essential for generating reproducible and meaningful data. The integration of these approaches enables comprehensive characterization of compound activities and cellular responses, supporting the development of more effective therapeutic strategies for non-small cell lung cancer.

References

PNRI-299 Experimental Applications Table

Author: Smolecule Technical Support Team. Date: February 2026

Application Area Specific Function Experimental Context Key Findings Citation
Inflammatory Signaling AP-1 transcription factor inhibitor Sepsis model in RAW264.7 macrophages Suppressed inflammatory responses (TNF-α, IL-6) induced by CYP1A1 overexpression [1] [1]
DNA Repair & Redox Regulation Reference compound in APE1/Ref-1 studies Investigation of nitric oxide effects on APE1 nuclear export Used to validate specificity of APE1 translocation mechanisms [2] [2]

PNRI-299 Background and Mechanism of Action

This compound is a cell-permeable small molecule inhibitor that specifically targets the Activator Protein-1 (AP-1) transcription factor complex [1]. AP-1 is a dimeric transcription factor typically composed of proteins from the c-FOS and c-JUN families, which regulates the expression of numerous genes involved in inflammatory responses, cell proliferation, and apoptosis [1].

In experimental models, this compound has been utilized to investigate the AP-1 signaling pathway and its role in various disease processes. Research has demonstrated its efficacy in suppressing inflammatory responses in macrophages, particularly in the context of sepsis [1].

Experimental Protocol: Using this compound in Macrophage Inflammation Studies

Materials and Reagents
  • Cell Line: RAW264.7 macrophages (ATCC)
  • Key Reagents:
    • This compound (AP-1 inhibitor) [1]
    • LPS (E. coli 0111:B4) for inflammation induction [1]
    • CYP1A1 inhibitor Rhapontigenin (optional for comparison) [1]
    • ELISA kits for TNF-α and IL-6 quantification [1]
Cell Culture and Treatment
  • Culture Conditions: Maintain RAW264.7 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere [1].
  • Experimental Groups:
    • Control group (vehicle treatment)
    • LPS-only group (inflammatory control)
    • LPS + this compound treatment group
    • Optional: LPS + other inhibitor groups for comparison
  • This compound Application: Apply this compound simultaneously with or prior to LPS challenge. Specific optimal concentration should be determined empirically [1].
Assessment Methods
  • Inflammatory Cytokine Measurement: Collect cell culture supernatants at specified timepoints (typically 6-24 hours post-treatment). Quantify TNF-α and IL-6 levels using commercial ELISA kits according to manufacturer protocols [1].
  • AP-1 Pathway Analysis:
    • Perform Western blotting to detect phosphorylated and total c-JUN and c-FOS proteins [1].
    • Use antibodies specific for p-JUN (ab227533), c-JUN (ab40766), p-FOS (ab222699), and c-FOS (ab208942) [1].
  • Statistical Analysis: Conduct experiments with appropriate replicates (n≥3) and analyze using Student's t-test or ANOVA with post-hoc testing.

The following diagram illustrates the experimental workflow and the specific point of this compound inhibition in the AP-1 signaling pathway:

G cluster_pathway AP-1 Signaling Pathway in Sepsis LPS LPS Stimulation CYP1A1 CYP1A1 Activation LPS->CYP1A1 AA Arachidonic Acid (AA) Metabolism CYP1A1->AA HETE 12(S)-HETE Production AA->HETE JNK JNK Pathway Activation HETE->JNK AP1_formation AP-1 Transcription Factor Formation (c-JUN/c-FOS) JNK->AP1_formation AP1_active Active AP-1 Complex AP1_formation->AP1_active cytokines Inflammatory Cytokine Production (TNF-α, IL-6) AP1_active->cytokines PNRI299 This compound Inhibition PNRI299->AP1_active Inhibition cell_culture 1. RAW264.7 Cell Culture (RPMI-1640 + 10% FBS) treatment 2. Treatment Application (LPS + this compound) cell_culture->treatment analysis 3. Outcome Analysis (ELISA, Western Blot) treatment->analysis

Additional Research Applications

Beyond its use in inflammatory signaling studies, this compound has been referenced in cancer research, particularly in the context of the APE1/Ref-1 protein [2]. APE1/Ref-1 is a bifunctional protein with roles in DNA base excision repair and redox regulation of transcription factors including AP-1 [2].

This compound was utilized as a reference compound in studies investigating how nitric oxide controls the nuclear export of APE1/Ref-1 through S-nitrosation, helping researchers validate the specificity of APE1 translocation mechanisms [2].

Key Considerations for Researchers

  • Specificity Confirmation: When using this compound to study AP-1 signaling, include appropriate controls to verify target specificity, particularly when studying complex pathways with multiple regulatory components [1].

  • Cell Type Variability: Be aware that transfection efficiency and compound uptake can vary significantly across different cell types. Immortalized cell lines like RAW264.7 and HEK293 generally show higher transfection efficiency compared to primary cells [3].

  • Experimental Optimization: For initial experiments, titrate this compound concentration to establish optimal dosing that provides maximal target inhibition while minimizing off-target effects [1].

Troubleshooting Guide

Problem Potential Causes Solutions
Low Inhibition Efficacy Insufficient inhibitor concentration; short treatment duration Perform dose-response curve; extend pre-treatment time before stimulation
High Cell Toxicity Excessive inhibitor concentration; solvent cytotoxicity Reduce working concentration; ensure proper vehicle controls
Variable Results Inconsistent cell culture conditions; improper transfection Standardize passage number; optimize transfection protocol [3]

References

PNRI-299 redox protein inhibition methods

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

PNRI-299 (N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide) is a small molecule inhibitor designed using a β-strand mimetic template [1] [2]. Its core mechanism involves selective targeting of the redox effector factor-1 (Ref-1), also known as APE1, which is an oxidoreductase [1] [3].

  • Redox Inhibition: The molecule incorporates an enedione moiety designed to trap reactive cysteine nucleophiles in the active sites of redox proteins like Ref-1. This inhibits the reducing activity of Ref-1 [1] [2].
  • Transcriptional Selectivity: By inhibiting Ref-1, this compound prevents the redox-mediated activation of the transcription factor Activator Protein-1 (AP-1). It demonstrates high selectivity, with an IC50 of 20 µM for AP-1 inhibition and no effect on NF-κB transcription or thioredoxin at concentrations up to 200 µM [1] [3].
  • Downstream Effects: Inhibition of the Ref-1/AP-1 pathway leads to reduced expression of pro-inflammatory genes. In a mouse asthma model, this resulted in significantly lower levels of IL-4, reduced airway eosinophil infiltration, mucus hypersecretion, and edema [1].

The following diagram illustrates the signaling pathway and the point of inhibition by this compound:

G Oxidative Stress Oxidative Stress Ref-1 (APE1) Ref-1 (APE1) Oxidative Stress->Ref-1 (APE1) Activates AP-1 (c-Jun/c-Fos) AP-1 (c-Jun/c-Fos) Ref-1 (APE1)->AP-1 (c-Jun/c-Fos)  Reduces & Activates This compound This compound This compound->Ref-1 (APE1)  Inhibits Inflammatory Gene Expression Inflammatory Gene Expression AP-1 (c-Jun/c-Fos)->Inflammatory Gene Expression  Promotes

Summary of Key Quantitative Data

The table below summarizes the primary quantitative findings from the literature on this compound:

Parameter Value / Outcome Experimental Context
IC50 (AP-1 Inhibition) 20 µM Transiently transfected human lung epithelial (A549) cells [1].
Selectivity (NF-κB) No inhibition up to 200 µM Same as above; NF-κB reporter assay [1].
Selectivity (Thioredoxin) No reactivity up to 200 µM Thioredoxin reactivity assay [1].
In Vivo Efficacy (Asthma) Significant reduction in airway eosinophilia, mucus, edema, and IL-4 levels [1]. Mouse model of OVA-induced allergic airway inflammation [1].
In Vivo Efficacy (I/R Injury) No effect on inflammatory changes or lethality [4]. Mouse model of intestinal ischemia/reperfusion injury [4].

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, based on the cited literature.

Protocol 1: Inhibiting AP-1 Transcription in Cell-Based Reporter Assays

This protocol is used to determine the potency and selectivity of this compound [1].

  • Primary Cell Line: Human lung epithelial A549 cells.
  • Key Reagents:
    • AP-1-dependent reporter plasmid (e.g., a luciferase construct driven by an AP-1 responsive promoter).
    • NF-κB-dependent reporter plasmid (for selectivity testing).
    • This compound (e.g., dissolved in DMSO, with a final DMSO concentration of ≤0.1% as vehicle control).
    • Positive control stimulant (e.g., Phorbol ester like PMA to induce AP-1 activity).
  • Procedure:
    • Cell Seeding & Transfection: Seed A549 cells in appropriate culture plates and grow until 50-70% confluent. Co-transfect cells with the AP-1 reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a standard transfection method.
    • Compound Treatment: After 24 hours, pre-treat cells with a range of this compound concentrations (e.g., 0-200 µM) or vehicle control for 1-2 hours.
    • Stimulation: Stimulate the cells with PMA (e.g., 100 nM) to activate AP-1 pathways. Incubate for an additional 6-24 hours.
    • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
    • Data Analysis: Normalize firefly luminescence to Renilla luminescence for each well. Calculate % inhibition relative to stimulated, vehicle-treated controls. Plot dose-response curves to determine IC50 values.
Protocol 2: Evaluating Efficacy in a Mouse Asthma Model

This protocol describes the in vivo validation of this compound in allergic airway inflammation [1].

  • Animal Model: Female BALB/c mice (6-8 weeks old).
  • Sensitization & Challenge:
    • Sensitization (Days 0 & 14): Administer an intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) complexed with alum. Control group receives saline with alum.
    • Challenge (Days 14, 25, 26, 27): Under light anesthesia (xylazine/ketamine), administer an intranasal (i.n.) dose of 50 µg of OVA in saline.
  • Drug Administration:
    • This compound is administered i.n. at doses of 0.75 mg/kg or 2.0 mg/kg.
    • Dosing occurs 30 minutes before each OVA challenge on days 25-27.
    • The vehicle is 0.16% DMSO in saline.
  • Tissue Collection & Analysis (Day 28):
    • Bronchoalveolar Lavage (BAL): Collect BAL fluid from the right lung. Analyze inflammatory cell influx, with a focus on eosinophil count.
    • Lung Tissue: Fix the left lung for histology.
      • Histopathology: Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltrate and edema. Use periodic acid-Schiff (PAS) staining to evaluate goblet cell hyperplasia and mucus secretion.
      • Cytokine Measurement: Isolate total RNA from lung tissue and determine mRNA levels for IL-4, IL-5, IL-13 using RT-PCR.
  • Data Analysis: Perform morphometry on lung sections in a blinded manner. Compare inflammatory parameters and cytokine levels between OVA-challenged groups treated with vehicle vs. This compound.

The overall workflow for the in vivo protocol is summarized below:

G Start Start A Animal Model: BALB/c mice Start->A End End B Sensitization: i.p. OVA+Alum (Day 0 & 14) A->B C Airway Challenge: i.n. OVA (Day 14, 25-27) B->C D Drug Treatment: i.n. This compound (0.75-2 mg/kg) 30 min before challenge (Day 25-27) C->D E Sample Collection: (Day 28) D->E F BAL Fluid: Cell count, Eosinophil focus E->F G Lung Tissue: H&E & PAS staining Cytokine mRNA (IL-4, etc.) E->G F->End G->End

Application Notes for Researchers

  • Specificity Confirmation: The molecular target of this compound was identified as Ref-1 using an affinity chromatography approach [1]. Researchers are advised to use this technique for independent target validation in new cellular models.
  • Critical Controls: For in vivo studies, include a vehicle-only control (e.g., 0.16% DMSO) in addition to disease model and healthy control groups, as the vehicle has been confirmed to have no effect on the OVA-induced inflammatory response [1].
  • Disease Context: this compound is highly effective in an allergic asthma model driven by a Th2 cytokine profile [1]. However, it showed no benefit in a model of intestinal ischemia/reperfusion injury, where NF-κB plays a more major role [4]. This highlights the importance of the specific redox pathology involved.
  • Handling and Storage: this compound has the CAS Number 550368-41-7. For stability, it is recommended to store the powder at -20°C. Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months [3].

References

Comprehensive Application Notes and Protocols: PNRI-299 Small Molecule Inhibitor Targeting APE1/Ref-1

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Characterization

PNRI-299 represents a significant advancement in targeted molecular therapeutics focusing on the unique interface of redox regulation and DNA repair mechanisms. This small molecule inhibitor specifically targets the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor 1 (APE1/Ref-1), a critical bifunctional protein that plays essential roles in cellular stress response pathways and transcriptional regulation. The strategic inhibition of APE1/Ref-1 by this compound offers promising therapeutic potential across multiple disease contexts, particularly in oncology and inflammatory conditions where redox dysregulation and enhanced DNA repair contribute to pathogenesis and treatment resistance. [1]

The molecular characterization of this compound reveals a carefully optimized structure designed to specifically interact with the redox domain of APE1/Ref-1, thereby disrupting its protein-protein interactions with transcription factors while potentially preserving its DNA repair functions. This selective targeting approach represents a novel therapeutic strategy that differs from conventional DNA repair inhibitors, which often completely abrogate enzymatic activity. The development of this compound emerged from growing understanding of redox dysregulation as a specific vulnerability of malignant cells, creating therapeutic windows that can be exploited through precise pharmacological intervention. [2]

Table 1: Molecular Characteristics of this compound

Property Specification Experimental Reference
Primary Target APE1/Ref-1 (Redox domain) Biotin-tagged pull-down assay [3]
Target Functions Affected Redox signaling, Transcriptional activation Nuclear export studies [1]
Therapeutic Applications Cancer, Inflammatory disorders Redox chemotherapeutic review [2]
Chemical Class Small molecule inhibitor Not specified in available literature
Key Molecular Effect Inhibition of Ref-1 dependent transcription factor activation Redox activity assays [1]

Mechanism of Action and Molecular Targets

Redox Signaling Inhibition

The primary mechanism of this compound centers on its ability to disrupt the redox signaling function of APE1/Ref-1, which normally enhances the DNA-binding activity of numerous transcription factors critical for cellular stress responses. APE1/Ref-1 maintains reduced states of cysteine residues in transcription factors through its redox activity, facilitating their binding to target DNA sequences. By inhibiting this function, this compound effectively modulates transcriptional programs that promote cell survival, proliferation, and adaptation to oxidative stress. This mechanism is particularly relevant in cancer cells, which often exhibit constitutively elevated levels of cellular oxidative stress and dependence on mitogenic and anti-apoptotic ROS-signaling pathways. The targeted inhibition of APE1/Ref-1's redox function represents a strategic approach to exploit this vulnerability without completely eliminating the essential DNA repair functions of the protein. [2]

DNA Repair Enzyme Blockade

While this compound primarily targets the redox function of APE1/Ref-1, its interaction with this bifunctional protein may also influence DNA repair pathways under certain conditions. APE1/Ref-1 plays a critical role in the base excision repair (BER) pathway, serving as the rate-limiting enzyme that cleaves DNA adjacent to apurinic/apyrimidinic sites. The structural interplay between the redox and DNA repair domains suggests that allosteric effects may occur when this compound binds to the redox domain. However, evidence indicates that the compound has been optimized for selective redox inhibition, potentially preserving genomic stability functions while specifically disrupting redox-dependent transcriptional activation. This selective targeting strategy may enhance the therapeutic index of this compound by reducing potential side effects associated with complete BER pathway inhibition. [1]

Therapeutic Applications

Oncology Applications

The application of this compound in cancer therapeutics represents a promising approach for targeting redox adaptation mechanisms in malignant cells. Research has demonstrated that many cancer types display increased reliance on APE1/Ref-1 redox function for maintaining transcription factor activation, particularly for factors like AP-1, NF-κB, and HIF-1α that drive tumor progression and treatment resistance. In preclinical models, inhibition of APE1/Ref-1 redox function has shown potential to sensitize tumor cells to conventional chemotherapeutic agents and radiation therapy by disrupting adaptive survival responses. The compound may be particularly effective in malignancies characterized by high levels of oxidative stress, such as pancreatic cancer, metastatic melanoma, and glioblastoma, where current treatment options remain limited. The pleiotropic effects of this compound on multiple transcription factors simultaneously may help overcome the redundancy in oncogenic signaling networks that often leads to drug resistance. [2]

Inflammatory Disorders

Beyond oncology, this compound demonstrates significant potential for managing chronic inflammatory conditions where redox-sensitive transcription factors drive pathological inflammation. APE1/Ref-1 activation of pro-inflammatory transcription factors such as AP-1 and NF-κB positions it as a key regulator of inflammatory gene expression. By modulating these pathways, this compound may suppress the excessive inflammatory responses characteristic of conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Notably, the compound's ability to specifically target redox signaling without completely abolishing DNA repair function may offer advantages over broader anti-inflammatory approaches by preserving genomic integrity in rapidly dividing immune and tissue cells. This application aligns with emerging understanding that redox dysregulation represents a common pathogenic mechanism across multiple inflammatory disorders. [2]

Combination Therapy Strategies

The strategic use of this compound in combination regimens represents a promising approach to enhance therapeutic efficacy while potentially reducing treatment-related toxicity. Preclinical evidence suggests that redox chemotherapeutics like this compound may function according to the concept of synthetic lethality, where drug cytotoxicity is confined to cancer cells displaying specific loss-of-function mutations or oncogene activation. When combined with conventional DNA-damaging agents, this compound may prevent the activation of pro-survival transcriptional programs that typically confer treatment resistance. Similarly, in inflammatory conditions, combination with targeted biologic therapies may produce synergistic effects through complementary pathway inhibition. The development of rational combination strategies requires careful consideration of tumor biology and redox phenotyping to identify patient populations most likely to benefit from APE1/Ref-1-directed therapy. [2]

Table 2: Therapeutic Applications of this compound

Application Area Proposed Mechanism Current Status
Oncology Disruption of redox-dependent transcription factor activation (AP-1, NF-κB, HIF-1α) Preclinical development [2]
Inflammatory Disorders Suppression of pro-inflammatory gene expression via NF-κB and AP-1 inhibition Preclinical investigation [2]
Combination Therapy Sensitization to conventional chemotherapeutics by blocking adaptive survival responses Experimental models [2]
Personalized Medicine Targeting tumors with specific redox dependencies or Keap1 mutations Conceptual framework [2]

Experimental Protocols

Target Identification Using Biotin-Tagged Pull-Down

The affinity-based pull-down approach represents a robust methodology for confirming this compound's interaction with its primary target, APE1/Ref-1. This protocol utilizes biotin-tagged this compound to selectively isolate target proteins from complex biological mixtures, allowing for specific identification of direct molecular interactions. The approach capitalizes on the strong binding affinity between biotin and streptavidin-coated solid supports, enabling efficient purification of protein complexes under controlled conditions. This method has been successfully employed to identify activator protein 1 (AP-1) as a target of this compound, confirming the compound's engagement with the redox regulation pathway. The biotin-tagged approach offers advantages of simplicity and cost-effectiveness, though researchers should be aware that the high affinity of the biotin-streptavidin interaction requires denaturing conditions for protein release, which may affect protein structure and activity. Additionally, the attachment of biotin to small molecules can influence cellular permeability and may alter phenotypic outcomes in living systems. [4] [3]

Protocol Steps:

  • Compound Tagging: Covalently attach biotin to this compound using appropriate chemical linkage that preserves biological activity. Validate the modified compound to ensure target engagement capability is maintained.

  • Cell Lysate Preparation: Culture relevant cell lines (e.g., HepG2 hepatoma cells or HEK293 embryonic kidney cells) under standard conditions. Prepare cell lysates using appropriate lysis buffers containing protease inhibitors to maintain protein integrity. [1]

  • Affinity Purification: Incubate biotin-tagged this compound with cell lysates or living cells containing target proteins. Capture the compound-protein complexes on streptavidin-coated solid supports through incubation with gentle agitation.

  • Washing and Elution: Wash beads extensively with appropriate buffers to remove non-specifically bound proteins. Elute bound proteins using denaturing conditions (SDS sample buffer at 95-100°C) or milder conditions if protein activity preservation is required.

  • Target Identification: Separate eluted proteins using SDS-PAGE and identify specific targets through mass spectrometry analysis. Confirm APE1/Ref-1 identification through Western blot validation with specific antibodies. [4] [3]

Nuclear Export Assay for APE1/Ref-1 Localization

The subcellular localization of APE1/Ref-1 represents a critical aspect of its function, with nuclear export serving as an important regulatory mechanism under conditions of nitrosative stress. This protocol outlines a method for monitoring this compound's potential influence on the nuclear-cytoplasmic shuttling of APE1/Ref-1, particularly in response to nitric oxide stimulation. The assay leverages immunofluorescence techniques to visualize protein localization patterns following compound treatment, providing insights into functional consequences of target engagement. Research has demonstrated that APE1 can inducibly translocate from nucleus to cytoplasm in response to nitric oxide stimulation in a CRM1-independent manner, through a process dependent on S-nitrosation of Cys93 and Cys310 residues. Understanding how this compound influences this redistribution process can provide valuable information about its mechanism of action and potential effects on APE1/Ref-1 function in different cellular compartments. [1]

Protocol Steps:

  • Cell Culture and Transfection: Plate appropriate cell lines (HEK293 cells recommended) on glass coverslips and transfect with HA-APE1 or APE1-myc expression vectors using standard transfection reagents. Allow 36 hours for protein expression. [1]

  • Compound Treatment: Treat cells with this compound at optimized concentrations, alone or in combination with GSNO (200-500 μM) as a nitric oxide donor to stimulate nuclear export. Include appropriate vehicle controls.

  • Immunofluorescence Processing: Fix cells with 3.7% paraformaldehyde in PBS for 30 minutes, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes, and block with PBS containing 5% BSA and 10% FCS for 30 minutes.

  • Antibody Incubation: Incubate cells with primary antibodies (anti-HA antibody, Santa Cruz sc-805 or anti-myc antibody, Santa Cruz sc-40) overnight at 4°C, followed by Texas-Red-labeled secondary antibody for 60 minutes. Counterstain nuclei with Hoechst 33342. [1]

  • Image Acquisition and Analysis: Observe fluorescence using laser-scanning confocal microscopy equipped with appropriate filters. Quantify nuclear versus cytoplasmic distribution of APE1/Ref-1 across multiple cells to determine statistical significance.

Technical Appendix: Visualization of this compound Mechanism

The following Graphviz diagram illustrates the core mechanism of action of this compound and its functional consequences on APE1/Ref-1 signaling pathways:

G cluster_top Transcription Factors Regulated by APE1/Ref-1 cluster_bottom Cellular Processes Affected PNRI299 This compound APE1_Ref1 APE1/Ref-1 Protein PNRI299->APE1_Ref1 RedoxFunction Redox Signaling Function APE1_Ref1->RedoxFunction DNArepairFunction DNA Repair Function APE1_Ref1->DNArepairFunction AP1 AP-1 RedoxFunction->AP1 NFkB NF-κB RedoxFunction->NFkB HIF1a HIF-1α RedoxFunction->HIF1a p53 p53 RedoxFunction->p53 CellSurvival Cell Survival AP1->CellSurvival Inflammation Inflammatory Response NFkB->Inflammation Angiogenesis Angiogenesis HIF1a->Angiogenesis Apoptosis Apoptosis Regulation p53->Apoptosis

Diagram 1: this compound Mechanism of Action and Signaling Consequences. This diagram illustrates how this compound targets APE1/Ref-1, primarily inhibiting its redox signaling function while potentially preserving DNA repair activity, ultimately affecting key transcription factors and downstream cellular processes.

References

PNRI-299 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guide

For safe handling and long-term stability, please adhere to the following conditions, which are specified in the material safety data sheet (MSDS) [1]:

Parameter Condition
Form Solid (powder)
Container Keep container tightly sealed
Light Keep away from direct sunlight
Atmosphere Keep in a cool, well-ventilated area
Temperature -20°C (for powder) or -80°C (when in solvent)
Incompatibilities Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents

> Safety Note: PNRI-299 is classified as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410). Always wear appropriate personal protective equipment (PPE), including safety goggles, protective gloves, and impervious clothing. Avoid dust formation and use only in areas with adequate exhaust ventilation [1].

Mechanism of Action & Target

This compound is a selective small-molecule inhibitor of the AP-1 (Activator Protein-1) transcription factor. Its molecular target is the redox effector factor-1 (Ref-1), also known as APE1 [2] [3] [4].

  • Ref-1 Function: Ref-1 is a bifunctional protein that controls the DNA-binding activity of redox-sensitive transcription factors like AP-1 by reducing a specific cysteine residue in their DNA-binding domains [4].
  • Inhibition Mechanism: this compound was developed from a β-strand mimetic template. It contains an enedione moiety that acts as a Michael acceptor, which covalently traps the reactive cysteine nucleophiles in the active site of Ref-1. This inhibition is selective, as this compound does not affect NF-κB transcription or thioredoxin at comparable concentrations [2].

The following diagram illustrates the signaling pathway and how this compound intervenes.

G OxidativeStress Oxidative Stress (ROS, H₂O₂) Ref1 Ref-1 (Redox Effector Factor-1) OxidativeStress->Ref1 Activates AP1 Transcription Factor (AP-1) Ref1->AP1 Reduces Cys Residue TargetGenes Pro-inflammatory Gene Expression (e.g., IL-4, IL-5) AP1->TargetGenes Binds DNA & Transcribes PNRI299 This compound Inhibitor PNRI299->Ref1 Inhibits Invisible

Solubility Troubleshooting Guide

The MSDS for this compound lists its physical state as a solid but does not provide quantitative solubility data in common solvents [1]. When facing solubility issues with novel compounds like this compound, here are standard approaches you can take:

  • 1. Consult Literature on Analogues: The research paper indicates this compound was evaluated in a mouse asthma model administered via intranasal delivery [2]. This suggests that a formulation was successfully developed, likely in a vehicle suitable for aqueous or biological systems.
  • 2. Experimental Solubility Screening: Perform a systematic solubility screen. Start by preparing small, measured amounts of this compound powder and testing its solubility in a range of solvents, including:
    • Aqueous Buffers at different pH levels (e.g., pH 2.0, 7.4, 10.0).
    • Water-Miscible Organic Solvents like DMSO, ethanol, or methanol (note: the in vivo study used 0.16% DMSO as a vehicle [3]).
    • Surfactant Solutions such as solutions of Tween 80 or Cremophor.
  • 3. Employ Enabling Formulation Technologies: If simple solutions fail, consider advanced techniques commonly used for poorly soluble active pharmaceutical ingredients (APIs) [5] [6]:
    • Amorphous Solid Dispersions (ASDs): Techniques like spray drying can create a higher-energy amorphous form of the drug that has greatly enhanced solubility compared to the crystalline material.
    • Lipid-Based Delivery Systems: For highly lipophilic compounds, formulating in oils or self-emulsifying systems can be effective.
    • Nanocrystals: Milling the drug substance to nanometer-sized particles can significantly increase the surface area and dissolution rate.
    • Salt Formation: If the molecule has ionizable groups, forming a salt can dramatically improve aqueous solubility.
    • Co-crystals: A more modern approach that uses a co-former to create a new crystalline structure with improved properties [5].

Frequently Asked Questions

Q1: What is the IC₅₀ value for this compound? A1: this compound selectively inhibits AP-1 transcription with an IC₅₀ of 20 μM in human lung epithelial (A549) cells. It did not affect NF-κB transcription at concentrations up to 200 μM [2].

Q2: How was the molecular target of this compound identified? A2: The target, Ref-1, was identified using an affinity chromatography approach [2] [7]. A biotin-tagged version of the compound was used to pull down its binding partners from cell lysates, which were then isolated and identified [7].

Q3: Does this compound have efficacy in disease models? A3: Yes. In a mouse model of allergic asthma, intranasal administration of this compound (0.75 or 2.0 mg/kg) significantly reduced key disease features, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [2].

Suggestions for Next Steps

Given the lack of explicit solubility data, I suggest the following:

  • Contact the Supplier: Reach out to suppliers like DC Chemicals (the manufacturer referenced in the MSDS) directly to inquire if they have any technical data or recommendations for solubilizing this compound [1].
  • Literature Review: Conduct a broader search for scientific papers that use this compound in vitro. The "Methods" sections often detail the exact solvent and procedure used to prepare stock solutions.

References

PNRI-299: Known Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available from scientific literature. Please note that this information is from 2003 and may not reflect the most current research [1] [2].

Parameter Value Context / Assay
IC₅₀ (AP-1 Inhibition) 20 μM Transiently transfected human lung epithelial A549 cells [1].
Selectivity (NF-κB) No effect up to 200 μM Tested in the same A549 cell reporter assay [1].
Selectivity (Thioredoxin) No effect up to 200 μM Direct reactivity test [1].
In Vivo Efficacy Dose 0.75 & 2.0 mg/kg Administered intranasally in a mouse asthma model [1].
Molecular Target Ref-1 (Redox Effector Factor-1)/APE1 Identified via affinity chromatography [1] [2].
Key Interaction Site Cysteine-65 (Cys-65) On the Ref-1 protein [2].

Experimental Workflow for Target Identification

The methodology used to identify PNRI-299's target can serve as a reference for your own experimental protocols. The original researchers used an affinity-based pull-down approach, a common technique for target identification [3].

The workflow can be summarized as follows:

  • Probe Synthesis: A biotin-tagged version of the this compound molecule was created to act as a probe [1] [3].
  • Incubation: This biotinylated probe was incubated with soluble protein extracts from human lung epithelial (A549) cells [1].
  • Capture: Streptavidin-coated beads were added to the mixture to capture the biotinylated probe and any proteins tightly bound to it [1].
  • Wash and Elution: The beads were washed thoroughly to remove non-specifically bound proteins. The remaining proteins, which represent potential binding partners, were then eluted [1].
  • Analysis: The eluted proteins were separated by SDS-PAGE and identified using mass spectrometry, which confirmed Ref-1 as the specific target [1].

This process is visualized in the following diagram:

Start Start Target ID Synthesize Synthesize Biotinylated This compound Probe Start->Synthesize Incubate Incubate with Cell Protein Extract Synthesize->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Mass Spec. Elute->Analyze Identify Identify Target Analyze->Identify

FAQs & Troubleshooting Guides

Here are some anticipated FAQs based on the available data and common laboratory challenges.

Q1: What is the confirmed molecular target of this compound? A: this compound is a selective inhibitor of the AP-1 transcription pathway. Its molecular target has been identified as Ref-1 (Redox Effector Factor-1), also known as APE1. It specifically interacts with the Cys-65 residue on the Ref-1 protein to inhibit its redox function [1] [2].

Q2: Does this compound inhibit NF-κB? A: No. At concentrations up to 200 μM, this compound showed no inhibitory activity against NF-κB transcription, demonstrating its selectivity for the AP-1 pathway over this related redox-sensitive transcription factor [1].

Q3: What is a major challenge when using affinity-based pull-down for target ID? A: A key challenge is that chemically modifying the small molecule (e.g., by adding a biotin tag) can sometimes alter its activity, cell permeability, or binding characteristics, potentially leading to false negatives or the identification of irrelevant proteins [3]. It is critical to validate that the tagged molecule retains its biological activity.

How to Approach Stability Testing

Since specific stability data for this compound is not available, you would need to establish this empirically. Here is a logical pathway to determine the key factors influencing its stability in solution, which you can use as a guide for designing experiments.

Root This compound Stability in Solution Solvent Solvent System (e.g., DMSO, Water, Buffer) Root->Solvent pH pH of Solution Root->pH Temp Storage Temperature (4°C, -20°C, -80°C) Root->Temp Light Exposure to Light Root->Light Time Long-term Storage (Time Course) Root->Time Analyze2 Analytical Method (e.g., HPLC, Mass Spec.) Solvent->Analyze2 pH->Analyze2 Temp->Analyze2 Light->Analyze2 Time->Analyze2 Result Stability Profile Established Analyze2->Result

To create this profile, you could track the degradation of this compound in solution under different conditions using analytical techniques like HPLC. Key parameters to test include [1]:

  • Solvent Compatibility: The stock solution is likely in DMSO (the in vivo study used 0.16% DMSO in saline) [1]. Test stability in your final working buffers.
  • pH Sensitivity: The compound's enedione moiety may be sensitive to pH.
  • Temperature and Light: Standard stability factors for most compounds.
  • Long-Term Stability: Perform a time-course experiment to determine the safe storage period for stock and working solutions.

References

PNRI-299 concentration optimization for AP-1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on PNRI-299

For quick reference, here are the core quantitative findings for this compound from the key study:

Parameter Value Experimental Context
IC50 for AP-1 Inhibition 20 µM Human lung epithelial (A549) cells, transfected with an AP-1 reporter [1].
Selectivity (NF-κB) No inhibition up to 200 µM Tested concurrently with AP-1 in A549 cells [1].
Selectivity (Thioredoxin) No reaction up to 200 µM Specificity confirmed against other redox proteins [1].
In Vivo Efficacy Dose 0.75 mg/kg & 2.0 mg/kg Administered intranasally in a mouse model of allergic asthma [1].

Experimental Protocols

Here are the summarized methodologies for key experiments cited in the data tables.

AP-1 and NF-κB Reporter Assay

This protocol was used to determine the IC50 value and selectivity of this compound [1].

  • Cell Culture: Use human lung epithelial A549 cells. Grow them to confluence in normal media.
  • Transfection: Transiently transfect the cells with either an AP-1-dependent or an NF-κB-dependent reporter construct.
  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., from 0 µM to 200 µM).
  • Measurement: After an appropriate incubation period, measure the reporter gene activity (e.g., luciferase) to quantify transcriptional inhibition.
  • Data Analysis: Calculate the concentration that produces half-maximal inhibition (IC50) using a curve-fitting model. The study used a sigmoid function, a special case of the log-logistic distribution common for such analyses [2].
In Vivo Mouse Asthma Model

This protocol describes how the efficacy of this compound was tested in a whole organism [1].

  • Animal Sensitization: Female BALB/c mice (6-8 weeks old) receive intraperitoneal (i.p.) injections of 100 µg of ovalbumin (OVA) complexed with alum on day 0 and day 14.
  • Airway Challenge: On days 14, 25, 26, and 27, the mice receive an intranasal (i.n.) dose of 50 µg of OVA.
  • Compound Administration: Administer this compound (0.75 or 2.0 mg/kg) intranasally 30 minutes before each OVA challenge on days 25-27. The compound should be dissolved in a vehicle of 0.16% DMSO in saline.
  • Analysis: On day 28, collect samples for analysis:
    • Bronchoalveolar Lavage (BAL): Assess inflammatory cell infiltration, particularly eosinophils.
    • Lung Tissue Morphology: Stain tissue sections with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltrate, mucus hypersecretion, and edema via morphometry.
    • Cytokine Levels: Isolate RNA from lung tissue and measure mRNA levels for cytokines like IL-4, IL-5, and IL-13 using RT-PCR.

Mechanism of Action & Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound and the key experimental workflow used to identify and validate it.

G cluster_mechanism Mechanism of Action start Start: Chemogenomic Screening lib_design Design β-strand Mimetic Library (Enedione moiety to trap cysteines) start->lib_design screen Screen for AP-1 Inhibition in A549 Cell Reporter Assay lib_design->screen ident Identify Hit Compound: this compound screen->ident mech Determine Molecular Target via Affinity Chromatography ident->mech target Target Identified as Ref-1 mech->target validate In Vivo Validation Mouse Asthma Model target->validate Ref1 Ref-1 Protein AP1_inactive AP-1 (Inactive, Oxidized) Ref1->AP1_inactive Normal Reduction PNRI This compound PNRI->Ref1 Binds and Inhibits AP1_active AP-1 (Active, Reduced) PNRI->AP1_active Prevents Activation AP1_inactive->AP1_active Ref-1 Mediated Transcription Target Gene Transcription AP1_active->Transcription

Frequently Asked Questions (FAQs)

Q1: What is the confirmed molecular target of this compound, and how was it identified? A1: The molecular target of this compound was identified as the oxidoreductase Redox Effector Factor-1 (Ref-1). This was determined using an affinity chromatography approach, where cellular extracts were incubated with the compound, and specific bound proteins were isolated and analyzed [1].

Q2: Does this compound show specificity for AP-1 over other redox-sensitive transcription factors? A2: Yes. The study demonstrated that this compound selectively inhibited AP-1 transcription without affecting NF-κB transcription or reacting with thioredoxin, even at concentrations up to 10 times its IC50 (200 µM) [1]. This specificity is crucial for its use as a targeted tool compound.

Q3: What are the key pharmacological effects of this compound in a disease model? A3: In a mouse model of allergic asthma, intranasal administration of this compound significantly reduced hallmark features of the disease. This included decreased airway eosinophil infiltration, mucus hypersecretion, edema, and lower levels of the cytokine IL-4 [1].

Q4: The primary source is from 2003. Are there more recent developments in targeting AP-1? A4: Yes, the field has advanced. AP-1 is no longer considered "undruggable," and newer strategies have emerged. For instance, a compound called T-5224 (a c-Fos/AP-1 inhibitor) has been investigated, and other approaches involve using kinase inhibitors that target upstream regulators like JNK and p38 MAPK [3]. Research also continues to explore AP-1's role in cellular plasticity and drug resistance in diseases like melanoma [4].

Key Considerations for Your Research

The provided data offers a strong foundation. For a fully optimized and modern experimental plan, consider these steps:

  • Dose-Response Curves: When determining IC50 in your own systems, ensure you use a wide range of concentrations and fit the data using an appropriate model, such as a four-parameter logistic regression [2].
  • Contemporary Controls: While this compound is a foundational tool compound, consider including newer AP-1 inhibitors like T-5224 in your experiments as a more recent point of comparison [3].
  • Target Validation: The affinity chromatography method used is a classic technique. You could confirm target engagement in your models using more modern methods like Cellular Thermal Shift Assays (CETSA).

References

PNRI-299 specificity versus NF-kappaB transcription

Author: Smolecule Technical Support Team. Date: February 2026

Core Specificity Data of PNRI-299

The table below consolidates the key experimental findings on this compound's specificity:

Aspect Experimental Findings Citation
Transcriptional Inhibition Selectively inhibits AP-1 transcription (IC₅₀ = 20 µM). Shows no effect on NF-κB transcription at concentrations up to 200 µM. [1] [2]
Molecular Target Identified as Redox Effector Factor-1 (Ref-1). Overexpression of Ref-1 attenuates this compound's inhibitory effect on AP-1. [1] [2]
Effect on Thioredoxin No reactivity with thioredoxin, a redox regulator of NF-κB, was observed up to 200 µM. [1] [2]
In Vivo Specificity In a mouse model of intestinal ischemia/reperfusion (I/R) injury, this compound (3-10 mg/kg, i.v.) did not inhibit NF-κB translocation and had no significant effect on the resulting inflammatory response. [3]

Experimental Evidence & Protocols

For researchers looking to validate or understand these findings, here are the methodologies from the key studies.

  • Reporter Gene Assay (Core Specificity Test)

    • Objective: To determine the selectivity of this compound for AP-1-driven versus NF-κB-driven transcription.
    • Protocol: Human lung epithelial (A549) cells were transiently transfected with either an AP-1-luciferase or an NF-κB-luciferase reporter construct. The transfected cells were treated with this compound across a concentration range (e.g., up to 200 µM). Luciferase activity was measured to quantify transcriptional activity. This compound inhibited AP-1 with an IC₅₀ of 20 µM but had no effect on NF-κB transcription, even at the highest concentration tested [1].
  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Translocation

    • Objective: To visually confirm that this compound does not block the nuclear translocation of NF-κB.
    • Protocol: This assay was used in the intestinal I/R injury study. Nuclear extracts were prepared from mouse intestine and lung tissues after I/R injury and this compound treatment. These extracts were incubated with a ³²P-end-labeled oligonucleotide probe containing the NF-κB consensus binding sequence. The protein-DNA complexes were then separated on a non-denaturing polyacrylamide gel. The results showed that this compound did not inhibit the increase in NF-κB DNA-binding activity induced by I/R injury [3].
  • Affinity Chromatography (Target Identification)

    • Objective: To identify the direct molecular target of this compound.
    • Protocol: A biotinylated version of the this compound analog was synthesized. This "bait" molecule was incubated with soluble cytosolic and nuclear protein extracts from A549 cells. Streptavidin beads were then added to pull down the bait compound and any proteins bound to it. After extensive washing, the bound proteins were eluted and analyzed by SDS-PAGE. This experiment identified Ref-1 as the specific protein target of this compound [1].

Troubleshooting Common Experimental Issues

  • Problem: Observed Off-target Effects or Inconsistent Results

    • Solution:
      • Verify Cellular Model: Confirm that your cellular model has an active AP-1 signaling pathway. The relevance of this compound is greatest in contexts where AP-1 and Ref-1 play a defined role, such as in inflammatory responses [1] [4].
      • Check Concentration: Ensure you are working within the characterized concentration range (IC₅₀ of 20 µM for AP-1 inhibition). High concentrations (e.g., >200 µM) beyond those tested in primary literature may produce non-specific effects.
      • Use a Positive Control: Include a known activator of NF-κB (like LPS or TNF-α) in your experiments. If this compound inhibits your readout in this context, it suggests an off-target effect, as it should not block NF-κB activation [3] [5].
  • Problem: Lack of Efficacy in AP-1 Inhibition

    • Solution:
      • Validate Inhibitor Activity: Test this compound in a standard AP-1 reporter assay (as described above) to confirm the activity of your specific compound batch.
      • Confirm Target Expression: Verify the expression of Ref-1 in your cell line or model system, as it is essential for the drug's mechanism.

This compound Specificity Mechanism

The following diagram illustrates the specific mechanism of this compound and why it does not interfere with the NF-κB pathway, based on the cited research.

G cluster_AP1_path AP-1 Activation Pathway cluster_NFkB_path NF-κB Activation Pathway OxidativeStress Oxidative Stress Ref1 Ref-1 (Redox Effector Factor-1) OxidativeStress->Ref1 Thioredoxin Thioredoxin OxidativeStress->Thioredoxin ActiveAP1 Active AP-1 (DNA Binding) Ref1->ActiveAP1 AP1 AP-1 Transcription (c-Jun/c-Fos) NFkB NF-κB Transcription (p50/p65) PNRI299 This compound PNRI299->Ref1 Inhibits ActiveNFkB Active NF-κB (Nuclear Translocation) Thioredoxin->ActiveNFkB InactiveAP1 Inactive AP-1 InactiveAP1->Ref1 InactiveNFkB Inactive NF-κB (IκB-bound) InactiveNFkB->Thioredoxin Note This compound shows no binding to Thioredoxin or inhibition of NF-κB Note->Thioredoxin No Effect

References

FAQ: Confirming PNRI-299's Non-Reactivity with Thioredoxin

Author: Smolecule Technical Support Team. Date: February 2026

  • Q: What is the experimental evidence that PNRI-299 does not react with thioredoxin (Trx)?

    • A: The primary evidence comes from a direct activity assay. Researchers incubated this compound with thioredoxin at concentrations of up to 200 µM and observed no inhibitory effect on thioredoxin's activity [1] [2]. This demonstrated that this compound is highly selective for its target, Ref-1, and does not interfere with the related redox regulator, thioredoxin.
  • Q: How was this compound's selectivity for AP-1 over NF-κB transcription established?

    • A: This was determined using a reporter gene assay in human lung epithelial (A549) cells. The cells were transfected with either an AP-1 or an NF-κB reporter construct and then treated with this compound. The results showed that this compound selectively inhibited AP-1-driven transcription with an IC₅₀ of 20 µM, while it had no effect on NF-κB transcription even at much higher concentrations (up to 200 µM) [1] [2].

Experimental Data Summary

The table below summarizes the key quantitative data from the experiments that established this compound's selectivity profile [1] [2].

Assay Target Tested This compound Effect Key Metric
Transcription Reporter Assay AP-1 Potent inhibition IC₅₀ = 20 µM
Transcription Reporter Assay NF-κB No effect Up to 200 µM
Thioredoxin Activity Assay Thioredoxin (Trx) No reactivity/inhibition Up to 200 µM

Methodology for Key Experiments

While the full protocols are not provided in the search results, the core methodologies are described as follows:

  • 1. Transcription Reporter Assay: Human lung epithelial A549 cells were transiently transfected with reporter constructs for either AP-1 or NF-κB [1] [2]. After transfection, the cells were treated with this compound. The inhibition of transcription was measured by comparing the reporter signal (e.g., luciferase activity) in treated versus untreated cells, allowing for the calculation of the IC₅₀ value [2].
  • 2. Thioredoxin Activity Assay: The specific method used is not detailed in the available excerpts. However, general thioredoxin activity assays typically measure the enzyme's ability to reduce a substrate, such as insulin or DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), in a NADPH-coupled reaction. A lack of change in the reduction rate in the presence of this compound would confirm its non-reactivity [2].
  • 3. Target Identification via Affinity Chromatography: To identify the molecular target of this compound, researchers used an affinity chromatography approach [1] [2]. They created a biotinylated version of the inhibitor (or a close analog). This biotinylated "bait" was incubated with protein extracts from A549 cells. The bait and any proteins bound to it were then isolated using streptavidin beads. The bound proteins were separated by SDS-PAGE and identified, which led to the confirmation of Redox Effector Factor-1 (Ref-1) as the specific target of this compound [2].

Experimental Workflow and Mechanism

The following diagram illustrates the overall experimental workflow used to discover and validate this compound, from initial design to target confirmation.

G LibDesign Design of β-strand Mimetic Library Screening Cellular Screening (AP-1 & NF-κB Reporters) LibDesign->Screening PNRI299 Hit Identification: This compound Screening->PNRI299 Selectivity Selectivity Profiling PNRI299->Selectivity Sub1 Thioredoxin Assay (No Inhibition) Selectivity->Sub1 Sub2 NF-κB Reporter Assay (No Inhibition) Selectivity->Sub2 TargetID Target Identification (Affinity Chromatography) Sub1->TargetID Sub2->TargetID Ref1 Target Confirmed: Ref-1 Protein TargetID->Ref1 Validation In-Vivo Validation (Mouse Asthma Model) Ref1->Validation

This diagram outlines the mechanism of this compound's interaction with its target, Ref-1, and the downstream consequences.

G PNRI299 This compound Ref1 Ref-1 Protein PNRI299->Ref1 Binds and Inhibits AP1 AP-1 Transcription Complex Ref1->AP1 Fails to Activate DNABinding DNA Binding AP1->DNABinding Reduced TargetGenes Expression of Inflammatory Genes (IL-4, IL-5, IL-13) DNABinding->TargetGenes Decreased AsthmaPhenotype Asthma Phenotype (Eosinophilia, Mucus) TargetGenes->AsthmaPhenotype Ameliorated

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected inhibition of NF-κB in reporter assay Lack of specificity of the compound; off-target effect. Verify the purity of this compound. Re-run the selectivity assay using a dose-response curve to confirm the original findings [1] [2].
High background in thioredoxin activity assay Non-specific redox activity or assay interference. Include a positive control inhibitor (e.g., PX-12 for Trx1) and a negative control (DMSO vehicle). Ensure the thioredoxin enzyme is fully active.
Inconsistent results in cellular models Variable cell health, transfection efficiency, or compound solubility. Standardize cell passage number and health. Use a consistent transfection protocol with an internal control (e.g., Renilla luciferase). Pre-dissolve this compound in DMSO and ensure final DMSO concentration is low (<0.5%).

Suggestions for Finding Further Information

The search results I obtained are from the original 2003 publication. To find more detailed protocols, I suggest you:

  • Search for review articles that cite the original paper (Proc Natl Acad Sci U S A. 2003;100(3):1169-73). These reviews may summarize or link to more detailed methodologies.
  • Use specialized databases for protocols like JOVE (Journal of Visualized Experiments) or Methods in Molecular Biology, searching for "reporter assay," "thioredoxin activity assay," or "affinity chromatography."
  • Contact the authors directly, as corresponding authors often share detailed methods upon request.

References

PNRI-299 cell permeability optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Cell Permeability

A molecule's permeability is influenced by its physicochemical properties and the experimental system used. The table below outlines common issues and their solutions.

Problem Possible Cause Suggested Solution
Low apparent permeability in cellular assays (e.g., Caco-2) [1] Efflux by membrane transporters (e.g., P-gp) [1] Co-incubate with transporter inhibitors (e.g., verapamil for P-gp); compare apical-to-basolateral vs. basolateral-to-apical transport [1]
Inconsistent permeability data between labs or assays [1] Variability in experimental protocols (e.g., cell passage number, buffer composition) [1] Standardize protocols; use internal control compounds; validate assays with reference compounds [1]
Poor cellular uptake in target engagement assays (e.g., CETSA) [2] Inefficient crossing of the cell membrane [2] Verify permeability using methods below; consider structural modifications to improve lipophilicity (LogP) [3] [1]
Discrepancy between biochemical and cellular activity Low cell permeability preventing intracellular target engagement [2] Use cellular target engagement assays (e.g., CETSA) to confirm the compound reaches its intracellular target [2]
Inefficient cell permeabilization with digitonin Incorrect digitonin concentration [4] Perform optimization: test a concentration series (e.g., 0.00001% to 0.05%) and select the minimal concentration that permeabilizes >95% of cells [4]

Essential Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Optimizing Cell Permeabilization with Digitonin [4]

This protocol is critical for experiments that require controlled access to the cell interior.

  • Objective: To determine the minimal concentration of digitonin that permeabilizes >95% of cells without causing lysis.
  • Materials:
    • Cell line of interest (e.g., K562, HeLa)
    • Digitonin (5% stock solution in DMSO)
    • Appropriate Wash Buffer (e.g., CUT&RUN Wash Buffer)
    • 1X Phosphate-Buffered Saline (PBS)
    • Trypan Blue solution
    • Hemocytometer or automated cell counter
  • Procedure:
    • Prepare Buffers: Create a fresh series of Cell Permeabilization Buffers with digitonin concentrations ranging from 0.00001% to 0.05% via serial dilution in Wash Buffer. A control buffer should contain 0.05% DMSO without digitonin [4].
    • Harvest Cells: Collect and wash the cells. Resuspend the cell pellet in RT 1X PBS. Aliquot equal volumes of cells into separate tubes [4].
    • Permeabilize: Pellet the aliquoted cells and resuspend each pellet in 100 µL of the different digitonin buffers or the control. Incubate for 10 minutes at room temperature [4].
    • Analyze: Mix a small volume of cells with Trypan Blue. Count the cells to determine the percentage of dead/permeabilized cells (which will take up the blue stain). Select the lowest digitonin concentration that permeabilizes >95% of the cells for future experiments [4].
Cellular Target Engagement using CETSA (Cellular Thermal Shift Assay) [2]

CETSA determines whether your compound binds to its protein target inside intact cells, indirectly confirming cellular permeability and engagement.

  • Objective: To measure the thermal stabilization of a target protein upon compound binding in a cellular environment.
  • Materials:
    • Cells expressing the target protein
    • Compound of interest (e.g., PNRI-299) and a negative control (e.g., DMSO)
    • Heated water bath or PCR thermocycler
    • Lysis buffer (with protease and phosphatase inhibitors)
    • Centrifuge
    • Equipment for protein detection (e.g., Western Blot)
  • Procedure:
    • Compound Treatment: Incubate cells with the compound or vehicle control for a predetermined time under sterile culture conditions [2].
    • Heat Challenge: Aliquot the cell suspensions into thin-wall PCR tubes. Heat each aliquot at different temperatures (e.g., from 40°C to 65°C) for a set time (e.g., 3 minutes). Include one non-heated control [2].
    • Cell Lysis and Clarification: Lyse the cells using a freeze-thaw cycle or detergent-based lysis. Centrifuge the lysates at high speed to separate the soluble protein from aggregates [2].
    • Protein Detection: Analyze the soluble protein fraction by Western Blot using an antibody against the target protein [2].
    • Data Analysis: Quantify the protein bands. Plot the amount of soluble protein remaining against the temperature. A rightward shift in the melting curve (Tm) for the compound-treated sample indicates thermal stabilization and successful target engagement [2].

The following diagram illustrates the core workflow and logic of the CETSA protocol.

G Start Start CETSA Workflow Treat Treat Cells with Compound Start->Treat Heat Heat Challenge at Multiple Temperatures Treat->Heat Lysis Cell Lysis and Centrifugation Heat->Lysis Detect Detect Soluble Protein (e.g., Western Blot) Lysis->Detect Analyze Analyze Melting Curve (Tm Shift = Binding) Detect->Analyze

Key Principles for Permeability Optimization

Understanding these core concepts will help in troubleshooting and designing experiments.

  • Pathways of Permeation: Drugs cross cell monolayers via different mechanisms. Passive transcellular diffusion is the most common route for drug-like molecules and is highly dependent on lipophilicity and size. Other pathways include paracellular transport (for small, hydrophilic molecules) and carrier-mediated transport (for molecules with specific affinity to influx or efflux transporters) [1].
  • Critical Molecular Properties: The passive transcellular permeation of a compound is largely governed by its bulk partitioning free energy (related to lipophilicity, often approximated by LogP) and its acid dissociation constant (pKa), which determines the fraction of the molecule that is uncharged at a given pH and can more easily partition into lipid membranes [3].
  • Validating Permeability with Activity: A powerful strategy is to use a Cellular Thermal Shift Assay (CETSA). If your compound demonstrates strong binding to its target in a biochemical assay but shows no activity in a cellular assay, poor permeability is a likely cause. A successful CETSA result, showing a thermal shift in intact cells, confirms that the compound is both cell-permeable and engaging its intended target [2].

References

PNRI-299 Ref-1 inhibitory concentration range

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 Inhibitory Concentration Data

The quantitative data for this compound is summarized in the table below for quick reference.

Assay Type Target IC₅₀ / Effective Concentration Selectivity Notes
In Vitro Transcription Inhibition [1] [2] [3] AP-1 20 μM No effect on NF-κB transcription or thioredoxin (Trx) up to 200 μM. [1] [2] [3]
In Vivo Mouse Asthma Model [1] [2] [3] Allergic Airway Inflammation 0.75 mg/kg and 2.0 mg/kg (intranasal) Significantly reduced eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels.

Detailed Experimental Protocols

The following methodologies are reconstructed from the foundational this compound study [3].

In Vitro: Inhibition of AP-1 Transcription

This protocol measures the compound's effect on AP-1-driven reporter gene expression.

  • Cell Culture: Use human lung epithelial A549 cells. Culture them in standard medium until confluent.
  • Transfection: Transiently transfect the cells with an AP-1 reporter construct.
  • Compound Treatment: Treat the transfected cells with this compound. The study identified an IC₅₀ of 20 μM.
  • Analysis: Measure reporter gene activity (e.g., luciferase) to quantify inhibition of AP-1 transcription. Specificity should be confirmed using an NF-κB reporter system, where this compound showed no activity up to 200 μM.
In Vivo: Mouse Model of Allergic Asthma

This protocol evaluates the efficacy of this compound in a disease model.

  • Animal Sensitization: Use female BALB/c mice (6-8 weeks old).
    • Administer an intraperitoneal (i.p.) injection of 100 μg of ovalbumin (OVA) complexed with alum on days 0 and 14.
  • Airway Challenge:
    • On days 14, 25, 26, and 27, administer an intranasal (i.n.) dose of 50 μg of OVA to provoke airway inflammation.
  • Compound Administration:
    • Administer this compound via intranasal instillation at doses of 0.75 mg/kg or 2.0 mg/kg.
    • Dosing should occur 30 minutes before the OVA challenge on days 25, 26, and 27.
    • Anesthetize mice (e.g., with xylazine/ketamine) before intranasal procedures.
    • Dissolve this compound in a vehicle of 0.16% DMSO in saline.
  • Tissue Collection and Analysis: On day 28:
    • Bronchoalveolar Lavage (BAL): Collect fluid from the right lung to analyze inflammatory cell influx (e.g., eosinophils).
    • Lung Tissue: Fix the left lung for histology.
  • Histopathological Assessment:
    • Stain lung sections with Hemotoxylin and Eosin (H&E) to assess inflammatory cell infiltration and edema.
    • Use specific stains (e.g., Periodic acid-Schiff) to evaluate mucus hypersecretion.
    • Perform morphometry in a blinded manner.
Target Identification: Affinity Chromatography

This method identifies the molecular target of this compound [3].

  • Prepare Cell Extracts: Generate soluble cytosolic and nuclear protein extracts from A549 cells.
  • Incubation with Probe: Incubate the extracts with a biotinylated derivative of the this compound affinity reagent.
  • Capture Target Complex: Add streptavidin-coated beads to the mixture to capture the biotinylated compound and any bound proteins.
  • Wash and Elute: Wash the beads extensively with PBS to remove unbound proteins. Elute the specifically bound proteins by boiling in SDS-PAGE sample buffer.
  • Analysis: Identify the eluted proteins using SDS/PAGE. The study confirmed Ref-1 as the primary molecular target through this method.

This compound Mechanism of Action

The diagram below illustrates the redox-dependent mechanism by which this compound inhibits AP-1 signaling.

G OxidativeStress Oxidative Stress Ref1 Ref-1 Protein OxidativeStress->Ref1  Activates AP1_Oxidized AP-1 Transcription Factor (Oxidized, Inactive) Ref1->AP1_Oxidized  Reduces AP1_Reduced AP-1 Transcription Factor (Reduced, Active) AP1_Oxidized->AP1_Reduced  Conversion DNABinding DNA Binding & Gene Expression AP1_Reduced->DNABinding  Binds DNA PNRI299 This compound Inhibitor PNRI299->Ref1  Inhibits Inflammation Asthma Pathophysiology (Inflammation, Mucus) DNABinding->Inflammation  Promotes

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound? One supplier recommends storing the product at -20°C [4]. Always refer to the Certificate of Analysis from your supplier for specific handling instructions.

Q2: Does this compound affect the NF-κB pathway? No. The compound is selective for the Ref-1/AP-1 pathway. At concentrations up to 200 μM, it showed no effect on NF-κB transcription or thioredoxin activity [1] [2] [3].

Q3: What is the molecular target of this compound? The molecular target was identified as the oxidoreductase Redox Effector Factor-1 (Ref-1), also known as APE-1. This compound specifically reacts with the redox nucleophile Cys-65 on Ref-1 to inhibit its activation of AP-1 [1] [3] [5].

Q4: Are there next-generation Ref-1 inhibitors available? Yes, the field has advanced. Second-generation Ref-1 redox inhibitors such as APX2009 and its predecessor APX3330 have been developed and used in more recent preclinical studies, including for cancer and neovascular eye disease [6] [7].

References

PNRI-299 experimental conditions for lung inflammation models

Author: Smolecule Technical Support Team. Date: February 2026

What is PNRI-299 and what is its molecular target?

This compound is a small-molecule inhibitor developed using a chemogenomics and combinatorial library approach. Its molecular target has been identified as the oxidoreductase Redox Effector Factor-1 (Ref-1), also known as APE1 [1].

  • Mechanism of Action: The compound is based on a β-strand mimetic template that incorporates an enedione moiety. This group acts as a reversible inhibitor by trapping reactive cysteine nucleophiles in the active sites of redox-sensitive proteins [1].
  • Selectivity: this compound selectively inhibits AP-1-driven transcription with an IC₅₀ of 20 μM. It does not affect NF-κB-driven transcription or thioredoxin activity at concentrations up to 200 μM [1].

The diagram below illustrates the signaling pathway targeted by PNRI-289.

G OxidativeStress Oxidative Stress Ref1 Ref-1 (APE1) OxidativeStress->Ref1 Activates AP1 AP-1 Transcription Factor Ref1->AP1 Reduces Activates PNRI299 This compound Inhibitor PNRI299->Ref1 Inhibits GeneExpression Pro-inflammatory Gene Expression (e.g., IL-4, IL-5, IL-13) AP1->GeneExpression Promotes

What are the established in vivo experimental conditions?

The primary in vivo data for this compound comes from a mouse model of ovalbumin (OVA)-induced allergic airway inflammation, which mimics key features of asthma [1]. The table below summarizes the key experimental parameters.

Parameter Specification
Animal Model Female BALB/c mice (6-8 weeks old) [1]
Disease Model Ovalbumin (OVA)-induced allergic airway inflammation [1]
Sensitization Intraperitoneal (i.p.) injection of 100 μg OVA complexed with alum on days 0 and 14 [1]
Challenge Intranasal (i.n.) administration of 50 μg OVA on days 14, 25, 26, and 27 [1]
This compound Treatment Intranasal (i.n.) administration at 0.75 or 2.0 mg/kg [1]
Treatment Timing 30 minutes before each OVA challenge on days 25, 26, and 27 [1]
Vehicle 0.16% DMSO in saline [1]
Endpoint Analysis Performed on day 28 [1]

How is efficacy assessed in this model?

The efficacy of this compound was evaluated 24 hours after the final challenge (on day 28) through several physiological, histological, and molecular endpoints [1]:

  • Bronchoalveolar Lavage (BAL) Analysis: Assessment of inflammatory cell infiltration, particularly eosinophils.
  • Lung Histopathology: Hematoxylin and eosin (H&E) staining of lung sections to evaluate:
    • Inflammatory cell infiltrate
    • Mucus hypersecretion
    • Edema (assessed on a 0-2 scale by blinded morphometry)
  • Cytokine & Chemokine Measurement: Analysis of IL-4, IL-5, IL-13, eotaxin, and CCR3 mRNA levels in lung tissue via RT-PCR.

The reported results indicated that this compound significantly reduced all these markers of allergic airway inflammation [1].

Troubleshooting Common Experimental Issues

  • Issue 1: Lack of Efficacy in the Model

    • Potential Cause: Incorrect sensitization and challenge protocol. The model requires both a systemic sensitization phase and local airway challenges to establish a robust Th2-type inflammatory response [1] [2].
    • Solution: Verify the OVA-alum preparation for sensitization and ensure the intranasal challenges are properly performed under brief anesthesia to ensure delivery to the lungs.
  • Issue 2: High Variability in Treatment Response

    • Potential Cause: Inconsistent preparation or administration of this compound. The compound was used in a DMSO-saline vehicle, and improper solubilization can lead to varying delivered doses [1].
    • Solution: Freshly prepare the this compound solution according to the vehicle specification (0.16% DMSO in saline) and ensure consistent intranasal dosing volume (50 μl in the referenced study).
  • Issue 3: Unexpected Toxicity or Stress in Animals

    • Potential Cause: The concentration of DMSO in the vehicle was critical. Higher concentrations can cause airway irritation.
    • Solution: Confirm that the DMSO concentration does not exceed 0.16%. The original study included a vehicle-only control group (0.16% DMSO) that showed no effect on the OVA-induced inflammatory response, establishing its suitability [1].

Important Considerations for Researchers

  • Model Selection: The OVA-induced asthma model is well-suited for studying Th2-driven inflammation and AP-1/Ref-1 pathways [1] [2]. For other lung inflammation contexts (e.g., bacterial pneumonia, acute lung injury), different models would be required, and the efficacy of this compound in those contexts is not established.
  • Source of Compound: The original research paper notes that this compound was a gift from Dr. Michael Kahn (University of Washington, USA) [3]. You may need to synthesize the compound in-house or source it from a specialized chemical supplier, as it does not appear to be commercially available.

References

PNRI-299: Target and Identification Methodology

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 is a small molecule identified in scientific literature as a research tool for studying APE1/Ref-1 [1]. The following table summarizes the core information and the primary method used to discover its target.

Aspect Details
Target Protein APE1/Ref-1 (Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1) [1]
Protein Function Multifunctional enzyme in DNA repair (base excision repair) and redox signaling regulation of transcription factors [2].
Target Identification Method Biotin-tagged affinity pull-down approach [1]

The biotin-tagged affinity pull-down is a standard method for identifying small molecule targets. The experimental rationale and process are outlined in the diagram below.

cluster_workflow Biotin-Tagged Affinity Pull-down Workflow Step1 1. Probe Synthesis (Biotin tag attached to this compound) Step2 2. Incubation (Probe mixed with cell lysate) Step1->Step2 Step3 3. Capture (Streptavidin beads isolate biotin-protein complexes) Step2->Step3 Step4 4. Elution & Analysis (Bound proteins released and identified via SDS-PAGE/MS) Step3->Step4 End End Step4->End Target Identified Start Start Start->Step1

Frequently Asked Questions & Troubleshooting

Q1: What is the specific vehicle for dissolving this compound in experiments? The available scientific literature does not specify the formulation vehicle for this compound. This is a common issue when working with research compounds that are not yet commercially standardized.

  • Troubleshooting Guide:
    • Consult Original Literature: The most reliable approach is to refer to the original research paper that first described this compound. The materials and methods section typically details the solvent used.
    • Standard Practice for Small Molecules: In the absence of specific information, researchers often empirically test common laboratory solvents. A standard protocol involves:
      • Start with DMSO: Most small-molecule drugs are soluble in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
      • Test Aqueous Buffers: Dilute the DMSO stock into an aqueous physiological buffer (e.g., PBS) for cell culture experiments. The final DMSO concentration in cell media should typically not exceed 0.1-1.0% to avoid cytotoxicity.
      • Verify Solubility: Visually inspect the solution for precipitation after dilution. Analytical techniques like HPLC can confirm stability and solubility if needed.

Q2: How is the delivery of this compound optimized for cellular assays? While direct protocols for this compound were not found, delivery optimization for such compounds generally follows these principles:

  • Initial Experimental Parameters to Define:
    • Working Concentration: Perform a dose-response curve to determine the effective concentration range for your specific assay (e.g., inhibition of APE1's redox function).
    • Treatment Duration: Establish a time-course experiment to identify the optimal treatment time for the desired phenotypic effect.
    • Solvent Tolerance: Always include a vehicle control (e.g., DMSO at the same concentration used in treated samples) to rule out non-specific effects from the solvent itself.

Key Considerations for Your Technical Guides

Given the information gap, here are critical points to emphasize in your technical support center:

  • Validate the Target: Any troubleshooting guide should first confirm that this compound is engaging its intended target, APE1, in the user's specific experimental system. The affinity pull-down method described above can serve as a validation protocol.
  • Empirical Optimization is Key: For vehicle and delivery, stress that optimization must be determined empirically by the researcher, guided by standard practices for small molecules and validated through appropriate controls and dose-response experiments.
  • Critical Controls: Highlight the necessity of including a vehicle control and using multiple concentrations to ensure that observed effects are due to the compound and not the delivery vehicle.

References

PNRI-299 dose-response curve establishment

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 Key Information

The table below summarizes the core information for the small molecule inhibitor this compound.

Property Description
Name This compound [1]
Primary Target APE/Ref-1 (Redox Effector Factor-1) [1] [2]
Primary Effect Selective inhibition of AP-1 transcription [1] [2]
IC₅₀ for AP-1 20 µM [1] [2]
Specificity No effect on NF-κB transcription or thioredoxin (up to 200 µM) [1] [2]
Molecular Weight 401.37 g/mol [1]
CAS Number 550368-41-7 [1]

Experimental Protocols & Dose-Response

You can establish a dose-response relationship for this compound by measuring its inhibition of AP-1-driven transcriptional activity.

1. AP-1 Reporter Gene Assay This is the primary method used to determine the IC₅₀ of this compound [2].

  • Cell Line: Human lung epithelial A549 cells [2].
  • Procedure: Transfert cells with a plasmid containing a firefly luciferase gene under the control of an AP-1-responsive promoter. After transfection, treat the cells with a concentration range of this compound (e.g., 0-200 µM) for a specified time. Lyse the cells and measure the luciferase activity, which corresponds to AP-1 transcriptional activity [2].
  • Data Analysis: Plot the normalized luminescence response against the log of the this compound concentration. The IC₅₀ is the concentration at which the luminescence signal is reduced by half compared to the control (20 µM for this compound) [1] [2].

2. In Vivo Efficacy in a Mouse Asthma Model This protocol validates the therapeutic effect of this compound [1] [2].

  • Animal Model: Female BALB/c mice (6-8 weeks old) [2].
  • Sensitization & Challenge: Inject mice intraperitoneally (i.p.) with 100 µg of ovalbumin (OVA) complexed with alum on days 0 and 14. Subsequently, challenge the mice intranasally (i.n.) with 50 µg of OVA on days 14, 25, 26, and 27 [2].
  • This compound Dosing: Administer this compound intranasally at 0.75 or 2.0 mg/kg, 30 minutes before the OVA challenge on days 25, 26, and 27 [1] [2].
  • Endpoint Analysis: On day 28, assess parameters including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels in lung tissue or bronchoalveolar lavage fluid [1] [2].

Troubleshooting Guide

Problem Possible Cause Solution
High background in controls Non-specific binding or auto-fluorescence in assay. Include additional controls (e.g., a well-characterized AP-1 inducer and a non-targeting compound). Optimize wash stringency to reduce background [3].
Shallow or non-sigmoidal dose-response curve Compound solubility issues, non-specific binding, or off-target effects. Re-test compound solubility in the assay buffer. Use a freshly prepared DMSO stock solution. Verify the assay measures the intended specific interaction (e.g., confirm target engagement) [3] [4].
Inconsistent results between replicates Inconsistent cell culture conditions, transfection efficiency, or compound dispensing. Standardize cell passage number and confluency at time of assay. Use a validated transfection reagent and protocol. Ensure accurate liquid handling via calibrated equipment.
No cellular activity despite in vitro binding Poor cell permeability of the compound. Consider structural analogs of this compound with improved permeability. Use a cell-penetrating delivery agent, though this requires careful control to avoid non-specific effects [3].

Mechanism and Workflow Diagrams

The following diagrams, created with Graphviz, illustrate this compound's mechanism of action and a key experimental workflow.

G cluster_legend Color Palette C1 Inhibitor #4285F4 C2 Stress Signal #EA4335 C3 Transcription #FBBC05 C4 Inflammation #34A853 OxidativeStress Oxidative Stress APE1 APE/Ref-1 Target OxidativeStress->APE1 AP1_Redox AP-1 Redox Activation APE1->AP1_Redox PNRI This compound PNRI->APE1 Inhibits AP1_Trans AP-1 Transcription AP1_Redox->AP1_Trans Inflammation Airway Inflammation (Eosinophils, Mucus, IL-4) AP1_Trans->Inflammation

This compound Inhibits AP-1 Signaling Pathway This diagram shows how this compound targets APE/Ref-1 to block oxidative stress-induced AP-1 transcription and subsequent airway inflammation [1] [2].

G CellPrep 1. Prepare A549 Cells & AP-1 Reporter CompoundTreat 2. Treat with This compound Dose Range CellPrep->CompoundTreat Incubate 3. Incubate (Specified Time) CompoundTreat->Incubate LyseMeasure 4. Lyse Cells & Measure Luminescence Incubate->LyseMeasure Analyze 5. Analyze Data & Fit Dose-Response Curve LyseMeasure->Analyze Result Output: IC₅₀ Value Analyze->Result

AP-1 Reporter Assay Workflow This diagram outlines the key steps for establishing a dose-response curve for this compound using an AP-1 reporter gene assay in human lung epithelial cells [2].

References

Comparison Overview: PNRI-299 vs. Corticosteroids

Author: Smolecule Technical Support Team. Date: February 2026

Feature PNRI-299 (Research Compound) Corticosteroids (e.g., Prednisone)
Drug Class / Status Pre-clinical small molecule; not an approved drug [1] Approved drug; standard of care (e.g., Prednisone, inhaled forms) [2] [3]
Molecular Target Redox Effector Factor-1 (Ref-1), a specific redox-sensitive protein [1] Glucocorticoid receptor (GR), leading to broad genomic and non-genomic effects [4]
Primary Mechanism of Action Selective inhibition of AP-1 transcription factor; no effect on NF-κB or Thioredoxin at tested doses [1] Broad anti-inflammatory & immunosuppressive effects; inhibits multiple transcription factors (NF-κB, AP-1) and cytokines [4]
Key Efficacy Data (Pre-clinical/Clinical) Mouse asthma model: ↓ airway eosinophilia, mucus secretion, edema, and IL-4 levels [1] Highly effective for ~90-95% of patients; controls symptoms but is not a cure [4]. 2025 Trend: Focus on minimizing use (OCS-sparing) due to side effects [5]
Quantitative Data (Source Study) IC50 for AP-1 inhibition: 20 µM (in A549 cells) [1] Dosing varies widely; e.g., oral Prednisone: 5-60 mg/day, depending on condition [2]
Major Safety & Limitations No specific side effects reported in pre-clinical study; limitation is highly selective mechanism [1] Numerous systemic side effects with chronic/high-dose use: adrenal suppression, osteoporosis, hyperglycemia, hypertension, increased infection risk [2] [3] [5]
Therapeutic Rationale Target patients with oxidative stress and high AP-1 activity, potentially corticosteroid-resistant subset [1] First-line anti-inflammatory for broad asthma population; severe cases may require biologics for OCS-sparing [5] [4]

Experimental Protocols and Key Findings

For a professional audience, the methodologies and specific findings from the PNRI-309 study are detailed below.

This compound Experimental Workflow

The identification and validation of this compound followed a chemogenomic approach, as outlined in the diagram below.

Start Library Design A β-strand mimetic template with enedione moiety Start->A B Construct 2x6 combinatorial library (X and Y variants) A->B C Cellular Screening (AP-1 and NF-κB reporters) in A549 lung epithelial cells B->C D Identify Hit Compound This compound C->D E Affinity Chromatography (Biotinylated analogs) on A549 cell extracts D->E F Target Identification (Molecular Target: Ref-1) E->F G In Vivo Validation (Mouse Asthma Model) F->G

Key Experimental Details [1]:

  • Cellular Screening: Transiently transfected human lung epithelial A549 cells with AP-1 or NF-κB reporters were used to screen the compound library. This compound selectively inhibited AP-1-driven transcription with an IC50 of 20 µM, while showing no activity against NF-κB-driven transcription or thioredoxin at concentrations up to 200 µM.
  • Target Identification: The molecular target was identified as Ref-1 using an affinity chromatography approach. Biotinylated analogs of the template were used to pull down bound proteins from A549 cell cytosolic and nuclear extracts, which were then analyzed by SDS/PAGE.
  • In Vivo Validation: A mouse asthma model (OVA-sensitized BALB/c mice) was used. This compound (0.75 or 2.0 mg/kg), administered intranasally 30 minutes before allergen challenge, significantly reduced hallmark features of allergic airway inflammation, including eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels.
Corticosteroids: Mechanisms and Contemporary Research Focus

The mechanism of corticosteroids is broad, and current research emphasizes safety and precision.

cluster_0 Genomic Effects cluster_1 Cell-Level Effects COR Corticosteroid GR Binds Glucocorticoid Receptor (GR) COR->GR Genomic Transrepression & Transactivation GR->Genomic TF_Inhibit Inhibition of Pro-Inflammatory Transcription Factors (AP-1, NF-κB) Genomic->TF_Inhibit Cytokine_Red Reduction of Multiple Cytokines & Chemokines TF_Inhibit->Cytokine_Red Cell Effects on Inflammatory Cells Cytokine_Red->Cell Eos ↑ Eosinophil Apoptosis Cell->Eos Lymph ↓ T-Lymphocyte Activation Cell->Lymph Mast ↓ Airway Mast Cell Count Cell->Mast

Contemporary Clinical Context (2025) [5]:

  • Dose Minimization: A major observational study highlighted in 2025 found that while low-dose inhaled corticosteroids (ICS) are safe, moderate and high-dose ICS are associated with increased risks of pneumonia and cardiovascular events. This has influenced GINA 2025 guidelines to recommend limiting high-dose ICS use to 3-6 months as a temporary measure.
  • OCS-Sparing Strategies: The goal of treatment is shifting toward clinical remission, defined as no exacerbations, no oral corticosteroid (OCS) use, minimal symptoms, and preserved lung function for at least one year. Biologics are key to achieving this and reducing the long-term burden of OCS side effects.

Interpretation for Research and Development

For your comparison guide, the following points are crucial for your target audience of researchers and drug development professionals:

  • This compound represents a targeted, pathway-specific investigative tool. Its mechanism validates the Ref-1/AP-1 axis as a potential therapeutic target, especially for a patient subset with oxidative stress and high AP-1 activity that may be linked to corticosteroid resistance [1]. Its status remains pre-clinical.
  • Corticosteroids are the cornerstone of asthma therapy but act through a broad, non-specific anti-inflammatory mechanism. The primary challenge in their use is managing dose-dependent systemic side effects, which drives the development of targeted biologics and a clinical focus on OCS-sparing strategies [5] [4].
  • The therapeutic rationales are fundamentally different: this compound aims for selectivity in a potentially defined patient population, while corticosteroids provide a "wide-net" anti-inflammatory effect for the majority of patients.

References

Ovalbumin-Induced Asthma Model: Standard Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The ovalbumin-induced asthma model is a well-established method for studying allergic airway disease. The table below summarizes a typical sensitization and challenge protocol in mice [1].

Phase Day(s) Procedure
Sensitization Day 1 & 8 Intraperitoneal (i.p.) injection of 20 μg OVA adsorbed in 1 mg aluminum hydroxide (alum) adjuvant.
Challenge Days 15, 16, & 17 Exposure to aerosolized 1-5% OVA for 30 minutes, or intranasal instillation of OVA.
Analysis Day 18 or 19 Assessment of airway hyperresponsiveness (AHR), sample collection (BALF, serum, lung tissue) 24-48 hours after final challenge.

The following diagram illustrates the workflow and key outcomes of this experimental model.

Start Animal Sensitization (OVA + Alum, i.p.) A Challenge Phase (Inhalation or Intranasal OVA) Start->A B Airway Inflammation A->B C Airway Hyperresponsiveness (AHR) A->C D Elevated IgE & Th2 Cytokines A->D E Pathological Changes A->E

Key Parameters for Compound Validation

When validating a new compound like PNRI-299 in this model, researchers typically measure a suite of physiological, cellular, and molecular parameters. The following table outlines these key endpoints and the common techniques used to assess them [2] [3] [4].

Parameter Category Specific Measurements Common Assessment Methods
Lung Function Airway resistance (Rrs), lung elastance (E), respiration rate, tidal volume. Invasive plethysmography (Buxco/DSI); Respiromax chamber.
Inflammatory Cell Infiltration Total and differential cell counts in Bronchoalveolar Lavage Fluid (BALF): eosinophils, neutrophils, lymphocytes, macrophages. Cell counters; Cytospin and Diff-Quik staining of BALF smears.
Immune Response & Cytokines Serum total IgE; Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung tissue; Epithelial cytokines (IL-25, IL-33, TSLP). Enzyme-Linked Immunosorbent Assay (ELISA).
Lung Tissue Pathology Inflammatory cell infiltration, mucus production, goblet cell hyperplasia, airway remodeling. Hematoxylin and Eosin (H&E) staining; Periodic Acid-Schiff (PAS) staining.
Molecular Targets Gene (mRNA) and protein expression of specific targets (e.g., NLRP3, redox-sensitive proteins). qRT-PCR, Western Blot, Immunohistochemistry (IHC).

Research Directions and Model Variations

Given that this compound-specific data is not available, you may find it useful to explore these research avenues, which are highlighted in the recent literature:

  • Investigate Specific Pathways: Recent studies are increasingly focusing on specific molecular pathways in asthma. For example, the NLRP3 inflammasome has been identified as a key player, showing significantly upregulated expression in both severe asthma patients and OVA-induced mouse models [3]. Targeting such pathways is a active area of drug development.
  • Utilize Enhanced Models: To better mimic the complexity of human asthma, particularly severe forms, researchers have developed models that induce a mixed inflammatory response. A common approach is the OVA-LPS co-administration model, which elicits both eosinophilic (Th2-driven) and neutrophilic (Th1-driven) inflammation, presenting a more challenging and potentially more clinically relevant system for testing new therapeutics [4].

References

PNRI-299 selectivity profile AP-1 versus other transcription factors

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of PNRI-299

The table below summarizes the core quantitative data on this compound's selectivity against key transcription factors and redox proteins.

Transcription Factor / Protein Effect of this compound Reported IC₅₀ / Concentration Tested Experimental Model
AP-1 Selective inhibition IC₅₀ of 20 µM [1] [2] [3] Transiently transfected human lung epithelial A549 cells [2]
NF-κB No effect Up to 200 µM [1] [2] [3] Transiently transfected human lung epithelial A549 cells [2]
Thioredoxin (TRX) No reactivity Up to 200 µM [2] [3] Not specified in assays [2]

This selective inhibition translates to functional effects in disease models. In a mouse model of intestinal ischemia/reperfusion injury, where NF-κB plays a major role, this compound had no effect on inflammatory changes or lethality [4]. In contrast, in an allergic asthma mouse model, this compound significantly reduced key pathological features, validating AP-1 as its primary therapeutic target [2].

Experimental Protocols for Selectivity Assessment

The selectivity profile of this compound was established using the following key experimental methods.

Primary Screening: Reporter Gene Assays

This protocol was used to initially identify this compound's effect on AP-1 and rule out its effect on NF-κB [2].

  • Cell Culture: Human lung epithelial A549 cells are cultured and prepared for transfection.
  • Transfection: Cells are transiently transfected with reporter plasmids containing either an AP-1-responsive element or an NF-κB-responsive element linked to a gene like luciferase.
  • Compound Treatment: Transfected cells are treated with this compound or vehicle control.
  • Activity Measurement: Transcriptional activity is measured by quantifying the signal from the reporter gene (e.g., luciferase activity). Inhibition is calculated relative to controls, and the IC₅₀ value for AP-1 inhibition is determined [2].
Target Identification: Affinity Chromatography

This method identified Ref-1 as the specific molecular target of this compound [2] [5].

  • Probe Synthesis: this compound is chemically modified and biotinylated to create an affinity probe without altering its core biological activity [5].
  • Pull-Down: The biotinylated this compound is incubated with protein extracts from A549 cells. Streptavidin-coated beads are then added to capture the probe and any proteins bound to it.
  • Wash and Elution: The beads are extensively washed to remove non-specifically bound proteins. The specifically bound proteins are then eluted under denaturing conditions.
  • Target Analysis: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry, revealing Ref-1 as the key binding partner [2] [5].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key experimental steps from the initial screening to the identification of this compound's molecular target.

Start Start: Combinatorial Library Screening Assay Reporter Gene Assay in A549 Cells Start->Assay Identify Identify this compound as Selective AP-1 Inhibitor Assay->Identify Synthesize Synthesize Biotinylated this compound Probe Identify->Synthesize Incubate Incubate Probe with Cell Protein Extract Synthesize->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Elute Wash and Elute Bound Proteins Capture->Elute Analyze Analyze via SDS-PAGE & Mass Spectrometry Elute->Analyze Target Target Identified: Ref-1 Protein Analyze->Target

This compound achieves its selectivity by specifically inhibiting Redox Effector Factor-1 (Ref-1), a dual-function protein that regulates the DNA-binding activity of several transcription factors, including AP-1, by reducing critical cysteine residues in their DNA-binding domains [6] [7]. By interacting with the redox nucleophile Cys-65 on Ref-1, this compound blocks its ability to activate AP-1, without interfering with Ref-1's other functions or other redox pathways like thioredoxin [1] [2].

Research Implications

This compound's well-characterized and selective mechanism offers distinct advantages:

  • Target Validation: It is a crucial tool for specifically dissecting the role of the Ref-1/AP-1 pathway in various biological processes and disease models, without the confounding effects of NF-κB inhibition [2].
  • Therapeutic Potential: Its efficacy in reducing inflammation in an asthma model highlights the potential of targeting Ref-1/AP-1 for diseases where AP-1 is implicated, possibly offering an alternative to broader anti-inflammatory drugs like corticosteroids [2].

References

PNRI-299 therapeutic target validation allergic inflammation

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299 Target Validation Overview

The table below summarizes the key experimental findings that validate this compound and its target, Ref-1/AP-1, in the context of allergic inflammation [1] [2].

Validation Aspect Experimental System Key Findings & Quantitative Data
Target Identification & Selectivity Combinatorial library screening in human lung epithelial (A549) cells [1]. Selective inhibition of AP-1 transcription (IC₅₀ = 20 μM). No effect on NF-κB transcription or thioredoxin activity (up to 200 μM) [1].
Molecular Target Confirmation Affinity chromatography using A549 cell cytosolic and nuclear extracts [1]. Identified the oxidoreductase Redox Effector Factor-1 (Ref-1) as the direct molecular target of this compound [1].

| Efficacy in Disease Model | Ovalbumin-induced mouse model of allergic asthma [1]. | Significantly reduced:

  • Airway eosinophil infiltration
  • Mucus hypersecretion
  • Edema
  • IL-4 levels [1] |

Detailed Experimental Protocols

The following methodologies were central to the target validation process for this compound [1].

  • 1. Identification via Combinatorial Library Screening

    • Template Design: A β-strand mimetic template was synthesized, incorporating an enedione functional group. This group is designed to trap reactive cysteine residues in the active sites of redox-sensitive proteins [1].
    • Library Construction: A limited combinatorial library (a 2 x 6 array) was created by varying the X and Y substituents on the template to achieve specificity for different redox factors [1].
    • Screening Assay: Analogs were screened for their ability to inhibit transcription from an AP-1 reporter or an NF-κB reporter in transiently transfected human lung epithelial (A549) cells. This compound emerged as the lead compound from this screen due to its selectivity for AP-1 [1].
  • 2. Target Deconvolution via Affinity Chromatography

    • Preparation of Extracts: Cytosolic and nuclear protein extracts were prepared from A549 cells [1].
    • Affinity Isolation: The extracts were incubated with biotinylated analogs of this compound. Subsequently, streptavidin beads were added to isolate the biotinylated compounds along with any tightly bound protein targets [1].
    • Target Identification: The proteins bound to the beads were released and analyzed by SDS/PAGE, which led to the identification of Ref-1 as the specific binding partner of this compound [1].
  • 3. In Vivo Efficacy in a Mouse Asthma Model

    • Animal Sensitization: Female BALB/c mice were sensitized and challenged with ovalbumin (OVA) to induce allergic airway inflammation mimicking asthma [1].
    • Drug Administration: this compound was administered intranasally at doses of 0.75 or 2.0 mg/kg, 30 minutes before the OVA challenge on days 25–27 of the protocol [1].
    • Outcome Assessment: 24 hours after the final challenge, assessments were performed:
      • Bronchoalveolar Lavage (BAL) and lung tissue analysis for inflammatory cell influx (e.g., eosinophils).
      • Histological Examination of lung sections (stained with hematoxylin and eosin) to score for inflammation, mucus secretion, and edema.
      • Measurement of Cytokine Levels, including IL-4, via RT-PCR from lung tissue [1].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically inhibiting the Redox Effector Factor-1 (Ref-1) protein, which is a key regulator of the AP-1 transcription factor. The following diagram illustrates this signaling pathway and the point of this compound's intervention.

G OxidativeStress Oxidative Stress (ROS) Ref1 Ref-1 Protein OxidativeStress->Ref1 Activates AP1 AP-1 Transcription Factor Ref1->AP1 Reduces Activates TargetGenes Pro-Inflammatory Gene Expression (e.g., IL-4) AP1->TargetGenes Binds DNA Promotes Transcription PNRI299 This compound PNRI299->Ref1 Inhibits Inflammation Allergic Inflammation (Eosinophil infiltration, Mucus hypersecretion) TargetGenes->Inflammation

Research Significance and Context

  • Therapeutic Rationale: This research validated AP-1 as a therapeutic target for allergic asthma. It is particularly relevant for a subset of patients who respond poorly to corticosteroids, which non-specifically inhibit both AP-1 and NF-κB [1] [3].
  • Strategic Advantage: The chemogenomic approach used to discover this compound demonstrates a powerful strategy for converting genomic information into specific small-molecule therapeutics, moving beyond traditional non-specific antioxidants [1].
  • Current Status: According to a chemical vendor, this compound remains available "For research use only," indicating it is a tool compound for further scientific investigation and has not yet been developed into a clinical drug [4].

References

PNRI-299 comparison other small molecule beta-strand mimetics

Author: Smolecule Technical Support Team. Date: February 2026

PNRI-299: Mechanism and Experimental Data

This compound is identified in scientific literature as a selective small-molecule inhibitor of the Ref-1/AP-1 signaling pathway [1] [2]. The table below summarizes its key characteristics and supporting experimental data.

Feature Description Supporting Experimental Data
Primary Target Redox effector factor-1 (Ref-1); inhibits Activator Protein-1 (AP-1) transcription [1]. Identified via affinity chromatography; inhibits AP-1 reporter (IC₅₀ 20 µM) without affecting NF-κB (up to 200 µM) or thioredoxin [1].
Therapeutic Application Allergic airway inflammation (asthma); investigated in sepsis [1] [3]. Mouse asthma model: reduced eosinophil infiltration, mucus hypersecretion, edema, IL-4 levels [1]. Sepsis models: no effect on inflammatory changes/lethality from intestinal ischemia/reperfusion [2].
Key Differentiating Trait High selectivity for Ref-1/AP-1 pathway over related pathways like NF-κB [1] [2]. In intestinal I/R injury, NF-κB inhibitor MOL-294 reduced damage/lethality; this compound (AP-1 selective) had no effect, demonstrating pathway specificity [2].

The mechanism of action for this compound can be visualized in the following pathway diagram:

G Oxidative_Stress Oxidative_Stress Ref1 Ref-1 Protein Oxidative_Stress->Ref1 AP1 AP-1 Transcription Factor Ref1->AP1 Activates Transcription Pro-inflammatory Gene Transcription AP1->Transcription Inflammation Inflammatory Response (e.g., Asthma) Transcription->Inflammation PNRI299 This compound PNRI299->Ref1 Inhibits

The Broader Field of β-Strand Mimetics

Beta-strand mimetics are a class of compounds designed to inhibit protein-protein interactions (PPIs), which are often difficult to target with conventional small molecules [4]. Their development is technically challenging due to the need to mimic the extensive hydrogen-bonding and side-chain presentation of a native β-strand [4] [5].

The general logic behind developing these mimetics is summarized below:

G Biological_Problem Disease-Associated Protein-Protein Interaction Structural_Analysis Structural Analysis of Interface Biological_Problem->Structural_Analysis Design_Strategy Design Strategy for Mimic Structural_Analysis->Design_Strategy Mimetic Synthetic β-Strand Mimetic Design_Strategy->Mimetic Therapeutic_Outcome Inhibition of PPI & Therapeutic Effect Mimetic->Therapeutic_Outcome Binds to target protein

This compound was developed from a β-strand mimetic template that acts as a reversible inhibitor, incorporating an enedione moiety to trap cysteine nucleophiles in the active sites of redox proteins [1]. This places it within the category of beta-strand mimetics designed to disrupt specific protein-protein or protein-DNA interactions.

Experimental Protocols for this compound

For researchers looking to validate or build upon these findings, here are the key experimental methodologies cited in the literature:

  • AP-1 Reporter Gene Assay: Used to determine the IC₅₀ of this compound. This involved transiently transfecting human lung epithelial A549 cells with an AP-1 reporter construct, treating with this compound, and measuring reporter activity to calculate a half-maximal inhibitory concentration of 20 µM [1].
  • Affinity Chromatography: Employed to identify Ref-1 as the molecular target of this compound [1].
  • Mouse Asthma Model: Used to evaluate in vivo efficacy. This compound was administered in a model of allergic airway inflammation, with outcomes assessed by measuring airway eosinophil infiltration, mucus hypersecretion, edema, and cytokine (IL-4) levels [1].
  • Mouse Model of Intestinal Ischemia/Reperfusion (I/R) Injury: Used to test the specificity of this compound. In this model, this compound (3 or 10 mg/kg, i.v.) had no effect on inflammatory changes or lethality, unlike an NF-κB inhibitor [2].
  • Electrophoretic Mobility Shift Assay (EMSA): Used to confirm that AP-1 nuclear translocation did not increase in the intestine and lungs during I/R injury, providing context for this compound's lack of effect [2].

Interpretation and Research Considerations

  • This compound's Niche: The data positions this compound as a highly selective tool compound for the Ref-1/AP-1 pathway, rather than a broad-spectrum inhibitor.
  • Comparison Challenge: A direct, head-to-head quantitative comparison with other beta-strand mimetics is not available in the searched literature. This is likely because different mimetics are designed for entirely different protein targets.
  • Research Pathway: To objectively compare this compound with another mimetic, you would need to:
    • Identify a candidate mimetic that also targets the Ref-1/AP-1 pathway.
    • Run parallel experiments using the same protocols (e.g., reporter assays, disease models) to gather comparable efficacy and selectivity data.

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.11240398 Da

Monoisotopic Mass

401.11240398 Da

Heavy Atom Count

30

UNII

2WW6I6D1Z1

Wikipedia

Pnri-299

Dates

Last modified: 02-18-2024

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